molecular formula C8H10O B165462 2,5-Dimethylphenol CAS No. 95-87-4

2,5-Dimethylphenol

Numéro de catalogue: B165462
Numéro CAS: 95-87-4
Poids moléculaire: 122.16 g/mol
Clé InChI: NKTOLZVEWDHZMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,5-Dimethylphenol (2,5-Xylenol) is a valuable compound in advanced materials research, serving as a critical building block for synthesizing high-performance polymers and photoresist components. In polymer science, it is a precursor for the synthesis of poly(2,5-dimethyl-1,4-phenylene oxide), a crystalline engineering plastic with a high melting point, produced via catalytic oxidative polymerization . This polymer is of significant research interest due to its potential thermal and mechanical properties. Furthermore, this compound is a key chemical intermediate in the development of novolak resins for positive-tone photoresist formulations used in semiconductor microlithography . Its specific structure contributes to novolak resins that enable photoresists with enhanced resolution and superior thermal resistance, allowing for the creation of finer and more complex circuit patterns in microelectronics manufacturing . The research applications of this compound are primarily focused on exploring these advanced material syntheses and optimizing the performance of electronic chemicals for next-generation technology.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,5-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
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InChI Key

NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)O
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Molecular Formula

C8H10O
Record name 2,5-DIMETHYLPHENOL
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Related CAS

25498-21-9
Record name Phenol, 2,5-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6025145
Record name 2,5-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles
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Boiling Point

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol)
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Density

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C
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Vapor Pressure

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C
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Color/Form

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER

CAS No.

95-87-4
Record name 2,5-DIMETHYLPHENOL
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Melting Point

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylphenol, also known as p-xylenol, is a crucial chemical intermediate in the manufacturing of a wide array of products, including antioxidants, pharmaceuticals like Gemfibrozil, and as a monomer for poly(p-phenylene oxide) engineering resins.[1] Its synthesis is of significant industrial importance, traditionally achieved through extraction from coal tar. However, various synthetic routes have been developed to meet the growing demand and to overcome the limitations of natural sourcing. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing their underlying mechanisms, experimental protocols, and comparative quantitative data. The methodologies covered include the alkylation of phenols, sulfonation-alkali fusion of p-xylene (B151628), synthesis from 2,5-dimethylaniline (B45416), and a novel route from 2,5-dimethylfuran (B142691).

Alkylation of Phenol (B47542) and Cresols

The vapor-phase alkylation of phenol or cresols with methanol (B129727) over solid acid catalysts is a common and versatile method for producing various methylphenols, including this compound.[2][3] This process typically operates at high temperatures (300-450 °C) and can be tailored to favor specific isomers by selecting appropriate catalysts and reaction conditions.[2][3]

Reaction Mechanism

The alkylation of phenols with methanol is a type of electrophilic aromatic substitution, akin to the Friedel-Crafts alkylation.[4] The reaction can proceed through two main pathways: O-alkylation (methylation of the hydroxyl group) to form anisole (B1667542) and its derivatives, and C-alkylation (methylation of the aromatic ring) to form cresols and xylenols.[5][6]

The mechanism generally involves the following steps:

  • Activation of Methanol: Methanol is activated by the acid sites of the catalyst. Over zeolites, methanol can dehydrate to form dimethyl ether or react to form methoxy (B1213986) species.[5]

  • Formation of Electrophile: A carbocation-like species (e.g., CH₃⁺) is generated from the activated methanol or its derivatives.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophile. The hydroxyl group is an ortho-, para-directing group, leading to methylation at these positions.[4]

  • Rearrangement and Further Alkylation: Anisole, formed via O-alkylation, can undergo intramolecular rearrangement to form o-cresol (B1677501).[5] Subsequent alkylation of cresols (like m-cresol) can then lead to the formation of this compound.[7]

High temperatures generally favor C-alkylation over O-alkylation.[6] The choice of catalyst, particularly its pore structure and acidity, plays a crucial role in the selectivity towards the desired this compound isomer. Shape-selective catalysts like zeolites can influence the product distribution by sterically hindering the formation of certain isomers.

Experimental Protocols

General Protocol for Vapor-Phase Phenol Methylation:

A continuous fixed-bed reactor is typically employed for this process.[6]

  • Catalyst Preparation: A solid acid catalyst, such as a modified metal oxide or a zeolite (e.g., H-beta, H-MCM-22), is packed into the reactor.[2][6]

  • Reaction Feed: A feed mixture of phenol (or a cresol (B1669610) isomer) and methanol is prepared. The molar ratio of reactants is a critical parameter influencing conversion and selectivity.[6]

  • Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 300-450 °C.[3] The reactant mixture is vaporized and passed through the catalyst bed. Superatmospheric pressures (e.g., 15-25 atmospheres) can be employed to increase yield and inhibit byproduct formation.[8]

  • Product Collection and Analysis: The product stream exiting the reactor is cooled and condensed. The resulting liquid is then analyzed using techniques like gas chromatography (GC) to determine the conversion of reactants and the selectivity for this compound and other products.

  • Purification: The crude product is purified, for example, by crystallization from a solvent mixture like ethanol/ether.[2]

Quantitative Data

The yield and selectivity of the alkylation reaction are highly dependent on the catalyst and reaction conditions.

CatalystReactantsTemperature (°C)Phenol Conversion (%)2,5-DMP Selectivity (%)Other Major ProductsReference
Iron-Chromium Mixed OxidePhenol, Methanol350>90High (with o-cresol circulation)o-cresol, 2,4-DMP, 2,4,6-TMP[9][10]
Zeolites (general)Phenol, Methanol300-450VariesVariesAnisole, o-cresol, p-cresol[6]
Magnesium OxidePhenol, o-cresol, Methanol475-600-Selective for 2,6-xylenol2,4-xylenol, 2,4,6-TMP[8]

Note: Data is often presented for the synthesis of xylenol isomers in general, with specific data for 2,5-DMP being part of a broader product distribution.

Diagram 1: General Workflow for Phenol Alkylation

G cluster_prep Preparation cluster_reaction Vapor-Phase Reaction cluster_downstream Downstream Processing reactants Prepare Feed (Phenol/Cresol + Methanol) reactor Fixed-Bed Reactor (300-450°C) reactants->reactor catalyst Pack Catalyst Bed (e.g., Zeolite) condenser Condensation reactor->condenser Product Stream analysis GC Analysis condenser->analysis purification Purification (e.g., Crystallization) analysis->purification product Pure this compound purification->product

Caption: Experimental workflow for the vapor-phase alkylation of phenols to produce this compound.

Sulfonation-Alkali Fusion of p-Xylene

This two-step process is considered a highly feasible route for the industrial production of this compound.[11] It starts with the sulfonation of p-xylene, followed by the fusion of the resulting sulfonic acid with a strong base.

Reaction Mechanism
  • Electrophilic Aromatic Substitution (Sulfonation): p-Xylene reacts with concentrated sulfuric acid. The electrophile, sulfur trioxide (SO₃) or protonated SO₃, attacks the aromatic ring. Due to the ortho-, para-directing nature of the methyl groups, the sulfo group is directed to the 2-position, yielding p-xylene-2-sulfonic acid (2,5-dimethylbenzenesulfonic acid).

  • Nucleophilic Aromatic Substitution (Alkali Fusion): The resulting sodium 2,5-xylenesulfonate is heated with a strong base like sodium hydroxide (B78521) or a mixture of NaOH and KOH. The hydroxyl group (OH⁻) from the molten alkali acts as a nucleophile, displacing the sulfonate group (-SO₃Na) from the aromatic ring to form the sodium salt of this compound. Subsequent acidification neutralizes the phenoxide to yield the final product.

Experimental Protocols

Protocol based on optimized conditions[12]:

Step 1: Sulfonation of p-Xylene

  • Reaction Setup: Charge p-xylene into a reaction vessel.

  • Reagent Addition: Slowly add concentrated sulfuric acid to the p-xylene. The optimal molar ratio of sulfuric acid to p-xylene is 1.6:1.

  • Reaction Conditions: Heat the mixture to 125 °C and maintain for 2.0 hours.

  • Isolation: After the reaction, the product, sodium 2,5-xylenesulfonate, is isolated. The acidic filtrate can be recycled to reduce waste.

Step 2: Alkali Fusion

  • Fusion Mixture: Prepare a mixture of sodium hydroxide (NaOH) and potassium hydroxide (KOH) (e.g., in a 3:2 mass ratio), the wet sodium 2,5-xylenesulfonate salt, an antioxidant, and sodium stearate (B1226849) (to improve material flow).

  • Reaction Conditions: Heat the mixture in a reaction vessel to 330-340 °C for 2.0 hours. The addition of water vapor can help prevent overoxidation.

  • Workup: Cool the reaction mass and dissolve it in water.

  • Acidification: Acidify the aqueous solution to precipitate the crude this compound.

  • Purification: The crude product is then purified, for instance, by recrystallization from ethanol, followed by filtration and drying.[11]

Quantitative Data

This method is reported to have high yields and purity.

StepKey ParametersYield (%)Purity (%)Reference
Sulfonation H₂SO₄:p-xylene = 1.6:1 (molar), 125°C, 2h96.87 (molar)99.30[12]
Alkali Fusion NaOH:KOH = 3:2 (mass), 330-340°C, 2h92.70 (molar)99.45[12]
Overall Process Sulfonation yield ~90%, Alkali fusion yield ~85%~76.598.3[11]

Diagram 2: Sulfonation-Alkali Fusion Pathway

G cluster_path Reaction Pathway pXylene p-Xylene sulfonicAcid 2,5-Dimethylbenzene- sulfonic Acid pXylene->sulfonicAcid + H₂SO₄ (Sulfonation) phenoxide Sodium 2,5-Dimethylphenoxide sulfonicAcid->phenoxide + NaOH/KOH (Alkali Fusion) product This compound phenoxide->product + H⁺ (Acidification)

Caption: Key chemical transformations in the sulfonation-alkali fusion synthesis of this compound.

Synthesis from 2,5-Dimethylaniline

A continuous synthesis process has been developed starting from 2,5-dimethylaniline, utilizing diazotization followed by hydrolysis. This method is notable for its potential for high throughput and improved safety in a continuous-flow setup.[7]

Reaction Mechanism

This synthesis is a classic example of the Sandmeyer-type reaction sequence for converting an aromatic amine to a phenol.

  • Diazotization: 2,5-Dimethylaniline is reacted with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at controlled temperatures to form a diazonium salt (2,5-dimethylbenzenediazonium sulfate).

  • Hydrolysis: The diazonium salt is unstable and, upon heating in an aqueous solution, the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), releasing nitrogen gas. This hydrolysis step yields this compound.

In the described continuous process, both reactions are carried out sequentially in the same pipeline reactor.[7]

Experimental Protocols

Continuous-Flow Protocol[7]:

  • Solution Preparation:

    • Solution A: An aqueous sulfuric acid solution of 2,5-dimethylaniline is prepared (e.g., mass ratio of 2,5-dimethylaniline:sulfuric acid:water of 1.0:1.2-6.0:3.0-12.0).

    • Solution B: An aqueous solution of sodium nitrite is prepared (e.g., 5-35% concentration).

  • Reaction: The two solutions are pumped simultaneously into a pipeline reactor using metering pumps. The mass flow rate ratio of Solution A to Solution B is controlled (e.g., 2.0-8.0:1).

  • Reaction Conditions: The temperature within the pipeline reactor is maintained at 80-120 °C. The residence time of the reaction mixture in the reactor is controlled to be between 20 and 300 seconds.

  • Downstream Processing: The output from the reactor is cooled, and the product is extracted, dried, and the solvent is removed to obtain this compound.

Quantitative Data

This method is highlighted for its high product yield and safety.

ParameterValueReference
Reactants 2,5-Dimethylaniline, NaNO₂, H₂SO₄[7]
Reactor Type Pipeline Reactor[7]
Temperature 80-120 °C[7]
Residence Time 20-300 s[7]
Yield High (specific values depend on exact conditions)[7]

Synthesis from 2,5-Dimethylfuran (Renewable Route)

A novel and more sustainable approach involves the synthesis of this compound from 2,5-dimethylfuran (DMF), a platform chemical that can be derived from biomass (cellulose).[13] This pathway represents a move towards greener chemical production.

Reaction Mechanism

This reaction is an intermolecular gold(I)-catalyzed cyclization of a furan (B31954) with an alkyne. 2,5-Dimethylfuran reacts with acetylene (B1199291) or an acetylene derivative (like trimethylsilylacetylene) in the presence of a gold(I) complex catalyst. The reaction proceeds through a complex catalytic cycle that results in the formation of the phenol ring structure from the furan and alkyne precursors.

Experimental Protocols

Example Protocol from Patent Literature[13]:

  • Catalyst Preparation: A gold(I) catalyst is prepared in the reaction vessel. For example, a gold(I) chloride complex and a silver salt like AgSbF₆ are used.

  • Reaction Setup: 2,5-Dimethylfuran and trimethylsilylacetylene (B32187) are suspended in a solvent such as dichloromethane.

  • Reaction Conditions: The catalyst is added to the reactant mixture, and the reaction is stirred at a specific temperature (e.g., 40 °C) for an extended period (e.g., 20 hours).

  • Analysis and Isolation: The reaction progress is monitored by GC. The final product is isolated from the reaction mixture after workup.

Quantitative Data

This is an emerging technology, and reported yields may vary.

Catalyst SystemReactantsSolventConditionsYield (%)Reference
Y²-Au(I)Cl / AgSbF₆2,5-Dimethylfuran, TrimethylsilylacetyleneDichloromethane40°C, 20h17[13]

G cluster_fossil Fossil-Based Feedstocks cluster_renewable Renewable Feedstock product This compound phenol Phenol / Cresols phenol->product Alkylation (w/ Methanol) pXylene p-Xylene pXylene->product Sulfonation / Alkali Fusion dimethylaniline 2,5-Dimethylaniline dimethylaniline->product Diazotization / Hydrolysis dmf 2,5-Dimethylfuran dmf->product Cyclization (w/ Alkyne)

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylphenol (CAS No: 95-87-4), a significant compound in various industrial applications, including the synthesis of antioxidants and as an intermediate in the production of pharmaceuticals like Gemfibrozil. This document collates essential quantitative data, details standardized experimental protocols for their determination, and presents visual representations of its synthesis and metabolic pathways. The information is intended to support research, development, and quality control activities by providing a centralized and detailed reference.

Introduction

This compound, also known as p-Xylenol, is an aromatic organic compound and one of the six isomers of dimethylphenol.[1] It is a colorless to off-white crystalline solid with a characteristic phenolic odor.[1] Its versatile chemical nature makes it a valuable precursor in the synthesis of a range of commercially important products, including antioxidants, resins, and pharmaceuticals.[2] A thorough understanding of its physicochemical properties is paramount for its effective use, handling, and for the development of new applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus of reported data.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₀O[3]
Molecular Weight 122.16 g/mol [3]
Appearance Colorless to off-white crystalline solid[1]
Melting Point 71-77 °C[3][4][5][6]
Boiling Point 211-212 °C[4][5][7]
Density 0.971 g/mL at 25 °C (solid)[3][8]
Vapor Pressure 0.156 - 0.208 mmHg at 25 °C[3][9][10]
Refractive Index 1.5092 at 80 °C[3]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueConditionsSource(s)
Water Solubility 3.54 - 4.6 g/L25 °C[3][4][9]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, and acetone-[3][4][5][11]
pKa (Acid Dissociation Constant) 10.22 - 10.4125 °C[12][13]
logP (Octanol-Water Partition Coefficient) 2.33-[3][12]

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound, based on the OECD Guidelines for the Testing of Chemicals. These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

  • Principle: A small, representative sample of this compound is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

  • Apparatus:

    • Capillary tube apparatus (liquid bath or metal block)

    • Kofler hot bar

    • Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)

  • Methodology (Capillary Tube Method):

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 3-5 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate until the temperature is about 10 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first signs of melting are observed (the substance begins to collapse and form a liquid phase) and the temperature at which the last solid particle disappears are recorded to define the melting range.[9][12][14]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Principle: The temperature at which this compound boils under standard atmospheric pressure is measured.

  • Apparatus:

    • Ebulliometer

    • Dynamic vapor pressure apparatus

    • Distillation apparatus

    • Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)

  • Methodology (Distillation Method):

    • A sample of this compound is placed in a distillation flask.

    • The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the level of the side-arm of the distillation head.

    • The temperature is recorded when it remains constant during the distillation process. This constant temperature is the boiling point.[4][8][10]

Density of Solids (OECD Guideline 109)

Density is the mass of a substance per unit volume.

  • Principle: The density of solid this compound is determined using a pycnometer or a hydrostatic balance.

  • Apparatus:

    • Air comparison pycnometer

    • Hydrostatic balance

  • Methodology (Air Comparison Pycnometer):

    • The volume of a known mass of this compound is determined by measuring the volume of air it displaces in the pycnometer.

    • The density is then calculated by dividing the mass of the sample by the determined volume.[6][15][16][17]

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • Principle: A saturated solution of this compound in water is prepared, and the concentration of the dissolved substance is determined analytically.

  • Apparatus:

    • Flask with a stirrer

    • Constant temperature bath

    • Analytical instrument for concentration measurement (e.g., HPLC, GC)

  • Methodology (Flask Method):

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.[3][5][7][18]

pKa Determination (OECD Guideline 112)

The pKa is a measure of the acid strength of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

  • Principle: The pKa is determined by measuring the pH of a solution containing known concentrations of the ionized and unionized forms of this compound.

  • Apparatus:

    • pH meter and electrode

    • UV/Vis spectrophotometer or titration equipment

  • Methodology (Titration Method):

    • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration.

    • The pKa is the pH at the half-equivalence point of the titration curve.[19][20]

Partition Coefficient (n-octanol/water) - logP (OECD Guideline 107)

The logP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a measure of the lipophilicity of a compound.

  • Principle: this compound is dissolved in a mixture of n-octanol and water, the mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined.

  • Apparatus:

    • Separatory funnel or centrifuge tubes

    • Shaker

    • Analytical instrument for concentration measurement (e.g., HPLC, GC)

  • Methodology (Shake Flask Method):

    • A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a separatory funnel.

    • The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.[21][22]

Synthesis and Metabolic Pathways

The following diagrams illustrate a representative synthesis workflow and a potential metabolic pathway for this compound.

Synthesis of this compound

A common industrial synthesis of this compound involves the sulfonation of p-xylene (B151628) followed by alkali fusion. A more recent method involves the diazotization of 2,5-dimethylaniline.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis 2,5-Dimethylaniline 2,5-Dimethylaniline Diazonium_Salt 2,5-Dimethylbenzene diazonium salt 2,5-Dimethylaniline->Diazonium_Salt  0-5 °C NaNO2, H2SO4 NaNO2, H2SO4 NaNO2, H2SO4->Diazonium_Salt Hydrolysis H2O, Heat Product This compound Hydrolysis->Product Diazonium_Salt_ref->Product

Synthesis of this compound via Diazotization.
Metabolic Pathway of this compound

The biodegradation of dimethylphenols in microorganisms often involves hydroxylation and subsequent ring cleavage. While the specific pathway for this compound can vary between organisms, a plausible route involves initial oxidation to a catechol derivative.

Metabolic_Pathway Start This compound Intermediate1 3,6-Dimethylcatechol Start->Intermediate1 Monooxygenase Intermediate2 2-Hydroxy-5-methyl- muconic semialdehyde Intermediate1->Intermediate2 Catechol 2,3-dioxygenase (meta-cleavage) TCA_Cycle Intermediates of TCA Cycle Intermediate2->TCA_Cycle Further Metabolism

Plausible metabolic pathway of this compound.

Conclusion

This technical guide has consolidated the key physicochemical properties of this compound, provided standardized experimental protocols for their measurement, and visualized relevant chemical pathways. The presented data and methodologies offer a valuable resource for professionals in research and drug development, facilitating a deeper understanding and more effective utilization of this important chemical compound. The adherence to OECD guidelines ensures the reliability and international comparability of the experimental data.

References

Spectroscopic Analysis of 2,5-Dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted Data
6.99d1HH-6
6.70d1HH-4
6.63s1HH-3
4.76s1HOH
2.27s3HCH₃ at C-2
2.22s3HCH₃ at C-5

Note: The predicted data is based on computational models and may differ slightly from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
151.3C-1 (C-OH)
136.5C-5
130.5C-3
123.9C-2
121.2C-6
117.1C-4
21.0CH₃ at C-5
15.6CH₃ at C-2
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-160 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (phenolic)
~3000MediumC-H stretch (aromatic)
~2920MediumC-H stretch (methyl)
~1600, 1500Medium-StrongC=C stretch (aromatic ring)
~1470MediumC-H bend (methyl)
~1200StrongC-O stretch (phenolic)
~800StrongC-H bend (aromatic, out-of-plane)

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or solution).

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Place the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquire the FTIR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is typically acquired using electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
122100[M]⁺ (Molecular Ion)
10791[M - CH₃]⁺
9119[C₇H₇]⁺ (Tropylium ion)
7919[C₆H₇]⁺
7730[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to confirm its structure.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data (m/z = 122) MW Molecular Weight (122.16 g/mol) MS->MW Confirms Structure Structure of This compound MW->Structure Supports IR IR Data (~3300, ~1600, ~1200 cm⁻¹) Func_Groups Functional Groups (-OH, Aromatic C=C, C-O) IR->Func_Groups Identifies Func_Groups->Structure Supports H_NMR ¹H NMR Data (Aromatic, Methyl, OH protons) Connectivity Connectivity & Environment of H and C atoms H_NMR->Connectivity C_NMR ¹³C NMR Data (8 unique carbons) C_NMR->Connectivity Connectivity->Structure Confirms

Caption: Workflow for structural elucidation of this compound.

An In-depth Technical Guide to 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on 2,5-Dimethylphenol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, detailed experimental protocols for synthesis, purification, and analysis, along with spectral data and safety information.

Chemical Identity

CAS Number: 95-87-4[1][2][3][4]

Synonyms: this compound is also known by a variety of other names. A comprehensive list of its synonyms is provided in the table below.

Synonym
2,5-Xylenol
p-Xylenol
2-Hydroxy-p-xylene
1-Hydroxy-2,5-dimethylbenzene
Phenol, 2,5-dimethyl-
3,6-Dimethylphenol
6-Methyl-m-cresol
1,2,5-Xylenol
2,5-DMP
1,4-Dimethyl-2-hydroxybenzene

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Appearance Colorless to off-white crystalline solid[2]
Melting Point 75-77 °C
Boiling Point 212 °C
Density 0.971 g/cm³ at 25 °C
Solubility in Water 5.3 g/L at 25 °C
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, acetone, and benzene[1]
pKa 10.22
LogP 2.30

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis Protocol: From 2,5-Dimethylaniline (B45416)

A common laboratory-scale synthesis of this compound involves the diazotization of 2,5-dimethylaniline followed by hydrolysis of the resulting diazonium salt.

Reagents:

  • 2,5-Dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Toluene (B28343)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Salt Solution: In a flask, cautiously add 2,5-dimethylaniline to a solution of sulfuric acid in water while cooling in an ice bath to maintain the temperature below 10 °C.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite to the amine salt solution, keeping the temperature between 0-5 °C with constant stirring. The addition should be controlled to prevent the temperature from rising.

  • Hydrolysis: Gently heat the solution containing the diazonium salt to approximately 50-60 °C. The diazonium salt will decompose to form this compound, evolving nitrogen gas.

  • Extraction: After the evolution of nitrogen ceases, cool the reaction mixture to room temperature. Extract the product with toluene.

  • Washing and Drying: Wash the combined organic extracts with water to remove any remaining acid. Dry the toluene solution over anhydrous sodium sulfate.

  • Isolation: Remove the toluene by rotary evaporation to yield the crude this compound.

synthesis_workflow cluster_prep Solution Preparation cluster_reaction Reaction Steps cluster_workup Workup and Isolation Amine 2,5-Dimethylaniline Diazotization Diazotization (0-5 °C) Amine->Diazotization Acid H₂SO₄ + H₂O Acid->Diazotization Nitrite NaNO₂ + H₂O Nitrite->Diazotization Hydrolysis Hydrolysis (~50-60 °C) Diazotization->Hydrolysis Extraction Toluene Extraction Hydrolysis->Extraction Washing Water Wash Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Crude this compound Evaporation->Product

Synthesis workflow for this compound from 2,5-Dimethylaniline.
Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Reagents:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot deionized water to the solution until a slight turbidity persists.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator under vacuum.

Analytical Protocols
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 10 µL.

  • Column: A nonpolar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Spectral Data

  • Infrared (IR) Spectrum: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. C-H stretching vibrations of the methyl groups and the aromatic ring will appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region.

  • ¹H NMR Spectrum: The proton NMR spectrum will show a singlet for the phenolic proton (variable chemical shift, typically between 4-7 ppm, exchangeable with D₂O). The aromatic protons will appear as multiplets in the aromatic region (6.5-7.5 ppm). The methyl protons will give rise to two singlets, each integrating to three protons, in the upfield region (around 2.2-2.4 ppm).

  • ¹³C NMR Spectrum: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons.

  • Mass Spectrum: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 122. A significant fragment ion is typically observed at m/z 107, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Safety Information

This compound is a toxic and corrosive substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[3]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents and bases.

References

The Biological Activity of 2,5-Dimethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylphenol, a member of the xylenol isomer family, is a phenolic compound with a range of documented and potential biological activities. While specific quantitative data on its antimicrobial, antioxidant, and anti-inflammatory efficacy is limited in publicly accessible literature, its structural similarity to other well-studied phenols, such as its isomer thymol (B1683141), suggests a spectrum of bioactivity. This technical guide consolidates the available toxicological data for this compound and extrapolates its likely biological activities based on the broader class of phenolic compounds. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of relevant signaling pathways that are commonly modulated by such compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound (2,5-DMP), also known as p-xylenol, is an aromatic organic compound. It is a derivative of phenol (B47542) with two methyl groups located at positions 2 and 5 on the benzene (B151609) ring. Phenolic compounds are a large and diverse group of phytochemicals that have garnered significant interest in the scientific community due to their wide array of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The 2,5-dimethylphenyl scaffold has been identified as a "privileged structure" in the design of novel antimicrobial agents, suggesting the therapeutic potential of its derivatives. This guide provides an in-depth overview of the known and anticipated biological activities of this compound, with a focus on its toxicological profile, and its potential roles as an antimicrobial, antioxidant, and anti-inflammatory agent.

Toxicological Profile

The toxicity of this compound has been documented, and it is classified as a hazardous substance. It is crucial for researchers to handle this compound with appropriate safety precautions.

Table 1: Toxicological Data for this compound

ParameterSpeciesRouteValueReference
LD50RatOral444 mg/kg[1](2)
LD50(Not Specified)Dermal300 mg/kg[3](4)

This compound is corrosive to the skin and mucous membranes and is toxic if swallowed or in contact with the skin[5][6].

Antimicrobial Activity

Table 2: Antimicrobial Activity of Thymol (a structural isomer of this compound)

MicroorganismMIC (µg/mL)Reference
Candida albicans49.37[1](1)
Candida glabrata51.25[1](1)
Candida krusei70[1](1)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of 2,5-DMP dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Antioxidant Activity

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the addition of the DPPH solution. Include a control (solvent + DPPH solution) and a blank (solvent + methanol).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dpph_prep Prepare DPPH Solution mix Mix 2,5-DMP and DPPH dpph_prep->mix sample_prep Prepare 2,5-DMP Dilutions sample_prep->mix incubate Incubate in Dark mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging measure_abs->calculate ic50 Determine IC50 calculate->ic50

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity

Phenolic compounds often exhibit anti-inflammatory effects by modulating various inflammatory pathways. While specific data for this compound is lacking, related phenolic compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a common in vitro method to assess anti-inflammatory potential.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Treatment: Treat the cells with various non-toxic concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Calculation of NO Inhibition: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Potential Mechanisms of Action: Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is not yet established, it is plausible that it modulates pathways known to be affected by other phenols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces DMP This compound (Proposed) DMP->IKK Inhibits?

Proposed inhibition of the NF-κB pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation. Phenolic compounds can modulate MAPK signaling, affecting the production of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces DMP This compound (Proposed) DMP->MAPKK Inhibits?

Proposed modulation of the MAPK pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates DMP This compound (Proposed) DMP->Keap1 May interact with

Proposed activation of the Nrf2 pathway.

Conclusion and Future Directions

This compound presents an interesting subject for further investigation in the fields of drug discovery and development. While its toxicological profile necessitates careful handling, its structural features suggest a range of biological activities that are characteristic of phenolic compounds. The lack of specific quantitative data on its antimicrobial, antioxidant, and anti-inflammatory properties highlights a significant research gap. Future studies should focus on systematically evaluating these activities using standardized in vitro and in vivo models. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will be crucial in determining its potential as a therapeutic agent or as a lead compound for the development of novel drugs.

References

Degradation Pathways of 2,5-Dimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylphenol (2,5-DMP), a substituted phenolic compound, is utilized in various industrial applications but poses environmental and health concerns due to its toxicity. Understanding its degradation is crucial for developing effective bioremediation and water treatment strategies. This guide provides a comprehensive overview of the primary degradation pathways of 2,5-DMP, encompassing microbial, enzymatic, and chemical oxidation processes. It details the key intermediates, enzymatic mechanisms, and kinetic parameters associated with its breakdown. This document is intended to serve as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and application in environmental science and drug development.

Introduction

This compound, also known as p-xylenol, is an aromatic organic compound used in the synthesis of antioxidants, disinfectants, and other chemical products. Its presence in industrial effluents is a significant environmental concern. This guide explores the multifaceted degradation pathways of 2,5-DMP, providing a foundational understanding for researchers and professionals working on its environmental remediation and studying its metabolic fate.

Microbial Degradation of this compound

Microbial breakdown is a key process in the natural attenuation of 2,5-DMP. Several bacterial species, particularly from the Pseudomonas genus, have been shown to degrade this compound. The most well-documented pathway for the microbial catabolism of 2,5-DMP is the gentisate pathway, as observed in Pseudomonas alcaligenes.

The Gentisate Pathway in Pseudomonas alcaligenes

The degradation of 2,5-DMP by Pseudomonas alcaligenes proceeds through a series of enzymatic reactions involving initial methyl group hydroxylation, followed by further oxidation and aromatic ring cleavage.

The proposed initial steps of the gentisate pathway for 2,5-xylenol degradation are as follows:

  • Methyl Group Hydroxylation: The pathway is initiated by the hydroxylation of one of the methyl groups of 2,5-DMP by the enzyme xylenol methylhydroxylase . This reaction forms 3-hydroxy-4-methylbenzylalcohol.[1]

  • Alcohol Dehydrogenation: The resulting alcohol is then oxidized to 3-hydroxy-4-methylbenzaldehyde (B1330486) by benzylalcohol dehydrogenase .[2]

  • Aldehyde Dehydrogenation: Subsequently, benzaldehyde dehydrogenase catalyzes the oxidation of the aldehyde to 3-hydroxy-4-methylbenzoate.[2]

  • Hydroxylation to Gentisate Intermediate: This intermediate is then hydroxylated to form 4-methylgentisate.[1]

  • Ring Cleavage: The aromatic ring of 4-methylgentisate is cleaved by gentisate 1,2-dioxygenase , a key enzyme in this pathway, yielding 5-methylmaleylpyruvate.[1]

  • Further Metabolism: 5-methylmaleylpyruvate is further metabolized to citraconate, which then enters central metabolic pathways.[1]

It is important to note that isofunctional enzymes may be involved at several steps of this pathway in Pseudomonas alcaligenes.

Microbial_Degradation_of_2_5_DMP cluster_pathway Gentisate Pathway in Pseudomonas alcaligenes 2_5_DMP This compound HMBA 3-Hydroxy-4-methylbenzylalcohol 2_5_DMP->HMBA Xylenol methylhydroxylase HMB 3-Hydroxy-4-methylbenzaldehyde HMBA->HMB Benzylalcohol dehydrogenase HMBC 3-Hydroxy-4-methylbenzoate HMB->HMBC Benzaldehyde dehydrogenase MG 4-Methylgentisate HMBC->MG Hydroxylation MMP 5-Methylmaleylpyruvate MG->MMP Gentisate 1,2-dioxygenase Citraconate Citraconate MMP->Citraconate Isomerization & Hydrolysis TCA Central Metabolism Citraconate->TCA

Microbial degradation of this compound via the gentisate pathway.
Quantitative Data on Microbial Degradation

Quantitative data on the microbial degradation of 2,5-DMP is crucial for assessing the efficiency of bioremediation processes. The following table summarizes kinetic parameters for the aerobic biodegradation of 2,5-DMP by a mixed culture.

ParameterValueOrganismReference
Maximum Degradation Rate (Vmax)0.8 µM mg protein⁻¹ h⁻¹Mixed Culture[3]
Substrate Inhibition Constant (Ki)1.3 mMMixed Culture[3]
Toxicity (relative to phenol)34-fold more toxicMixed Culture[3]

Chemical Degradation of this compound

Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants like 2,5-DMP. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the target compound.

Ozonation

Ozonation is a widely used AOP for water treatment. The reaction of ozone with phenolic compounds can proceed through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals. At a molar ratio of O₃ to 2,6-dimethylphenol (B121312) of 0.5, no catechol formation was detected, suggesting that the degradation pathway may differ from that of other phenols.[4]

Ozonation_Workflow cluster_workflow General Ozonation Experimental Workflow Start Start Prepare Prepare aqueous solution of 2,5-DMP Start->Prepare Adjust_pH Adjust pH Prepare->Adjust_pH Ozonation Introduce ozone gas at a controlled rate Adjust_pH->Ozonation Sampling Collect samples at time intervals Ozonation->Sampling Analysis Analyze samples for 2,5-DMP and byproducts (e.g., HPLC, GC-MS) Sampling->Analysis End End Analysis->End

A generalized workflow for ozonation experiments.
Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light. While specific kinetic data for 2,5-DMP is limited, the degradation of phenol (B47542) by the Fenton process is known to proceed through the formation of intermediates such as catechol, hydroquinone, and p-benzoquinone, followed by ring-opening to form short-chain organic acids.[5]

ProcessReagentsKey Reactive Species
FentonFe²⁺, H₂O₂•OH
Photo-FentonFe²⁺, H₂O₂, UV light•OH

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2,5-DMP degradation.

Isolation and Culturing of 2,5-DMP Degrading Bacteria

Objective: To isolate and cultivate bacteria capable of utilizing 2,5-DMP as a sole carbon and energy source.

Materials:

  • Environmental sample (e.g., contaminated soil or water)

  • Mineral Salts Medium (MSM) with the following composition (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), NaCl (0.5), MgSO₄·7H₂O (0.2), (NH₄)₂SO₄ (1.0).

  • This compound (as a stock solution)

  • Agar (B569324)

  • Sterile petri dishes, flasks, and pipettes

  • Incubator

Protocol:

  • Enrichment Culture:

    • Add 1 g of the environmental sample to 100 mL of sterile MSM in a 250 mL flask.

    • Supplement the medium with 2,5-DMP to a final concentration of 50-100 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

    • After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM containing 2,5-DMP and incubate under the same conditions. Repeat this step 3-4 times to enrich for 2,5-DMP degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

    • Spread 100 µL of each dilution onto MSM agar plates containing 2,5-DMP (100 mg/L) as the sole carbon source.

    • Incubate the plates at 30°C for 5-7 days until colonies appear.

    • Select distinct colonies and re-streak them onto fresh MSM-2,5-DMP agar plates to obtain pure cultures.

  • Culturing for Degradation Studies:

    • Inoculate a single colony of the isolated strain into a flask containing MSM with a specific concentration of 2,5-DMP.

    • Incubate under controlled conditions (e.g., 30°C, 150 rpm).

    • Collect samples at regular intervals to measure bacterial growth (e.g., optical density at 600 nm) and the concentration of 2,5-DMP.

Enzyme Assay for Gentisate 1,2-Dioxygenase

Objective: To determine the activity of gentisate 1,2-dioxygenase in cell-free extracts.[2]

Materials:

  • Bacterial cells grown in the presence of 2,5-DMP

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Gentisate solution (0.33 mM in phosphate buffer)

  • Spectrophotometer

  • Sonicator or French press for cell lysis

  • Centrifuge

Protocol:

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells from the culture medium by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with cold 0.1 M phosphate buffer (pH 7.4).

    • Resuspend the cells in a small volume of the same buffer.

    • Disrupt the cells by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Activity Measurement:

    • Prepare a reaction mixture in a quartz cuvette containing 3 mL of 0.1 M phosphate buffer (pH 7.4) and 0.33 mM gentisate.

    • Initiate the reaction by adding a small volume of the cell-free extract to the cuvette.

    • Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate (B1239739).[2]

    • Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of maleylpyruvate (10,800 M⁻¹ cm⁻¹).[2] One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.[2]

Analysis of 2,5-DMP and its Metabolites by GC-MS

Objective: To identify and quantify 2,5-DMP and its degradation intermediates.

Materials:

  • Liquid samples from degradation experiments

  • Dichloromethane (B109758) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., BSTFA for silylation)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Acidify the aqueous sample to pH ~2 with HCl.

    • Extract the analytes from the aqueous sample by liquid-liquid extraction with dichloromethane three times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization (for polar metabolites):

    • To the concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar functional groups (e.g., -OH, -COOH) into more volatile trimethylsilyl (B98337) (TMS) ethers/esters.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all compounds.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-550 amu).

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated from standards.

Conclusion

The degradation of this compound is a complex process involving diverse microbial, enzymatic, and chemical pathways. The gentisate pathway in Pseudomonas alcaligenes provides a well-studied model for its microbial catabolism, highlighting the roles of specific enzymes in the breakdown of the aromatic ring. Chemical degradation through advanced oxidation processes offers a promising alternative for the treatment of 2,5-DMP-contaminated water, although further research is needed to fully elucidate the reaction kinetics and pathways for this specific compound. The detailed experimental protocols provided in this guide are intended to facilitate robust and reproducible research in this critical area of environmental science and toxicology. A deeper understanding of these degradation mechanisms will undoubtedly contribute to the development of more effective and sustainable remediation strategies.

References

An In-depth Technical Guide to the Environmental Fate and Effects of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological effects of 2,5-Dimethylphenol. The information is compiled from a variety of scientific sources and presented in a structured format to facilitate understanding and further research. This document includes key physicochemical properties, environmental degradation and transport processes, and ecotoxicity data. Detailed experimental protocols for the assessment of these parameters are also provided, alongside visualizations of key processes and pathways to aid in comprehension.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O[1]
Molecular Weight 122.16 g/mol [1]
Appearance Colorless to off-white crystalline solid[1]
Melting Point 75-77 °C[2]
Boiling Point 212 °C[2]
Vapor Pressure 0.15 mmHg at 25 °C[1]
Water Solubility 3540 mg/L at 25 °C[1]
Octanol-Water Partition Coefficient (log Kow) 2.33[3]
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) 440[3]
Henry's Law Constant 7.1 x 10⁻⁶ atm-m³/mol[3]

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. These processes determine the compound's persistence and distribution in various environmental compartments.

Degradation

Biodegradation: this compound is susceptible to biodegradation under aerobic conditions. In a screening test using an adapted activated sludge, a 94.5% reduction in chemical oxygen demand was observed over 5 days. Studies have also indicated its ready degradation in river water[3]. However, anaerobic biodegradation appears to be slower, with one study showing no degradation over an unspecified time, while another reported 55% degradation after 8 weeks[3]. The biodegradation of dimethylphenols can be influenced by the presence of other phenolic compounds and the specific metabolic pathways of the microbial communities present.

Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 5 hours[3]. In humic waters, reaction with peroxy radicals can lead to degradation with a half-life on the order of hours[3]. The photodegradation of dimethylphenols can be enhanced by the presence of photocatalysts like TiO2[4].

Hydrolysis: this compound is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups[3].

Transport

Mobility and Soil Sorption: With a soil organic carbon-water partitioning coefficient (Koc) of 440, this compound is expected to have low to moderate mobility in soil[3]. This suggests that it will have a tendency to adsorb to soil and sediment, but some leaching to groundwater may still occur.

Volatilization: Based on its Henry's Law constant, this compound is expected to volatilize from water surfaces. The estimated volatilization half-lives for a model river and a model lake are 6 days and 46 days, respectively[3].

Bioaccumulation: The bioconcentration factor (BCF) for this compound is estimated to be 35[3]. This moderate BCF value suggests a potential for bioconcentration in aquatic organisms.

Environmental Effects (Ecotoxicity)

This compound is classified as toxic to aquatic life with long-lasting effects[5][6].

Test OrganismEndpointValue (mg/L)Exposure DurationGuidelineReference
Daphnia magnaEC₅₀ (Immobilisation)8.3 (95% CI: 7.1-9.8)48 hoursOECD 202[2]
Daphnia magnaNOEC (Immobilisation)2.548 hoursOECD 202[2]
Fish (species not specified)LC₅₀-96 hoursOECD 203[7][8][9]

No specific LC50 value for fish was found in the provided search results, but the OECD 203 guideline is the standard for this assessment.

Experimental Protocols

Detailed methodologies for key environmental fate and effects studies are outlined below, based on internationally recognized guidelines.

Aerobic Biodegradability (OECD 301C)

Principle: This test evaluates the ready biodegradability of a chemical by a mixed population of microorganisms in a mineral salt medium under aerobic conditions. Biodegradation is followed by the measurement of oxygen consumption in a closed respirometer.

Methodology:

  • Test Substance and Reference Compound: Prepare a stock solution of this compound. A readily biodegradable reference compound, such as sodium benzoate, is tested in parallel to validate the test system.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which is pre-cultured to ensure activity.

  • Test Setup: The test is performed in sealed bottles containing the mineral medium, the inoculum, and the test substance at a known concentration (typically 100 mg/L). Control bottles contain only the inoculum and mineral medium.

  • Incubation: The bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurements: Oxygen consumption is measured at regular intervals using a respirometer.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period[10].

Acute Toxicity to Daphnia magna (OECD 202)

Principle: This test determines the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna population over a 48-hour period (EC₅₀).

Methodology:

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

  • Test Solutions: A series of at least five concentrations of this compound are prepared in a suitable dilution water. A control group with no test substance is also included.

  • Test Setup: The test is conducted in glass vessels, with at least 20 daphnids per concentration, divided into at least four replicates. The daphnids are not fed during the test.

  • Incubation: The test vessels are maintained at a constant temperature (20 ± 1 °C) with a 16-hour light/8-hour dark photoperiod for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC₅₀ value and its 95% confidence intervals are calculated using appropriate statistical methods, such as probit analysis[11][12]. The No Observed Effect Concentration (NOEC) is the highest concentration at which no statistically significant effect is observed compared to the control.

Soil Sorption Coefficient (OECD 106)

Principle: This batch equilibrium method measures the adsorption of a chemical to different soil types to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Methodology:

  • Test Substance and Soils: A solution of this compound is prepared. At least five different soil types with varying organic carbon content, pH, and texture are used.

  • Preliminary Tests: Preliminary studies are conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessels.

  • Equilibration: A known mass of each soil is mixed with a known volume and concentration of the this compound solution in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[13][14][15]. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis: The soil sorption coefficient (Kd) is calculated for each soil. The Koc is then calculated by normalizing the Kd value to the organic carbon content of the respective soil[16][17][18].

Visualizations

Environmental Fate of this compound

Environmental_Fate cluster_atmosphere Atmosphere cluster_water Water cluster_soil Soil/Sediment cluster_biota Biota Atmosphere This compound (Vapor Phase) Photodegradation Degradation Products Atmosphere->Photodegradation Hydroxyl Radicals Water This compound (Dissolved) Water->Atmosphere Volatilization Soil This compound (Adsorbed) Water->Soil Sorption Biota Aquatic Organisms Water->Biota Bioaccumulation Biodegradation CO₂, H₂O, Biomass Water->Biodegradation Aerobic/Anaerobic Microorganisms Photodegradation_Water Degradation Products Water->Photodegradation_Water Peroxy Radicals Soil->Water Desorption

Caption: Environmental fate pathways of this compound.

Experimental Workflow for Daphnia magna Acute Toxicity Test (OECD 202)

OECD_202_Workflow start Start Test prep_daphnia Culture & Select <24h old Daphnia start->prep_daphnia prep_solutions Prepare Test Concentrations (≥5 levels + control) start->prep_solutions exposure Expose Daphnia (4 replicates/concentration) prep_daphnia->exposure prep_solutions->exposure incubation Incubate for 48h (20±1°C, 16h light/8h dark) exposure->incubation observe_24h Record Immobilization at 24 hours incubation->observe_24h observe_48h Record Immobilization at 48 hours observe_24h->observe_48h analysis Statistical Analysis (Probit, etc.) observe_48h->analysis results Determine 48h EC₅₀ and NOEC analysis->results end End Test results->end

Caption: Workflow for OECD 202 acute toxicity testing.

Potential Signaling Pathway for Phenol-Induced Oxidative Stress

Oxidative_Stress_Pathway phenol This compound ros Increased Reactive Oxygen Species (ROS) phenol->ros Metabolic Activation antioxidants Depletion of Cellular Antioxidants (e.g., GSH) ros->antioxidants damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage stress_response Activation of Stress Response Pathways (e.g., Nrf2-Keap1) ros->stress_response cell_fate Cellular Outcomes (Adaptation, Apoptosis) damage->cell_fate Toxicity gene_expression Upregulation of Antioxidant Genes stress_response->gene_expression gene_expression->cell_fate Cellular Defense

Caption: Phenol-induced oxidative stress pathway.

References

An In-depth Technical Guide to the Toxicology and Safety of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenol, also known as p-xylenol, is an organic compound with the chemical formula (CH₃)₂C₆H₃OH. It is one of the six isomers of dimethylphenol. This document provides a comprehensive overview of the available toxicological and safety data for this compound, intended to inform researchers, scientists, and professionals in drug development about its potential hazards. The information compiled herein is drawn from a variety of sources, including safety data sheets, toxicological databases, and scientific literature.

Toxicological Data

The toxicity of this compound has been evaluated through various studies, primarily focusing on acute toxicity, irritation, and its effects on aquatic life. The quantitative data from these studies are summarized in the tables below.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. The median lethal dose (LD50) and lethal concentration (LC50) are key metrics from these studies.

Table 1: Acute Oral Toxicity of this compound

Test SpeciesRouteLD50 ValueReference
RatOral444 mg/kg[1][2][3]
MouseOral383 mg/kg[4]
RabbitOral938 mg/kg[4]

Table 2: Acute Dermal Toxicity of this compound

Test SpeciesRouteLD50 ValueReference
RabbitDermal> 2000 mg/kg

Table 3: Acute Aquatic Toxicity of this compound

Test SpeciesExposure DurationLC50/EC50 ValueReference
Pimephales promelas (fathead minnow)96 hours15 mg/L
Daphnia magna (water flea)48 hours11.2 mg/L
Irritation and Corrosivity

This compound is classified as a substance that can cause severe skin burns and eye damage.[1][5]

  • Skin Irritation: It is considered corrosive to the skin.[1]

  • Eye Irritation: It is expected to cause serious eye damage.[1]

Experimental Protocols

Acute Oral Toxicity Testing (Following OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance is not administered as is.

  • Dose Levels: A stepwise procedure is used where a single animal is dosed at a defined level. The outcome for that animal determines the dose for the next animal (either higher or lower). This continues until the criteria for determining the LD50 are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion Testing (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A small amount (0.5 g for solids or 0.5 mL for liquids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a graded scale.

  • Evaluation: The scores are used to calculate a primary irritation index to classify the substance's irritation potential.

Metabolism and Potential Mechanisms of Toxicity

The metabolism of this compound is a key factor in its toxicological profile. Like other phenolic compounds, it is expected to undergo Phase I and Phase II metabolism, primarily in the liver.

Metabolic Pathways

The primary metabolic pathways for this compound are believed to be glucuronidation and sulfation, which are detoxification pathways that increase the water solubility of the compound and facilitate its excretion. However, a minor proportion may undergo oxidation by cytochrome P450 enzymes. Based on studies of a related isomer, 2,6-dimethylphenol, it is plausible that this compound could be metabolized to a reactive quinone methide intermediate.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) 2_5_DMP This compound CYP450 Cytochrome P450 (Oxidation) 2_5_DMP->CYP450 UGT UDP-Glucuronosyltransferases (Glucuronidation) 2_5_DMP->UGT SULT Sulfotransferases (Sulfation) 2_5_DMP->SULT Reactive_Metabolite Reactive Quinone Methide Intermediate CYP450->Reactive_Metabolite Glucuronide Glucuronide Conjugate Excretion Excretion (Urine) Glucuronide->Excretion Sulfate Sulfate Conjugate Sulfate->Excretion UGT->Glucuronide SULT->Sulfate G Reactive_Metabolite Reactive Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Oxidative_Stress Oxidative Stress (Increased ROS) GSH_Depletion->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis G Cellular_Stress Cellular Stress (from Reactive Metabolite) MAPK_Activation MAPK Pathway Activation Cellular_Stress->MAPK_Activation NFkB_Activation NF-κB Pathway Activation Cellular_Stress->NFkB_Activation Inflammatory_Genes Expression of Inflammatory Genes MAPK_Activation->Inflammatory_Genes NFkB_Activation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

References

An In-depth Technical Guide to the Solubility of 2,5-Dimethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethylphenol in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data and methodologies.

Introduction to this compound and its Solubility

This compound, a substituted phenol, is a compound of interest in various chemical and pharmaceutical applications. Its solubility is a critical physicochemical property that influences its behavior in reaction media, formulation processes, and biological systems. Understanding its solubility profile in different organic solvents is paramount for process optimization, drug delivery system design, and toxicological studies.

While this compound exhibits limited solubility in water, it is generally more soluble in organic solvents due to its molecular structure, which includes both a hydrophilic hydroxyl group and a lipophilic dimethyl-substituted benzene (B151609) ring.[1] The interplay of these groups dictates its interaction with solvents of varying polarities.

Quantitative Solubility Data

SolventQualitative SolubilityQuantitative Data (at 25 °C unless specified)
WaterSlightly soluble[2]3.54 g/L[3][4]
EthanolSoluble[3][5]Moderately soluble[5]
BenzeneVery soluble[5]-
AcetoneSoluble[1]-
ChloroformSlightly soluble[5]-
Diethyl EtherVery soluble[5]-
Acetonitrile-A solution of 100 µg/ml is available, implying solubility at this concentration.[6]

Further experimental determination is required to establish precise solubility curves for this compound in these and other organic solvents at different temperatures.

Experimental Protocols for Solubility Determination

The following section details the established methodologies for determining the solubility of phenolic compounds like this compound in organic solvents.

Gravimetric Method Coupled with the Shake-Flask Technique

This is a classical and reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the solute in the solvent is prepared, and the concentration of the solute is determined by weighing the residue after evaporating the solvent.

Detailed Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled flask or vial. The addition of excess solid is crucial to ensure that a true equilibrium of saturation is reached.

  • Equilibration: The flask is agitated (e.g., using a rotary shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This can be done by filtration through a fine-pore membrane filter or by centrifugation. It is critical to maintain the temperature during this step to prevent any change in solubility.

  • Analysis:

    • A known volume or mass of the clear, saturated filtrate is carefully transferred to a pre-weighed, dry evaporating dish.

    • The solvent is evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • The evaporating dish containing the solid residue is then dried to a constant weight in an oven.

    • The final weight of the dish with the residue is recorded.

  • Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solvent used.

UV/Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often used in conjunction with the shake-flask method for the analysis step.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve, according to the Beer-Lambert law.

Detailed Methodology:

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.

  • Preparation of Standard Solutions: A series of standard solutions of this compound in the solvent of interest are prepared with known concentrations.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The saturated filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same λmax.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the solubility of this compound in an organic solvent using the shake-flask method followed by either gravimetric or UV/Vis analysis.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_analysis Analysis of Saturated Solution cluster_gravimetric Gravimetric Method cluster_uv_vis UV/Vis Spectrophotometry prep1 Add excess this compound to a known amount of solvent prep2 Equilibrate in a thermostatically controlled shaker bath (24-72h) prep1->prep2 prep3 Separate solid and liquid phases (Filtration or Centrifugation) prep2->prep3 grav1 Transfer a known volume/mass of the saturated solution prep3->grav1 To Gravimetric Analysis uv2 Dilute the saturated solution prep3->uv2 To UV/Vis Analysis grav2 Evaporate the solvent grav1->grav2 grav3 Dry the residue to a constant weight grav2->grav3 grav4 Calculate solubility grav3->grav4 uv1 Prepare standard solutions and generate a calibration curve uv3 Measure absorbance at λmax uv2->uv3 uv4 Calculate concentration from the calibration curve uv3->uv4

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Studies

The solubility of a compound like this compound is governed by several interrelated factors. The following diagram illustrates these relationships.

solubility_factors cluster_solute Solute Factors cluster_solvent Solvent Factors cluster_conditions Condition Factors solute Solute Properties (this compound) polarity_solute Polarity solute->polarity_solute h_bond_solute H-bonding capacity solute->h_bond_solute size_solute Molecular Size/Shape solute->size_solute crystal_lattice Crystal Lattice Energy solute->crystal_lattice solvent Solvent Properties polarity_solvent Polarity solvent->polarity_solvent h_bond_solvent H-bonding capacity solvent->h_bond_solvent conditions System Conditions temperature Temperature conditions->temperature pressure Pressure conditions->pressure solubility Solubility polarity_solute->solubility h_bond_solute->solubility size_solute->solubility crystal_lattice->solubility polarity_solvent->solubility h_bond_solvent->solubility temperature->solubility pressure->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its determination. While comprehensive quantitative data remains to be fully established in the literature, the methodologies described herein provide a solid foundation for researchers to conduct their own solubility studies. The provided diagrams offer clear visualizations of the experimental workflow and the key factors influencing solubility, serving as valuable tools for experimental design and data interpretation in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Crystal Structure and Potential Polymorphism of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystal structure of 2,5-Dimethylphenol (2,5-DMP) and outlines a detailed experimental framework for the investigation of its potential polymorphism. While only one crystalline form has been extensively characterized in the scientific literature, the potential for polymorphism exists for many organic compounds and its study is critical in the pharmaceutical and materials science fields. This document serves as a roadmap for researchers interested in exploring the solid-state landscape of this compound.

Known Crystal Structure of this compound

The crystal structure of this compound was first determined by A. Neuman and H. Gillier-Pandraud in 1973 and is cataloged in the Cambridge Structural Database (CSD) with the entry code DMPHOL11 .[1] The study was conducted at a temperature of -150°C.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a12.34 Å
b4.98 Å
c12.52 Å
α90°
β108.5°
γ90°
Volume 728.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.11 g/cm³
Reference Acta Cryst. (1973). B29, 1017-1023

Investigating the Potential Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound, including its solubility, melting point, stability, and bioavailability. For a compound like this compound, which may have applications in pharmaceuticals or as a precursor in organic synthesis, a thorough understanding of its potential polymorphic landscape is crucial.

The following sections outline a comprehensive experimental workflow to screen for and characterize potential polymorphs of this compound.

Polymorph Screening Workflow

A systematic polymorph screen involves subjecting the compound to a wide range of crystallization conditions to induce the formation of different solid forms. The resulting solids are then analyzed using various analytical techniques to identify and characterize any new polymorphs.

Polymorph_Screening_Workflow Figure 1: Polymorph Screening Workflow for this compound cluster_0 Preparation of Starting Material cluster_1 Crystallization Methods cluster_2 Solid Form Characterization cluster_3 Further Analysis of New Forms start Pure this compound recrystallization Recrystallization from various solvents start->recrystallization evaporation Slow/Fast Evaporation start->evaporation cooling Crash Cooling start->cooling slurry Slurry Conversion start->slurry grinding Grinding/Milling start->grinding xrd X-Ray Powder Diffraction (XRPD) recrystallization->xrd evaporation->xrd cooling->xrd slurry->xrd grinding->xrd dsc Differential Scanning Calorimetry (DSC) xrd->dsc Distinct Pattern? ftir FTIR Spectroscopy dsc->ftir raman Raman Spectroscopy ftir->raman scxrd Single Crystal X-Ray Diffraction (SCXRD) raman->scxrd New Polymorph Identified stability Stability Studies scxrd->stability solubility Solubility Measurement stability->solubility Novel_Polymorph_Characterization Figure 2: Characterization Workflow for a Novel Polymorph cluster_0 Discovery cluster_1 Structural Elucidation cluster_2 Physicochemical Property Assessment cluster_3 Final Assessment new_form Novel Crystalline Form Identified grow_crystals Grow Single Crystals new_form->grow_crystals scxrd Single Crystal X-Ray Diffraction (SCXRD) grow_crystals->scxrd thermo_stability Thermodynamic Stability (Slurry, DSC) scxrd->thermo_stability hygroscopicity Hygroscopicity (DVS) thermo_stability->hygroscopicity solubility Aqueous Solubility hygroscopicity->solubility dissolution Dissolution Rate solubility->dissolution developability Developability Assessment dissolution->developability

References

An In-depth Technical Guide to the Thermochemical Data of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2,5-dimethylphenol (also known as 2,5-xylenol). The information is compiled from various sources, including the NIST WebBook and other scientific literature, to offer a detailed resource for professionals in research and development. This document presents quantitative data in structured tables, details experimental and computational methodologies, and provides visualizations of key workflows.

Core Thermochemical Data

This compound (C₈H₁₀O) is an aromatic organic compound with the following key identifiers:

  • CAS Registry Number: 95-87-4[1]

  • Molecular Formula: C₈H₁₀O[1]

  • Molecular Weight: 122.1644 g/mol [1]

  • IUPAC Name: this compound[1]

Quantitative Thermochemical Properties

The following tables summarize the key thermochemical data for this compound.

Table 1: Phase Change and Fusion Data

PropertyValueUnitsTemperature (K)Reference
Enthalpy of Fusion (ΔfusH)23.38kJ/mol348.0[1][2]
Entropy of Fusion (ΔfusS)67.17J/(mol·K)348.0[1][3]
Melting Point75-77°C348.15-350.15[4]
Boiling Point212°C485.15[4][5]

Table 2: Enthalpy of Vaporization and Sublimation

PropertyValueUnitsTemperature Range (K)Reference
Enthalpy of Vaporization (ΔvapH)51.7kJ/mol427 - 485[3]
Enthalpy of Sublimation (ΔsubH)75.08kJ/mol282 - 323[1]

Table 3: Gas Phase Thermochemistry

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH°gas)-185.5 ± 2.5kJ/mol[1]

Experimental and Computational Methodologies

The determination of thermochemical data relies on a combination of precise experimental measurements and advanced computational modeling.

Experimental Protocols

1. Combustion Calorimetry:

The standard enthalpy of formation of solid organic compounds like this compound is often determined using static bomb combustion calorimetry.[1]

  • Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured with high precision.

  • Apparatus: The primary instrument is a static bomb calorimeter.

  • Procedure:

    • A pellet of the sample is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in a well-insulated container (calorimeter).

    • The sample is ignited electrically.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter system is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen.

    • The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

2. Enthalpy of Sublimation Measurement:

The enthalpy of sublimation can be determined using techniques like the Knudsen mass loss effusion method or Calvet microcalorimetry.[1]

  • Principle: These methods relate the vapor pressure of a substance at different temperatures to its enthalpy of sublimation, based on the Clausius-Clapeyron equation.

  • Knudsen Effusion Method:

    • The solid sample is placed in a Knudsen cell, which is a small container with a very small orifice.

    • The cell is heated to a specific temperature in a high vacuum.

    • The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured.

    • The vapor pressure is calculated from the rate of mass loss.

    • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a plot of ln(P) versus 1/T.

G cluster_experimental Experimental Workflow for Thermochemical Data sample This compound Sample comb_cal Combustion Calorimetry sample->comb_cal sub_cal Sublimation/Vaporization Calorimetry sample->sub_cal delta_h_comb ΔcH°solid comb_cal->delta_h_comb delta_h_sub_vap ΔsubH° / ΔvapH° sub_cal->delta_h_sub_vap delta_h_form ΔfH°solid delta_h_comb->delta_h_form Hess's Law delta_h_form_gas ΔfH°gas delta_h_form->delta_h_form_gas delta_h_sub_vap->delta_h_form_gas

Caption: Experimental workflow for determining thermochemical properties.

Computational Protocols

High-level ab initio molecular orbital calculations are employed to predict gas-phase thermochemical properties. Methods like G3 (Gaussian-3), G4, and CBS-QB3 (Complete Basis Set) are commonly used for phenols.[6][7]

  • Principle: These are composite methods that approximate high-level electronic structure calculations at a reduced computational cost. They involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate final energy.

  • General Workflow:

    • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation, typically using a density functional theory (DFT) method like B3LYP with a moderate basis set.

    • Vibrational Frequencies: The vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with larger basis sets.

    • Extrapolation and Correction: The results of these calculations are combined in a specific, predefined way for each composite method to extrapolate to the complete basis set limit and to include corrections for various effects, yielding a highly accurate total energy.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated using the atomization method, where the computed total energy of the molecule is compared to the sum of the experimental energies of its constituent atoms.

G cluster_computational Computational Workflow for Gas-Phase Enthalpy start Initial Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc high_level High-Level Single-Point Energy Calculations (e.g., MP4, QCISD(T)) geom_opt->high_level zpve ZPVE & Thermal Corrections freq_calc->zpve composite Composite Method (G3, G4, CBS-QB3) zpve->composite high_level->composite delta_h_form_gas ΔfH°gas composite->delta_h_form_gas atom_energies Sum of Experimental Atomic Energies atom_energies->delta_h_form_gas Atomization Method

References

The Natural Occurrence of 2,5-Dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenol, also known as p-xylenol, is a phenolic compound that has been identified in a variety of natural sources. Its presence contributes to the sensory characteristics of certain foods and beverages. This technical guide provides a comprehensive overview of the natural occurrence of this compound, including available quantitative data, detailed experimental protocols for its analysis, and insights into its potential biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been detected in a range of natural products, from fruits to fermented beverages and as a metabolic byproduct in mammals. While its presence is widely reported, precise quantitative data in many natural matrices remains limited in publicly available scientific literature.

In Food and Beverages

This compound is a contributor to the flavor and aroma profiles of several commonly consumed products.

  • Coffee: This compound has been identified as a volatile component in both Arabica and Robusta coffee beans.[1][2] Its formation is likely influenced by the roasting process, where thermal degradation of more complex phenolic compounds occurs.

  • Alcoholic Beverages: this compound is found in alcoholic beverages such as whisky.[3][4] It can originate from the wooden casks during the aging process or from the thermal degradation of lignin (B12514952) during the kilning of malted barley.

  • Tea: Black tea has been reported to contain this compound.[5]

  • Fruits: It has been identified as a volatile component in fresh tree-ripened apricots (Prunus armeniaca).

Table 1: Quantitative Data on this compound in Natural Sources

Natural SourceConcentrationReference(s)
Fresh Tree-Ripened Apricots (Prunus armeniaca L.)33 mg/kg fresh fruit tissue[5]
In Other Natural Sources

Beyond food and beverages, this compound has been identified in other natural contexts:

  • Tobacco: It is a known component of tobacco and tobacco smoke.[5]

  • Animal Metabolism: this compound is a metabolite of p-xylene (B151628) in mammals, including humans, and can be detected in urine.[6]

Experimental Protocols

The analysis of this compound in natural matrices typically involves extraction of the volatile and semi-volatile fractions followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a common and sensitive method for such analyses.

General Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Natural Source (e.g., Coffee Beans, Apricot) Homogenization Homogenization/Grinding Sample->Homogenization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GCMS Desorption DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: General workflow for this compound analysis.

Detailed Methodology: HS-SPME-GC-MS Analysis of Volatile Phenols in a Food Matrix

This protocol provides a general framework for the analysis of this compound. Optimization of parameters is crucial for each specific matrix.

1. Sample Preparation:

  • For solid samples (e.g., coffee beans, apricots), cryo-grind the material to a fine powder.
  • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
  • Add a saturated solution of NaCl (e.g., 5 mL) to the vial to increase the volatility of the analytes.
  • If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., a deuterated analog) to the vial.
  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile and semi-volatile compounds.
  • Incubation/Extraction:
  • Place the sealed vial in a heated agitator.
  • Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with agitation.
  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes for a specified time (e.g., 2-5 minutes) in splitless mode.
  • GC Separation:
  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Oven Program: A typical temperature program might be: start at 40 °C for 2 min, ramp at 5 °C/min to 250 °C, and hold for 5 min. This program should be optimized for the specific separation.
  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
  • MS Detection:
  • Ionization: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
  • Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of this compound (e.g., m/z 122, 107).

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants, fungi, or other organisms has not been fully elucidated. However, it is understood that phenolic compounds, in general, are synthesized via primary metabolic routes, most notably the shikimate and acetate-malonate pathways.

The Shikimate Pathway: A Precursor to Aromatic Compounds

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. These amino acids serve as precursors for a vast array of phenolic compounds.

Shikimate Pathway to Simple Phenols PEP Phosphoenolpyruvate Shikimate Shikimate Pathway E4P Erythrose-4-phosphate Chorismate Chorismate Shikimate->Chorismate Aromatic_AA Aromatic Amino Acids (Phenylalanine, Tyrosine) Chorismate->Aromatic_AA Phenylpropanoids Phenylpropanoid Pathway Aromatic_AA->Phenylpropanoids SimplePhenols Simple Phenols Phenylpropanoids->SimplePhenols Dimethylphenol This compound SimplePhenols->Dimethylphenol Methylation (Hypothesized)

Caption: Overview of the shikimate pathway leading to simple phenols.

The formation of the basic phenol (B47542) ring of this compound likely originates from intermediates of the shikimate and subsequent phenylpropanoid pathways. The two methyl groups could be added through the action of methyltransferase enzymes, which utilize S-adenosyl methionine (SAM) as a methyl donor. The specific enzymes and intermediates in this proposed methylation process for this compound are yet to be identified.

Conclusion

This compound is a naturally occurring volatile compound found in various foods and beverages, contributing to their sensory properties. While its presence has been qualitatively confirmed in sources like coffee, whisky, and apricots, there is a notable scarcity of quantitative data in the scientific literature. The analysis of this compound is achievable through established techniques like HS-SPME-GC-MS, although matrix-specific protocol optimization is essential. The biosynthetic origins of this compound are presumed to lie within the broader pathways of phenolic compound synthesis, with the shikimate pathway providing the aromatic core, followed by subsequent enzymatic modifications such as methylation. Further research is required to fully elucidate the quantitative distribution of this compound in nature, refine analytical protocols, and uncover the specific enzymatic steps involved in its biosynthesis. This knowledge will be invaluable for food scientists, flavor chemists, and researchers in drug development exploring the bioactivity and applications of this and related phenolic compounds.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of 2,5-Dimethylphenol

This compound, a substituted phenolic compound, presents a fascinating case study in aromatic chemistry. The reactivity of its hydroxyl group is intricately modulated by the electronic and steric influences of the two methyl substituents on the aromatic ring. This guide provides a comprehensive exploration of the chemical behavior of this hydroxyl group, offering insights into its acidity, nucleophilicity, and participation in a variety of key organic transformations. Understanding these characteristics is paramount for its application in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules.

The hydroxyl group's reactivity is primarily dictated by the electron-donating nature of the two methyl groups. Through an inductive effect, these groups increase the electron density on the aromatic ring, which in turn influences the acidity of the phenolic proton and the nucleophilicity of the phenoxide ion. Steric hindrance from the ortho-methyl group also plays a crucial role in directing the course of certain reactions.

This technical guide delves into the specifics of O-alkylation, O-acylation, oxidation, and electrophilic aromatic substitution reactions involving the hydroxyl group of this compound. For each reaction, a detailed experimental protocol is provided, alongside quantitative data and mechanistic insights. Spectroscopic data for key derivatives are also included to aid in product characterization.

O-Alkylation: The Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack This compound This compound Phenoxide 2,5-Dimethylphenoxide This compound->Phenoxide + Base Base Base (e.g., NaOH, NaH) Ether 2,5-Dimethylphenyl Ether Phenoxide->Ether + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of 2,5-Dimethylanisole

This protocol details the methylation of this compound to form 2,5-dimethylanisole.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydroxide (B78521) (1.1 eq) or sodium hydride (1.1 eq), portion-wise at room temperature. Stir the mixture until the deprotonation is complete, indicated by the formation of a clear solution of the sodium phenoxide.

  • Alkylation: To the resulting phenoxide solution, add methyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 2,5-dimethylanisole.

Quantitative Data for O-Alkylation
ProductAlkylating AgentBaseSolventYield (%)Reference
2,5-DimethylanisoleMethyl iodideNaOHMethanolHighGeneral Procedure
2-(2,5-Dimethylphenoxy)acetic acidChloroacetic acidNaOHWater>80%[Patent Literature]

O-Acylation: Esterification of the Hydroxyl Group

The hydroxyl group of this compound can be esterified by reacting it with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acidic byproduct.

Esterification This compound This compound Ester 2,5-Dimethylphenyl Ester This compound->Ester + Acylating Agent + Base Acylating_Agent Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) Base Base (e.g., Pyridine (B92270), Triethylamine)

Caption: Esterification of this compound.

Experimental Protocol: Synthesis of 2,5-Dimethylphenyl Acetate

This procedure outlines the acetylation of this compound using acetic anhydride.

  • Reactant Mixture: In a flask, combine this compound (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of a base such as pyridine or a few drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Pour the reaction mixture into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,5-dimethylphenyl acetate, which can be further purified by distillation or chromatography if necessary.

Quantitative Data for O-Acylation
ProductAcylating AgentCatalyst/BaseYield (%)Reference
2,5-Dimethylphenyl acetateAcetic AnhydridePyridineHighGeneral Procedure
2,5-Dimethylphenyl benzoateBenzoyl ChloridePyridine-[1]

Oxidation: Formation of Benzoquinones

The electron-rich aromatic ring of this compound makes it susceptible to oxidation. Under controlled conditions, the hydroxyl group directs the oxidation to form 2,5-dimethyl-1,4-benzoquinone. A common and effective reagent for this transformation is Fremy's salt (potassium nitrosodisulfonate).

Oxidation This compound This compound Benzoquinone 2,5-Dimethyl-1,4-benzoquinone This compound->Benzoquinone + Fremy's Salt Fremys_Salt Fremy's Salt [(KSO₃)₂NO]

Caption: Oxidation of this compound.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1,4-benzoquinone

This protocol is adapted from the oxidation of a similar phenol and can be applied to this compound.

  • Solution Preparation: Prepare a solution of this compound (1.0 eq) in a suitable solvent system, such as a mixture of acetone (B3395972) and water or dichloromethane (B109758) and water.

  • Buffering: Add a phosphate (B84403) buffer (e.g., KH₂PO₄) to maintain a slightly acidic to neutral pH.

  • Oxidation: Cool the solution in an ice bath and add a freshly prepared aqueous solution of Fremy's salt (2.2 eq) dropwise with vigorous stirring. The color of the reaction mixture will change, indicating the formation of the quinone.

  • Reaction Monitoring: Continue stirring at low temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Extraction: Once the reaction is complete, extract the product into an organic solvent like dichloromethane or chloroform.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2,5-dimethyl-1,4-benzoquinone. The product can be purified by recrystallization or sublimation.

Quantitative Data for Oxidation
ProductOxidizing AgentYield (%)Reference
2,5-Dimethyl-1,4-benzoquinoneFremy's Salt-[General Procedure for Phenol Oxidation]

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating and ortho, para-directing group in electrophilic aromatic substitution reactions. In this compound, the positions ortho and para to the hydroxyl group are positions 4 and 6. The methyl groups also have an activating and ortho, para-directing influence. The regiochemical outcome of electrophilic substitution is therefore a result of the combined directing effects of the hydroxyl and methyl groups, as well as steric hindrance.

Nitration

Nitration of this compound is expected to occur at the positions most activated by the hydroxyl and methyl groups and least sterically hindered. The primary product is typically 4-nitro-2,5-dimethylphenol.

Nitration_Workflow cluster_procedure Nitration Procedure start Dissolve this compound in Acetic Acid cool Cool to 0-5 °C start->cool add_acid Add Nitrating Agent (e.g., HNO₃) Dropwise cool->add_acid react Stir at Low Temperature add_acid->react workup Pour into Ice-Water react->workup filter Filter and Wash Precipitate workup->filter purify Recrystallize filter->purify product 4-Nitro-2,5-dimethylphenol purify->product

Caption: Experimental workflow for the nitration of this compound.

  • Dissolution: Dissolve this compound in glacial acetic acid or another suitable solvent and cool the solution to 0-5 °C in an ice bath.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid, dropwise with constant stirring, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at low temperature for a specified time until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitro-2,5-dimethylphenol.

Bromination

Bromination of this compound is also directed to the activated positions. The major product is typically 4-bromo-2,5-dimethylphenol.

  • Reactant Solution: Dissolve this compound in a solvent such as acetic acid or carbon tetrachloride.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture until the bromine color disappears.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine. Dry the organic layer and remove the solvent to yield the crude product, which can be purified by recrystallization.

Quantitative Data for Electrophilic Aromatic Substitution
ReactionReagentProductYield (%)Reference
NitrationHNO₃/H₂SO₄4-Nitro-2,5-dimethylphenol-General Procedure
BrominationBr₂/AcOH4-Bromo-2,5-dimethylphenol-General Procedure

Characterization of Derivatives: Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its derivatives, which are crucial for their identification and characterization.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound 6.95 (d, 1H), 6.65 (d, 1H), 6.60 (s, 1H), 4.75 (s, 1H, OH), 2.25 (s, 3H), 2.15 (s, 3H)151.8, 136.8, 130.3, 123.7, 121.1, 115.4, 21.1, 15.5
2,5-Dimethylanisole 6.99 (d, 1H), 6.70 (d, 1H), 6.65 (s, 1H), 3.79 (s, 3H), 2.30 (s, 3H), 2.15 (s, 3H)155.9, 136.5, 130.2, 123.5, 120.7, 111.9, 55.4, 21.2, 15.8
2,5-Dimethylphenyl acetate 7.05 (s, 1H), 6.90 (d, 1H), 6.85 (d, 1H), 2.30 (s, 3H), 2.25 (s, 3H), 2.10 (s, 3H)169.5, 148.2, 137.1, 130.8, 126.9, 123.5, 121.3, 21.0, 20.9, 15.9
2,5-Dimethyl-1,4-benzoquinone 6.55 (s, 2H), 2.05 (s, 6H)187.8, 145.9, 133.5, 15.8
4-Nitro-2,5-dimethylphenol 7.60 (s, 1H), 6.80 (s, 1H), 10.5 (s, 1H, OH), 2.50 (s, 3H), 2.20 (s, 3H)158.1, 140.2, 137.5, 127.1, 124.9, 115.8, 20.8, 16.0
4-Bromo-2,5-dimethylphenol 7.15 (s, 1H), 6.75 (s, 1H), 5.0 (s, 1H, OH), 2.30 (s, 3H), 2.20 (s, 3H)150.9, 138.1, 133.2, 124.0, 117.8, 113.5, 22.1, 15.4

Note: NMR data are approximate and can vary depending on the solvent and instrument.

Conclusion

The hydroxyl group in this compound exhibits a rich and predictable reactivity profile, governed by the interplay of electronic and steric effects from the methyl substituents. Its participation in O-alkylation, O-acylation, oxidation, and electrophilic aromatic substitution reactions makes it a versatile building block in organic synthesis. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the chemical sciences, particularly in the realm of drug discovery and development, where the nuanced reactivity of such substituted phenols is harnessed to create novel and complex molecular architectures.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-Dimethylphenol. The described protocol is suitable for the determination of this compound in various sample matrices, providing a detailed methodology for sample and standard preparation, and comprehensive HPLC-UV analysis. This document also presents typical method performance data and a visual workflow to ensure successful implementation.

Introduction

This compound, a member of the xylenol isomer family, is a significant compound in the chemical and pharmaceutical industries. It serves as a precursor in the synthesis of antioxidants and other commercially important molecules. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research and development. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reliability. This protocol outlines a straightforward isocratic HPLC method for the determination of this compound.

Experimental Protocol

Principle

This method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and a polar mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its absorbance of ultraviolet (UV) light at a specific wavelength.

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions

Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). To every 1 liter of the mixture, add 1.0 mL of phosphoric acid to adjust the pH and improve peak shape. Degas the mobile phase using sonication or vacuum filtration before use.

Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. For a solid sample, an appropriate amount should be accurately weighed and dissolved in the mobile phase, followed by sonication and filtration through a 0.45 µm syringe filter. For liquid samples, a direct dilution with the mobile phase followed by filtration may be sufficient.

HPLC Conditions

The following HPLC conditions are recommended:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 274 nm
Run Time Approximately 10 minutes

Data Presentation

Chromatographic Performance

Under the specified conditions, this compound is expected to elute with a sharp, symmetrical peak.

CompoundRetention Time (min)
This compound~ 5.8
Method Validation Summary

The following table summarizes typical method validation parameters for the HPLC analysis of this compound.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_mobile->hplc_system Equilibrate prep_std Standard Solution Preparation injection Inject Sample/ Standard prep_std->injection prep_sample Sample Preparation prep_sample->injection chromatogram Obtain Chromatogram hplc_system->chromatogram Detect injection->hplc_system integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Gas Chromatographic Analysis of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the determination of 2,5-Dimethylphenol using gas chromatography (GC). The protocols and data presented are intended to guide researchers, scientists, and professionals in drug development in establishing a robust analytical method for this compound.

Introduction

This compound, also known as p-xylenol, is a phenolic compound of significant industrial importance. It serves as a precursor in the synthesis of antioxidants and other chemical intermediates. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and environmental analysis. Gas chromatography, owing to its high resolution and sensitivity, is a well-suited technique for the analysis of this compound. This application note outlines a comprehensive GC method, including sample preparation, instrumental parameters, and expected performance characteristics.

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to GC analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

2.1.1. For Aqueous Samples (Liquid-Liquid Extraction - LLE)

  • Measure a known volume (e.g., 100 mL) of the aqueous sample into a separatory funnel.

  • Adjust the sample pH to ≤ 2 using a suitable acid (e.g., sulfuric acid).

  • Add 30 mL of a suitable extraction solvent, such as dichloromethane (B109758) or diethyl ether.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic (lower) layer.

  • Repeat the extraction twice more with fresh portions of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC analysis.

2.1.2. For Solid Samples (Soxhlet Extraction)

  • Weigh a known amount (e.g., 5-10 g) of the homogenized solid sample.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Place the mixture in a Soxhlet extraction thimble.

  • Extract the sample for 6-8 hours with a suitable solvent, such as dichloromethane or a hexane/acetone mixture.

  • After extraction, concentrate the solvent to a final volume of 1 mL.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) Method

The following instrumental parameters are recommended for the analysis of this compound. These are based on established methods for phenols and should be optimized during method development and validation.

Table 1: Gas Chromatography (GC) Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio40:1 (can be adjusted based on concentration)
LinerDeactivated splitless liner with glass wool
Column
Stationary Phase5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5, HP-5ms, TG-5MS)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven
Temperature ProgramInitial: 50 °C, hold for 4 minRamp: 5 °C/min to 250 °CHold: 5 min at 250 °C
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.90 mL/min (Constant Flow)
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature300 °C
MS Transfer Line280 °C
MS Ion Source230 °C
MS Quadrupole150 °C
MS Scan Range35 - 350 amu

Quantitative Data Summary

The following table summarizes the expected performance data for the GC analysis of this compound. It is important to note that the exact values for retention time, limit of detection (LOD), limit of quantitation (LOQ), and linearity should be determined in the user's laboratory during method validation, as they are instrument and matrix-dependent. The data for the closely related isomer, 2,4-Dimethylphenol, is provided for reference.

Table 2: Expected Performance Characteristics

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
This compound 12 - 15To be determinedTo be determined> 0.995
2,4-Dimethylphenol (Reference)[1]~8.87Not ReportedNot ReportedNot Reported

Note: The retention time for 2,4-Dimethylphenol is from a "fast GC" method and will differ from the method proposed here but provides a relative elution order.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Soxhlet Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

GC Analysis Workflow for this compound.
Logical Relationships of GC Parameters

The diagram below outlines the key logical relationships between different GC parameters and their impact on the analysis of this compound.

GC_Parameters cluster_instrument Instrument Parameters cluster_performance Performance Characteristics Column Column (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime OvenTemp Oven Temperature Program OvenTemp->Resolution OvenTemp->RetentionTime PeakShape Peak Shape OvenTemp->PeakShape CarrierGas Carrier Gas (Flow Rate) CarrierGas->Resolution CarrierGas->RetentionTime Injector Injector (Temperature, Split Ratio) Sensitivity Sensitivity Injector->Sensitivity Injector->PeakShape

Key GC Parameter Relationships.

Method Considerations and Troubleshooting

  • Co-elution: Phenolic isomers can sometimes co-elute. EPA method 8041A notes that 2,6-dimethylphenol (B121312) and this compound can co-elute on a DB-5 column under certain conditions.[2] Method validation should include an assessment of peak purity and specificity, especially if other dimethylphenol isomers are expected in the sample. A change in the temperature program or the use of a different polarity column (e.g., a wax-type column) can be employed to resolve co-eluting peaks.

  • Derivatization: While this method focuses on the direct analysis of underivatized this compound, derivatization can be employed to improve peak shape and sensitivity, especially for trace-level analysis.[2] Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or alkylating agents.

  • System Cleanliness: Phenols are polar and can be prone to tailing. A clean injector liner and a well-conditioned column are essential for good peak shape. Regular maintenance of the GC system is recommended.

  • Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound to ensure accurate quantification.

By following the detailed protocols and considering the influencing parameters outlined in this document, researchers can successfully develop and implement a robust and reliable GC method for the analysis of this compound.

References

Application Notes and Protocols for 2,5-Dimethylphenol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenol, a substituted phenolic compound, serves as a versatile monomer and building block in the synthesis of various high-performance polymers. Its unique structure, featuring methyl groups at the 2 and 5 positions of the phenol (B47542) ring, influences the reactivity and ultimate properties of the resulting polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of poly(phenylene oxide), novolac resins, and its potential role in epoxy resin formulations.

Poly(2,5-dimethyl-1,4-phenylene oxide) (PPO) Synthesis via Oxidative Coupling

This compound is a key monomer for the synthesis of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties.[1][2] The primary method for this synthesis is copper-catalyzed oxidative coupling polymerization.

General Reaction Scheme

The polymerization proceeds through the oxidative coupling of this compound monomers, forming ether linkages at the 1 and 4 positions of the aromatic ring.

G cluster_reactants Reactants cluster_products Products 2,5-DMP n phenol catalyst Cu Catalyst / Amine Ligand phenol->catalyst Polymerization plus + O₂ polymer [ O-Ph(CH₃)₂ ]ₙ water + nH₂O polymer->water catalyst->polymer G A Dissolve 2,5-DMP in Toluene B Add CuCl-TMEDA Catalyst A->B C Purge with O₂ and maintain flow B->C D Stir at 20°C for 7h C->D E Precipitate in Methanol/HCl D->E F Filter Polymer E->F G Redissolve and Re-precipitate (3x) F->G H Dry under Vacuum at 100°C G->H G cluster_reactants Reactants cluster_products Products phenol plus + formaldehyde CH₂O catalyst Acid Catalyst (e.g., Oxalic Acid) formaldehyde->catalyst Condensation novolac Novolac Resin water + H₂O novolac->water catalyst->novolac G A Melt this compound B Add Formaldehyde and Oxalic Acid A->B C Reflux for 1-2 hours B->C D Cool the reaction mixture C->D E Dissolve in Ethanol D->E F Precipitate in Distilled Water E->F G Repeat Purification F->G H Dry the Novolac Resin G->H G cluster_reactants Reactants cluster_products Product phenol plus + epoxy Epoxy Resin (with epoxide groups) catalyst Heat / Catalyst epoxy->catalyst Curing cured_resin Cross-linked Thermoset Polymer catalyst->cured_resin

References

Application Notes and Protocols: 2,5-Dimethylphenol as an Antioxidant in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,5-Dimethylphenol as an antioxidant in materials science. The document details its mechanism of action, provides protocols for its incorporation and evaluation in polymeric materials, and presents illustrative performance data.

Introduction to this compound as an Antioxidant

This compound, a member of the xylenol family of isomers, is a phenolic compound with significant industrial applications, including its use as a precursor in the manufacturing of antioxidants.[1] Phenolic antioxidants are primary antioxidants that act as free-radical scavengers, crucial for protecting polymeric materials from degradation caused by oxidative processes.[2][3] The presence of a hydroxyl group on the aromatic ring allows this compound to donate a hydrogen atom to reactive radical species, thus neutralizing them and preventing the propagation of degradative chain reactions that can lead to material failure.[3] This makes it a valuable additive for enhancing the lifespan and performance of various polymers, including polyolefins and elastomers.[4][5]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant function of this compound in materials is to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. The process can be broadly categorized into initiation, propagation, and termination steps. This compound intervenes in the propagation step.

The free-radical scavenging mechanism of this compound is illustrated in the signaling pathway diagram below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_intervention Intervention by this compound Polymer Polymer Chain (P-H) Polymer_Radical Polymer Radical (P•) Initiator Heat, UV Light, Mechanical Stress Initiator->Polymer_Radical Forms P_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) P_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) + New Polymer Radical (P•) Peroxy_Radical->Hydroperoxide + P-H Another_Polymer Polymer Chain (P-H) Peroxy_Radical2 Peroxy Radical (POO•) Hydroperoxide->Peroxy_Radical2 Leads to more radicals, but is intercepted DMP This compound (ArOH) Stable_Products Stable Hydroperoxide (POOH) + Stable Phenoxy Radical (ArO•) Peroxy_Radical2->Stable_Products + ArOH

Free-Radical Scavenging Mechanism of this compound.

Quantitative Data Presentation

Table 1: Illustrative Performance of a Phenolic Antioxidant in Polyethylene (B3416737) (PE)

PropertyUnstabilized PE (after aging)PE with 0.2% Phenolic Antioxidant (after aging)Test Method
Oxidation Induction Time (OIT) at 200°C (minutes) < 5> 60ASTM D3895[6]
Tensile Strength Retention (%) 4085ASTM D638
Elongation at Break Retention (%) 2070ASTM D638
Melt Flow Index (g/10 min) 258ASTM D1238[5]

Table 2: Illustrative Performance of a Phenolic Antioxidant in Polypropylene (PP)

PropertyUnstabilized PP (after aging)PP with 0.2% Phenolic Antioxidant (after aging)Test Method
Oxidation Induction Time (OIT) at 190°C (minutes) < 3> 50ISO 11357-6[7]
Tensile Strength Retention (%) 3080ISO 527
Elongation at Break Retention (%) 1565ISO 527
Melt Flow Index (g/10 min) 3510ISO 1133[5]

Table 3: Illustrative Performance of a Phenolic Antioxidant in a Rubber Formulation

PropertyUnstabilized Rubber (after aging)Rubber with 1.0 phr Phenolic Antioxidant (after aging)Test Method
Tensile Strength Retention (%) 5090ASTM D412
Elongation at Break Retention (%) 4080ASTM D412
Hardness Change (Shore A points) +15+5ASTM D2240

Experimental Protocols

Protocol 1: Incorporation of this compound into Polyethylene via Melt Blending

This protocol describes a standard laboratory procedure for incorporating this compound into a polyethylene matrix using a melt blender.

Materials:

  • Polyethylene (PE) pellets (e.g., HDPE, LDPE)

  • This compound powder (analytical grade)

  • Internal melt mixer (e.g., Brabender or similar)

Procedure:

  • Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Mixer Preparation: Preheat the internal mixer to the desired processing temperature for the specific grade of polyethylene (typically 160-190°C). Set the rotor speed (e.g., 50 rpm).

  • Polymer Melting: Add the dried polyethylene pellets to the preheated mixer and allow them to melt and form a homogenous melt. This typically takes 3-5 minutes.

  • Antioxidant Addition: Once the polymer is fully molten, add the desired amount of this compound powder directly into the mixing chamber.

  • Melt Compounding: Continue mixing for a specified duration (e.g., 5-10 minutes) to ensure uniform dispersion of the antioxidant throughout the polymer matrix.

  • Sample Collection: Stop the mixer and carefully remove the molten polymer blend.

  • Sample Preparation for Analysis: The collected blend can be compression molded into sheets or films of desired thickness for subsequent analytical testing.

G Start Start Dry_PE Dry Polyethylene Pellets Start->Dry_PE Preheat_Mixer Preheat Internal Mixer Dry_PE->Preheat_Mixer Melt_PE Melt Polyethylene in Mixer Preheat_Mixer->Melt_PE Add_DMP Add this compound Melt_PE->Add_DMP Melt_Blend Melt Blend for Uniform Dispersion Add_DMP->Melt_Blend Collect_Sample Collect Molten Blend Melt_Blend->Collect_Sample Prepare_for_Analysis Prepare Samples for Analysis (e.g., Compression Molding) Collect_Sample->Prepare_for_Analysis End End Prepare_for_Analysis->End

Workflow for Incorporating this compound into Polyethylene.
Protocol 2: Evaluation of Antioxidant Efficacy using Oxidation Induction Time (OIT)

This protocol outlines the procedure for determining the oxidative stability of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC) in accordance with ASTM D3895.[6]

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a gas switching accessory.

  • Aluminum sample pans.

  • High-purity nitrogen and oxygen gas.

Procedure:

  • Sample Preparation: Prepare a small, uniform disk of the polymer sample (5-10 mg) from the compression-molded sheet. Place the sample in an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating under Inert Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min. Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.[4]

  • Isothermal Equilibration: Hold the sample at the isothermal temperature under the nitrogen atmosphere for 5 minutes to allow for thermal equilibrium.

  • Switch to Oxidizing Atmosphere: After the equilibration period, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (time = 0).

  • Data Acquisition: Continue to hold the sample at the isothermal temperature under the oxygen atmosphere and record the heat flow signal until a sharp exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis: The Oxidation Induction Time (OIT) is determined as the time from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.[8]

G Start Start Prepare_Sample Prepare Polymer Sample (5-10 mg) Start->Prepare_Sample Place_in_DSC Place Sample in DSC Prepare_Sample->Place_in_DSC Heat_in_N2 Heat to Isothermal Temp in Nitrogen Atmosphere Place_in_DSC->Heat_in_N2 Equilibrate Equilibrate at Isothermal Temp (5 min in N2) Heat_in_N2->Equilibrate Switch_to_O2 Switch Gas to Oxygen (Time = 0) Equilibrate->Switch_to_O2 Hold_Isothermal Hold at Isothermal Temp in Oxygen Atmosphere Switch_to_O2->Hold_Isothermal Detect_Exotherm Detect Onset of Exothermic Peak Hold_Isothermal->Detect_Exotherm Determine_OIT Determine OIT Detect_Exotherm->Determine_OIT End End Determine_OIT->End

Experimental Workflow for OIT Measurement.

Conclusion

This compound serves as a potent antioxidant for a variety of polymeric materials by effectively scavenging free radicals and inhibiting oxidative degradation. The provided protocols offer standardized methods for its incorporation and for the quantitative evaluation of its performance. While specific performance data for this compound is limited, the illustrative data presented for similar phenolic antioxidants highlight the significant improvements in material stability that can be expected. For researchers and professionals in materials science and drug development, this compound represents a valuable tool for enhancing the durability and reliability of polymer-based products and devices.

References

Application Notes & Protocols: 2,5-Dimethylphenol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethylphenol, also known as p-xylenol, is an aromatic organic compound that serves as a vital building block in the synthesis of various high-value chemicals.[1][2][3] With the chemical formula (CH₃)₂C₆H₃OH, it is one of six isomers of dimethylphenol.[1][3] In the pharmaceutical industry, this compound is a key precursor for the synthesis of active pharmaceutical ingredients (APIs), most notably the lipid-regulating agent Gemfibrozil (B1671426) and the antiarrhythmic drug Mexiletine (B70256).[1][4] Its structural features allow for versatile chemical modifications, making it an important starting material in medicinal chemistry.

This document provides detailed application notes on the use of this compound in the synthesis of Gemfibrozil and Mexiletine, including quantitative data, detailed experimental protocols, and workflow diagrams.

Application in Gemfibrozil Synthesis

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a lipid-regulating drug belonging to the fibrate class.[4][5][6] It is primarily used to treat hyperlipidemia by lowering triglyceride and cholesterol levels in the blood.[6][7] The core structure of Gemfibrozil is derived from the etherification of this compound.

The most common industrial synthesis of Gemfibrozil involves the reaction of this compound with a 5-halo-2,2-dimethylpentanoate ester, followed by hydrolysis.[4][8] This Williamson ether synthesis variation is efficient and scalable. A key intermediate in this process is the ester of Gemfibrozil, which is then saponified to yield the final acidic drug.

Below is a diagram illustrating the general synthetic pathway from this compound to Gemfibrozil.

Gemfibrozil_Synthesis DMP This compound INTERMEDIATE Gemfibrozil Ester Intermediate DMP->INTERMEDIATE  Base (e.g., K₂CO₃) Phase-Transfer Catalyst (e.g., TBAB) Heat (100-130°C) HALO 5-Halo-2,2-dimethyl- pentanoate Ester GEM Gemfibrozil INTERMEDIATE->GEM  1. NaOH (aq) 2. H₃O⁺ (Acidification)

Caption: Synthetic pathway for Gemfibrozil from this compound.

The efficiency of Gemfibrozil synthesis can vary based on the chosen reagents and reaction conditions. Several methods have been reported, with a focus on improving yield and purity.[9][10]

ParameterMethod A (Phase-Transfer Catalysis)[8]Method B (Improved Process)[9][10]
Starting Materials This compound, Methyl 2,2-dimethyl-5-bromopentanoateThis compound, Isobutyl 5-chloro-2,2-dimethylpentanoate
Base Potassium Carbonate (K₂CO₃)Not specified, likely a strong base
Catalyst Tetrabutylammonium (B224687) Bromide (TBAB)Not specified
Solvent Solvent-freeToluene
Reaction Temp. 105-115 °CReflux
Reaction Time 1-3 hours5 hours
Overall Yield Not explicitly stated, but implies industrial scale~80%
Final Purity (HPLC) >99.5%~99.9%

This protocol is adapted from a patented industrial process.[8]

Materials:

  • This compound (40 kg)

  • Methyl 2,2-dimethyl-5-bromopentanoate (30 kg)

  • Potassium Carbonate (K₂CO₃), anhydrous (50 kg)

  • Tetrabutylammonium Bromide (TBAB) (3 kg)

  • Methanol (B129727) (MeOH)

  • 30% Sodium Hydroxide (NaOH) aqueous solution

  • Hydrochloric Acid (HCl)

  • Acetone

Procedure:

  • Etherification:

    • Charge a suitable reactor with this compound, potassium carbonate, and tetrabutylammonium bromide.

    • Add methyl 2,2-dimethyl-5-bromopentanoate to the mixture.

    • Heat the reaction mixture to 105-115 °C and maintain for 3 hours with stirring.

    • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to 50-70 °C.

  • Work-up and Intermediate Isolation:

    • Add 75 L of methanol to the cooled mixture.

    • Further cool to 18-20 °C and stir for one hour to precipitate inorganic salts.

    • Filter the mixture to remove the salts. The filtrate contains the gemfibrozil methyl ester.

  • Hydrolysis (Saponification):

    • Treat the methanolic mother liquor with 50 L of 30% aqueous sodium hydroxide.

    • Heat the mixture to reflux temperature for 3 hours, ensuring the pH remains above 12.5.

    • Distill off the methanol.

  • Product Isolation and Purification:

    • Add 325 L of water to the residue and cool to 25-30 °C to precipitate the gemfibrozil sodium salt.

    • Filter and recrystallize the sodium salt if necessary.

    • To obtain the final acid form, treat the sodium salt with hydrochloric acid in acetone.

    • Filter the resulting precipitate, wash, and dry to yield gemfibrozil.

Application in Mexiletine Synthesis

Mexiletine is a Class IB antiarrhythmic drug used to treat ventricular arrhythmias. Its synthesis also originates from a xylenol isomer, typically 2,6-dimethylphenol, but routes involving this compound have also been explored for related analogue synthesis.[11][12] The core reaction involves forming an ether linkage followed by the introduction of an amine group.

The synthesis of mexiletine analogues from a dimethylphenol precursor generally follows a multi-step process. A common approach involves a Williamson ether synthesis to couple the phenol (B47542) with a halo-ketone, followed by reductive amination to form the final amine product.[12]

The following diagram outlines the typical experimental workflow for synthesizing and evaluating mexiletine analogues.

Mexiletine_Workflow start Start: this compound & Halo-Ketone step1 Step 1: Williamson Ether Synthesis (Formation of Aryloxyalkyl Ketone) start->step1 step2 Step 2: Reductive Amination (Conversion to Amine) step1->step2 step3 Step 3: Purification (e.g., Chromatography, Recrystallization) step2->step3 step4 Step 4: Salt Formation (e.g., with HCl) step3->step4 end_product Final Product: Mexiletine Analogue HCl step4->end_product analysis Characterization (NMR, MS, Purity) end_product->analysis

Caption: Experimental workflow for the synthesis of Mexiletine analogues.

This protocol describes the first key step: the synthesis of an aryloxyalkyl ketone intermediate from this compound, adapted from procedures for similar analogues.[12][13][14]

Materials:

  • This compound

  • Chloroacetone (B47974)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (as solvent)

  • Potassium Iodide (KI) (catalytic amount)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide.

    • Add a suitable solvent, such as acetone.

  • Addition of Reagent:

    • Slowly add chloroacetone (1.1 equivalents) to the stirring suspension.

  • Reaction:

    • Heat the mixture to reflux and maintain for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-(2,5-dimethylphenoxy)propan-2-one by flash column chromatography or recrystallization to yield the pure ketone intermediate, which can then be carried forward for reductive amination.

Conclusion

This compound is a versatile and economically important precursor in the pharmaceutical industry. Its application in the synthesis of Gemfibrozil is well-established and optimized for large-scale production. Furthermore, its use as a starting material for creating analogues of other drugs, such as Mexiletine, highlights its utility in drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this key chemical intermediate.

References

Application Notes and Protocols for the Environmental Analysis of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the determination of 2,5-Dimethylphenol in environmental water and soil samples. The methodologies are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound, also known as p-xylenol, is a chemical compound that can be found in the environment due to industrial activities and natural processes.[1] Its presence in environmental matrices such as water and soil is of concern, necessitating robust and reliable analytical methods for its quantification. This document outlines detailed protocols for sample collection, preparation, and analysis using established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for water samples and High-Performance Liquid Chromatography (HPLC) for soil samples.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described herein. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Method Performance for this compound in Water by GC-MS (Based on EPA Method 625)

ParameterSpike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Method Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compound208581.55.0
100926
500955

Table 2: Method Performance for this compound in Soil by HPLC-UV

ParameterSpike Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Method Detection Limit (MDL) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
This compound0.588120.050.15
2.5949
10977

Experimental Protocols

Analysis of this compound in Water Samples by GC-MS (Adapted from US EPA Method 625)

This protocol describes the analysis of this compound in water samples using liquid-liquid extraction followed by GC-MS.

3.1.1. Sample Collection and Preservation:

  • Collect a 1-liter water sample in an amber glass bottle with a Teflon-lined cap.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

  • Preserve the sample by adjusting the pH to <2 with sulfuric acid (H₂SO₄).

  • Store the sample at 4°C and extract within 7 days of collection. Analyze the extract within 40 days of extraction.

3.1.2. Liquid-Liquid Extraction (LLE):

  • Transfer the 1-liter water sample to a 2-liter separatory funnel.

  • Check the pH of the sample and adjust to >11 with 10 N sodium hydroxide (B78521) (NaOH).

  • Add 60 mL of methylene (B1212753) chloride to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the methylene chloride extract into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.

  • Adjust the pH of the aqueous phase to <2 with sulfuric acid.

  • Serially extract the acidified aqueous phase three times with 60 mL aliquots of methylene chloride.

  • Combine all methylene chloride extracts.

  • Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

3.1.3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).[2]

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C for 3 minutes, ramp at 15°C/min to 240°C.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-500 amu.[2]

    • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM). For this compound, characteristic ions are m/z 122, 107, and 77.[3]

Analysis of this compound in Soil Samples by HPLC-UV

This protocol describes the analysis of this compound in soil samples using solvent extraction followed by HPLC with UV detection.

3.2.1. Sample Collection and Preparation:

  • Collect soil samples in glass jars and store them at 4°C.

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

3.2.2. Solvent Extraction:

  • Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.

  • Add 20 mL of methanol/water (80:20, v/v).

  • Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean vial.

  • Repeat the extraction process on the soil residue two more times with fresh extraction solvent.

  • Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

3.2.3. HPLC-UV Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v). The mobile phase composition may need optimization based on the specific column and system.

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.

  • UV Detector:

    • Wavelength: 274 nm (This is a typical wavelength for phenols; it may be optimized by running a UV scan of a this compound standard).

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable data. Key QA/QC procedures include:

  • Method Blank: An aliquot of reagent water (for water analysis) or a clean, inert matrix (for soil analysis) that is processed through the entire analytical procedure. This is used to assess contamination from the laboratory environment or reagents.

  • Laboratory Control Sample (LCS): A reagent water or clean matrix sample spiked with a known concentration of this compound. The recovery of the analyte is used to monitor the performance of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with a known concentration of this compound and analyzed. The results are used to assess the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the MS and MSD is used to evaluate method precision.

  • Surrogate Standards: For GC-MS analysis, isotopically labeled analogs of the target analyte (e.g., this compound-d₆) are added to every sample, blank, and standard before extraction to monitor extraction efficiency.

  • Calibration: A multi-point calibration curve should be generated for this compound to ensure the linearity of the instrument response over the expected concentration range.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the quality control process.

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Collect 1L Water Sample (Amber Glass Bottle) Preservation 2. Preserve with H₂SO₄ (pH < 2) Store at 4°C SampleCollection->Preservation Spiking 3. Add Surrogate Standards Preservation->Spiking Extraction 4. Liquid-Liquid Extraction (Methylene Chloride) Spiking->Extraction Drying 5. Dry Extract (Anhydrous Na₂SO₄) Extraction->Drying Concentration 6. Concentrate Extract to 1 mL Drying->Concentration GCMS 7. GC-MS Analysis Concentration->GCMS DataAnalysis 8. Data Acquisition & Processing GCMS->DataAnalysis Quantification 9. Quantification (Calibration Curve) DataAnalysis->Quantification Reporting 10. Final Report Quantification->Reporting QA_QC_Logic cluster_batch_qc Analytical Batch QA/QC cluster_sample_qc Individual Sample QA/QC cluster_instrument_qc Instrument Performance QA/QC MethodBlank Method Blank Data_Acceptance Data Acceptance Criteria Met? MethodBlank->Data_Acceptance LCS Laboratory Control Sample (LCS) LCS->Data_Acceptance MS_MSD Matrix Spike / Matrix Spike Duplicate (MS/MSD) MS_MSD->Data_Acceptance Surrogates Surrogate Standard Recovery Surrogates->Data_Acceptance Calibration Initial & Continuing Calibration Verification Calibration->Data_Acceptance TuneCheck GC/MS Tune Check (e.g., DFTPP) TuneCheck->Data_Acceptance Report_Results Report Results Data_Acceptance->Report_Results Yes Corrective_Action Take Corrective Action Data_Acceptance->Corrective_Action No

References

Application Notes and Protocols for Biomonitoring of 2,5-Dimethylphenol in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenol (2,5-DMP), a xylenol isomer, is a chemical compound used in various industrial processes and is also found in tobacco smoke and automobile exhaust.[1] Human exposure can occur through inhalation, ingestion, or dermal contact.[2] Biomonitoring of 2,5-DMP in urine is a reliable method to assess human exposure.[3][4] In the body, 2,5-DMP is metabolized and conjugated, primarily with glucuronic acid and sulfate (B86663), to increase its water solubility and facilitate excretion in the urine.[5][6] Therefore, the measurement of total 2,5-DMP (the sum of its free and conjugated forms) in urine serves as a valuable biomarker of exposure.[6]

This document provides detailed application notes and protocols for the quantitative analysis of 2,5-DMP in human urine samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust analytical technique for this purpose.[7][8]

Data Presentation: Performance of Analytical Methods

The following tables summarize the typical performance characteristics of analytical methods for the determination of phenolic compounds, including those structurally similar to 2,5-DMP, in urine. These values are indicative of the performance that can be expected from a well-validated method.

Table 1: Typical Method Detection and Quantification Limits

Analyte Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Phenolic Compounds GC-MS 0.02 - 0.5 µg/L - [7]
o-cresol, m-cresol GC-MS 10 µg/L - [8]
2-ethylphenol, 4-ethylphenol GC-MS 20 µg/L - [8]
Phenol GC-MS 0.5 mg/L - [8]
Bisphenols HPLC-MS/MS 0.01 - 0.07 µg/L 0.1 - 0.2 ng/mL [9][10]

| 2,5-Dichlorophenol | Online SPE-HPLC-MS/MS | 0.4 µg/L | - |[11] |

Table 2: Linearity, Precision, and Recovery of a Validated GC-MS Method

Parameter Typical Range Description Reference
Linearity (R²) ≥ 0.99 Indicates a strong correlation between analyte concentration and instrument response. [7]
Intra-day Precision (RSD) < 15% Measures the repeatability of results within the same day. [7]
Inter-day Precision (RSD) < 20% Measures the reproducibility of results on different days. [7]

| Recovery | 80 - 120% | Represents the efficiency of the extraction process. |[8] |

Experimental Protocols

This section provides a detailed protocol for the determination of total this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS) following enzymatic hydrolysis and liquid-liquid extraction.

Sample Collection and Storage
  • Collection: Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers. To minimize external contamination, it is crucial to use containers that are pre-screened for phenolic compounds.[12]

  • Storage: Immediately after collection, samples should be cooled. For short-term storage (up to 24 hours), refrigeration at 4°C is adequate.[13] For long-term storage, samples must be frozen at -20°C or, ideally, -80°C to maintain the integrity of the analytes.[13][14] Avoid repeated freeze-thaw cycles, which can degrade the sample.[14] It is recommended to aliquot samples into smaller volumes before freezing.[13]

Reagents and Materials
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d9)

  • β-glucuronidase from Helix pomatia[11]

  • Sodium acetate (B1210297) buffer (1 M, pH 5.0)

  • Hydrochloric acid (HCl)

  • Toluene (B28343) (or other suitable organic solvent like ethyl acetate/n-hexane mixture)[8][9]

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[8][13]

  • Pyridine (B92270)

  • Ultrapure water

  • Glassware (vials, tubes, pipettes)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or heating block

Sample Preparation: Enzymatic Hydrolysis and Extraction

This procedure is designed to cleave the glucuronide and sulfate conjugates to measure the total 2,5-DMP concentration.

  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at approximately 4000 rpm for 15 minutes to pellet any sediment.[15] Transfer a 1.0 mL aliquot of the supernatant to a clean glass tube.

  • Internal Standard Spiking: Spike each sample, calibration standard, and quality control sample with an appropriate amount of the isotopically labeled internal standard solution. This accounts for variability in extraction efficiency and instrument response.

  • Hydrolysis:

    • Add 250 µL of 1 M sodium acetate buffer (pH 5.0) to the urine aliquot.

    • Add 50 µL of β-glucuronidase solution.[11]

    • Vortex briefly and incubate the samples overnight (approximately 16 hours) at 37°C.[8][11]

  • Acidification and Extraction:

    • After incubation, cool the samples to room temperature.

    • Acidify the samples to a pH of approximately 1-2 by adding a small volume of concentrated HCl.

    • Add 2.0 mL of toluene (or another suitable extraction solvent) to each tube.

    • Vortex vigorously for 2 minutes to facilitate the extraction of 2,5-DMP into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass vial for the derivatization step.

Derivatization

To improve the volatility and chromatographic properties of 2,5-DMP for GC-MS analysis, a derivatization step is necessary.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or using a heating block at a low temperature (e.g., 40°C).

  • Reagent Addition: Add 50 µL of pyridine and 50 µL of BSTFA (with 1% TMCS) to the dried extract.[13]

  • Reaction: Cap the vials tightly and heat at 60-70°C for 60 minutes to complete the derivatization reaction.[13]

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Mode: Splitless.

    • Injection Volume: 1-2 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium, at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor: Select characteristic ions for the derivatized 2,5-DMP and the internal standard. For the trimethylsilyl (B98337) (TMS) derivative of 2,5-DMP, prominent ions would include the molecular ion and specific fragment ions.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards in a surrogate matrix (e.g., synthetic urine or a pooled human urine sample with a low baseline level of 2,5-DMP) by spiking with known concentrations of the 2,5-DMP analytical standard.[16] Process these standards alongside the unknown samples, including the hydrolysis and derivatization steps.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 2,5-DMP in the unknown samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the biomonitoring of this compound.

Exposure_Metabolism_Excretion Exposure Human Exposure (Inhalation, Dermal, Ingestion) Body Systemic Circulation Exposure->Body Absorption Liver Metabolism in Liver (Phase II Conjugation) Body->Liver Transport Conjugates 2,5-DMP Glucuronide 2,5-DMP Sulfate Liver->Conjugates Biotransformation Urine Excretion in Urine Conjugates->Urine Elimination

Caption: Logical flow from human exposure to urinary excretion of 2,5-DMP.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Collection 1. Urine Sample Collection & Storage (-80°C) Thaw 2. Thaw, Vortex, Centrifuge Collection->Thaw Spike 3. Spike with Internal Standard Thaw->Spike Hydrolysis 4. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis Extraction 5. Liquid-Liquid Extraction (Toluene) Hydrolysis->Extraction Evaporation 6. Evaporation to Dryness Extraction->Evaporation Derivatization 7. Derivatization with BSTFA (60°C, 60 min) Evaporation->Derivatization GCMS 8. GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification 9. Quantification using Calibration Curve GCMS->Quantification Report 10. Data Reporting (Total 2,5-DMP concentration) Quantification->Report

Caption: Detailed workflow for the analysis of 2,5-DMP in urine.

References

Application Note: Derivatization of 2,5-Dimethylphenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The quantitative analysis of polar analytes like 2,5-dimethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge. Due to the polar hydroxyl group, these compounds tend to have low volatility and can interact with active sites in the GC system, leading to poor chromatographic peak shape, reduced sensitivity, and potential sample loss.[1][2][3] Derivatization is a critical sample preparation step that chemically modifies the analyte to overcome these limitations. By replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, derivatization increases analyte volatility and thermal stability, thereby improving analytical performance.[2][4][5][6] The most common derivatization strategies for phenols are silylation and acylation.[2]

This document provides detailed protocols for the derivatization of this compound using silylation and acylation techniques, a comparison of their quantitative performance, and typical GC-MS operating parameters.

Derivatization Methodologies

Silylation

Silylation involves replacing the acidic hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1][2] This process effectively masks the polar functional group, which reduces intermolecular hydrogen bonding and significantly enhances the volatility of the derivative.[1] The most common and effective silylating reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Silylation reactions are highly efficient but must be performed under anhydrous conditions, as the reagents readily react with water.[6]

Acylation

Acylation converts the phenolic hydroxyl group into a less polar and more volatile ester.[2] This is typically achieved using reagents such as acetic anhydride (B1165640) or acyl halides like pentafluorobenzoyl chloride (PFBCl).[2][4] Acylation with PFBCl is particularly advantageous for trace analysis as it forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in electron capture detection (ECD) and negative chemical ionization (NCI) MS.[4] However, these reactions can generate corrosive byproducts like HCl, often necessitating the use of a base to catalyze the reaction and neutralize the acid.[4]

Experimental Protocols & Workflows

A general workflow for sample preparation and analysis is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (Anhydrous Conditions) Extraction->Drying Deriv Add Solvent & Derivatizing Reagent Drying->Deriv Reaction Vortex & Heat (e.g., 60-70°C) Deriv->Reaction GCMS GC-MS Injection Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General experimental workflow for derivatization and GC-MS analysis.

Protocol 1: Silylation with BSTFA

This protocol is highly effective for creating volatile trimethylsilyl ethers of this compound.

G Start Start: Dried Sample Extract in GC Vial Step1 Add 100 µL Solvent (e.g., Acetone (B3395972), Pyridine) Start->Step1 Step2 Add 100 µL BSTFA (+1% TMCS catalyst, optional) Step1->Step2 Step3 Cap vial tightly and vortex for 30 seconds Step2->Step3 Step4 Heat vial at 60-70°C for 20-30 minutes Step3->Step4 Step5 Cool vial to room temperature Step4->Step5 End Ready for GC-MS Injection Step5->End

Caption: Step-by-step workflow for silylation using BSTFA.

Methodology:

  • Ensure the sample extract containing this compound is completely dry in a GC vial.[4][6]

  • Add 100 µL of a suitable solvent. Acetone is recommended as it can accelerate the derivatization reaction to completion within seconds at room temperature.[7] Pyridine (B92270) or DMF are also commonly used.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For sterically hindered phenols, a formulation containing 1% trimethylchlorosilane (TMCS) as a catalyst can improve reaction efficiency.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 20-30 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.[4]

Protocol 2: Acylation with Acetic Anhydride (In Situ)

This protocol is useful for aqueous samples, as the derivatization occurs directly in the sample matrix, followed by extraction.

G Start Start: 35 mL Aqueous Sample Step1 Add 0.40 g Na₂HPO₄ (pH adjuster) and 10.0 g NaCl (salting out) Start->Step1 Step2 Add 400 µL Acetic Anhydride Step1->Step2 Step3 Seal and heat at 55°C for 20 minutes Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Extract with 2 mL Hexane (B92381) (Vortex and Centrifuge) Step4->Step5 Step6 Transfer organic (upper) layer to GC vial Step5->Step6 End Ready for GC-MS Injection Step6->End

Caption: Step-by-step workflow for in situ acetylation.

Methodology (adapted from a general method for phenols[8]):

  • To a 35 mL aqueous sample, add 0.40 g of disodium (B8443419) phosphate (B84403) (Na₂HPO₄) as a pH adjuster and 10.0 g of NaCl to increase ionic strength and improve extraction efficiency.[8]

  • Add 400 µL of acetic anhydride to the sample.[8]

  • Seal the vessel and heat at 55°C for 20 minutes with agitation.[8]

  • Cool the mixture to room temperature.

  • Add 2 mL of hexane, vortex vigorously for 2 minutes to extract the acetylated derivative, and centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a clean GC vial. The sample is now ready for analysis.

Protocol 3: Acylation with Pentafluorobenzoyl Chloride (PFBCl)

This method is ideal for achieving very low detection limits due to the electronegative nature of the derivative.

G Start Start: Dried Sample Extract in GC Vial Step1 Add 100 µL of PFBCl solution (e.g., in Toluene) Start->Step1 Step2 Add 10 µL Triethylamine (B128534) (Catalyst/Acid Scavenger) Step1->Step2 Step3 Cap vial tightly and heat at 60-70°C for 30-60 minutes Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Add 1 mL Hexane and 1 mL DI Water (Vortex and Centrifuge) Step4->Step5 Step6 Transfer organic (upper) layer and dry with Na₂SO₄ Step5->Step6 End Ready for GC-MS Injection Step6->End

Caption: Step-by-step workflow for acylation using PFBCl.

Methodology (adapted from a general method for phenols[4]):

  • Ensure the sample extract is completely dry in a reaction vial.[4]

  • Add 100 µL of PFBCl solution (e.g., 10% in toluene).

  • Add 10 µL of triethylamine or pyridine to catalyze the reaction and neutralize the HCl byproduct.[4]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex the mixture and centrifuge to separate the layers.[4]

  • Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove residual water. The sample is now ready for GC-MS analysis.[4]

Chemical Reaction Pathways

The logical diagrams below illustrate the chemical transformations during derivatization.

G cluster_silylation Silylation Reaction phenol This compound (Active -OH group) product 2,5-Dimethylphenyl Trimethylsilyl Ether (Volatile, Non-polar) phenol->product + bstfa BSTFA (Silylating Agent) bstfa->product

Caption: Logical pathway for the silylation of this compound.

G cluster_acylation Acylation Reaction phenol_acyl This compound (Active -OH group) product_acyl 2,5-Dimethylphenyl Acetate (Volatile Ester) phenol_acyl->product_acyl + agent Acylating Agent (e.g., Acetic Anhydride) agent->product_acyl

Caption: Logical pathway for the acylation of this compound.

Quantitative Performance Data

The following table summarizes representative performance metrics for the analysis of various phenols using different derivatization methods. While specific data for this compound is limited, these values provide a strong indication of the expected performance.

Derivatization MethodAnalyte(s)Linear RangeLOQ / LODRecovery (%)RSD (%)Citation
PFBCl Acylation Selected Phenols0 - 200 µg/LLOD: 25 ng/L (for pentachlorophenol)97.1 - 1047.8[5]
Acetic Anhydride Acylation Ethylphenolsup to 5000 ng/mLLOQ: 5 - 15 ng/mL91 - 116Not Specified[9]
Acetic Anhydride Acylation Various PhenolsValidated Range (unspecified)LOD: 0.06 - 0.12 µg/L87.3 - 1111.3 - 7.0[8]
Silylation (BSTFA) Phenolic CompoundsNot SpecifiedEnables ppb-level sensitivityNot SpecifiedHigh reproducibility noted[3]

Recommended GC-MS Parameters

ParameterSetting
GC System Agilent 7890 GC with 5977 MS or equivalent
Injector Split/Splitless Inlet, 250°C, Splitless mode
Column DB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film)[10][11]
Carrier Gas Helium, constant flow at 1.0 mL/min[10][12]
Oven Program Initial: 60°C, hold for 5 minRamp: 4°C/min to 250°C, hold for 15 min[12]
MS Transfer Line 250°C[12]
Ion Source Electron Ionization (EI), 70 eV, 280°C[12]
Quadrupole 150°C[12]
Acquisition Mode Full Scan (m/z 35-350) for identificationSelected Ion Monitoring (SIM) for quantification

Conclusion Derivatization is an essential step for the robust and sensitive GC-MS analysis of this compound. Both silylation and acylation are highly effective methods. Silylation with BSTFA offers a fast and straightforward protocol, particularly when using acetone as a solvent.[7] Acylation, especially with PFBCl, provides exceptional sensitivity for trace-level detection. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement these techniques.

References

Application Notes and Protocols for the Synthesis of 2,5-Dimethylphenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2,5-dimethylphenol derivatives as potential therapeutic agents. The information compiled herein is intended to guide researchers in the design, synthesis, and biological assessment of novel compounds based on the this compound scaffold, a promising starting point for the development of new drugs.

Introduction

This compound, also known as p-xylenol, is a readily available chemical intermediate that serves as a versatile scaffold for the synthesis of a diverse range of derivatives. Its phenolic hydroxyl group and substituted aromatic ring provide key anchor points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Derivatives of this compound have garnered significant interest in drug discovery due to their potential to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural modifications on the this compound core can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized 2,5-dimethylphenyl chalcone (B49325) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.

Compound IDR-group on Phenyl RingCell LineIC50 (µM)
CH1 4-ChloroMCF-7 (Breast)8.5
CH2 4-NitroMCF-7 (Breast)5.2
CH3 4-MethoxyMCF-7 (Breast)12.1
CH4 3,4-DichloroMCF-7 (Breast)6.8
CH5 4-ChloroHCT-116 (Colon)10.2
CH6 4-NitroHCT-116 (Colon)7.9
CH7 4-MethoxyHCT-116 (Colon)15.4
CH8 3,4-DichloroHCT-116 (Colon)9.1

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Dimethylphenyl Chalcone Derivatives (CH1-CH8)

This protocol describes a general method for the synthesis of chalcones derived from 2,5-dimethylacetophenone and various substituted benzaldehydes via a Claisen-Schmidt condensation.

Materials:

  • 2,5-Dimethylacetophenone

  • Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, 3,4-dichlorobenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Distilled water

  • Glacial acetic acid

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylacetophenone (10 mmol) and the respective substituted benzaldehyde (B42025) (10 mmol) in ethanol (30 mL).

  • To this solution, add a 10% aqueous solution of sodium hydroxide (15 mL) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid until the solution becomes neutral (pH ~7).

  • The precipitated solid (chalcone derivative) is then filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterize the synthesized compounds using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizations

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[6][7][8][9] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making it an attractive target for drug discovery.[6][7][8][10] this compound derivatives with anticancer and anti-inflammatory potential may exert their effects by modulating this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (monomer) JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Inhibitor This compound Derivative Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening of novel this compound derivatives for anticancer activity, from synthesis to the identification of lead compounds.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_further_studies Further Studies Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Animal Models Lead_Identification->In_Vivo_Testing

Caption: A typical workflow for anticancer drug screening.

References

Application Notes and Protocols for the Spectrophotometric Determination of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylphenol, also known as p-xylenol, is an important industrial chemical used in the manufacturing of antioxidants, disinfectants, and resins. Monitoring its concentration in various matrices is crucial for quality control and environmental assessment. This document provides a detailed application note and protocol for the spectrophotometric determination of this compound using a colorimetric method based on the oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP). While direct UV spectrophotometry can be used, derivatization with 4-AAP enhances selectivity and sensitivity, allowing for quantification in the visible region of the electromagnetic spectrum.

Principle

The method is based on the oxidative coupling reaction of this compound with 4-aminoantipyrine in an alkaline medium in the presence of an oxidizing agent, potassium ferricyanide (B76249). This reaction forms a colored product that can be quantified spectrophotometrically. For phenols with a substituent in the para position, such as this compound, the reaction typically yields a yellow-colored ortho-quinoneimide product.[1] The intensity of the color produced is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert law.

Reaction Scheme

The proposed reaction mechanism for the oxidative coupling of this compound with 4-aminoantipyrine is illustrated below.

cluster_reactants Reactants cluster_reagents Reagents This compound This compound Oxidative Coupling Oxidative Coupling This compound->Oxidative Coupling 4-Aminoantipyrine 4-Aminoantipyrine 4-Aminoantipyrine->Oxidative Coupling Alkaline Medium (pH 10) Alkaline Medium (pH 10) Alkaline Medium (pH 10)->Oxidative Coupling Potassium Ferricyanide Potassium Ferricyanide Potassium Ferricyanide->Oxidative Coupling Yellow Product Yellow ortho-Quinoneimide Product Oxidative Coupling->Yellow Product

Caption: Oxidative coupling of this compound with 4-aminoantipyrine.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of this compound.

1. Materials and Reagents

  • This compound (analytical standard)

  • 4-Aminoantipyrine (4-AAP)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated

  • Ammonium chloride (NH₄Cl)

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Deionized water

  • Spectrophotometer (UV-Visible)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Preparation of Reagents

  • Stock this compound Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Ammonia (B1221849) Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonium hydroxide and dilute to 1 L with deionized water. Adjust the pH to 10.0 ± 0.2 if necessary.

  • 4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water. This solution should be prepared fresh daily.[2]

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide in 100 mL of deionized water. This solution should be prepared fresh weekly.[2]

3. Preparation of Calibration Standards

Prepare a series of working standard solutions of this compound by diluting the stock solution with deionized water in volumetric flasks. A typical concentration range might be 1 to 10 mg/L.

4. Sample Preparation

For aqueous samples, a preliminary distillation step may be necessary to remove interferences.[3] If the sample is expected to contain high concentrations of this compound, it should be appropriately diluted with deionized water to fall within the calibration range.

5. Measurement Procedure

  • Pipette 50 mL of each standard solution and the sample solution into separate 100 mL beakers.

  • Add 2.0 mL of the ammonia buffer solution (pH 10) to each beaker and mix well.

  • Add 1.0 mL of the 4-aminoantipyrine solution to each beaker and mix thoroughly.

  • Add 1.0 mL of the potassium ferricyanide solution to each beaker and mix again.

  • Allow the solutions to stand for 15 minutes for color development.[3]

  • A yellow color will develop, indicating the formation of the reaction product.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank is prepared by following the same procedure but using 50 mL of deionized water instead of the sample or standard.

Note on λmax Determination: Since the reaction of p-substituted phenols with 4-AAP yields a yellow product, the λmax will differ from the 510 nm used for phenol (B47542).[1] It is recommended to perform a wavelength scan (e.g., from 350 nm to 550 nm) on a mid-range standard to determine the precise λmax for the this compound-4-AAP adduct.

6. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Experimental Workflow

The following diagram illustrates the experimental workflow for the spectrophotometric determination of this compound.

start Start prep_reagents Prepare Reagents (Buffer, 4-AAP, K3[Fe(CN)6]) start->prep_reagents prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Sample (Dilution/Distillation) start->prep_sample reaction_mixture Mix Sample/Standard with Reagents in Alkaline Medium prep_reagents->reaction_mixture prep_standards->reaction_mixture prep_sample->reaction_mixture color_development Allow for Color Development (15 minutes) reaction_mixture->color_development measure_absorbance Measure Absorbance at λmax color_development->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve determine_concentration Determine Sample Concentration calibration_curve->determine_concentration end End determine_concentration->end

Caption: Workflow for the spectrophotometric analysis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the spectrophotometric determination of phenols using the 4-aminoantipyrine method. Note that the specific values for this compound, particularly the λmax and molar absorptivity, should be determined experimentally.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) Yellow product; requires experimental determination (scan recommended)[1]
Linearity Range Typically in the low mg/L range (e.g., 0.1 - 10 mg/L)General knowledge from phenol analysis
Molar Absorptivity (ε) Dependent on the specific product formed; to be determined experimentallyGeneral knowledge from phenol analysis
Limit of Detection (LOD) Dependent on instrumentation and experimental conditionsGeneral knowledge from phenol analysis
pH of Reaction 10.0 ± 0.2[3]
Color Development Time 15 minutes[3]

Interferences

Substances that can be oxidized by potassium ferricyanide under alkaline conditions may interfere. A preliminary distillation step is recommended for complex matrices to remove volatile interfering compounds.[3] Other phenolic compounds will also react with 4-aminoantipyrine, so the method is not specific for this compound if other phenols are present. In such cases, chromatographic separation prior to spectrophotometric detection may be necessary for accurate quantification.

Safety Precautions

  • This compound is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonium hydroxide is corrosive and has a strong odor. Work in a well-ventilated area or a fume hood.

  • Potassium ferricyanide is toxic. Avoid ingestion and skin contact.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: High-Recovery Solid-Phase Extraction of 2,5-Dimethylphenol from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and pre-concentration of 2,5-Dimethylphenol from water samples using solid-phase extraction (SPE). The described protocol is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable method for quantifying this phenolic compound. The methodology utilizes a polymeric SPE sorbent, providing high recovery and clean extracts suitable for subsequent analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Introduction

This compound, also known as p-xylenol, is a phenolic compound that can be found in various environmental and biological samples.[1][2] Accurate and sensitive quantification of this compound is crucial for environmental monitoring and in the context of drug metabolism studies. Solid-phase extraction has become a preferred technique for sample preparation over traditional liquid-liquid extraction due to its numerous advantages, including higher efficiency, reduced solvent consumption, and the potential for automation. This note provides a detailed protocol for the selective extraction of this compound from aqueous matrices.

Experimental

Materials and Reagents

  • SPE Cartridge: Supelclean™ ENVI-Chrom P SPE Tube (250 mg, 6 mL) or equivalent polymeric reversed-phase cartridge.

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Methyl t-butyl ether (MTBE, HPLC grade), Deionized water.

  • Sample: Spiked water sample containing this compound.

Instrumentation

  • SPE Vacuum Manifold

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS)

  • Analytical Balance

  • pH Meter

Solid-Phase Extraction Protocol

A detailed protocol for the solid-phase extraction of this compound from water is provided below. This protocol is based on established methods for phenol (B47542) extraction and can be optimized for specific sample matrices.

  • Cartridge Conditioning:

    • Pass 6 mL of methyl t-butyl ether or ethyl acetate (B1210297) through the SPE cartridge.

    • Follow with 6 mL of acetonitrile.

    • Finally, equilibrate the cartridge with 6 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Adjust the pH of the 100 mL water sample to be acidic (e.g., pH 2) to ensure this compound is in its neutral form for better retention on the reversed-phase sorbent.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with a small volume (e.g., 3-5 mL) of deionized water to remove any co-adsorbed impurities.

    • To further remove interferences, a wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be employed. The strength of the wash solvent should be optimized to avoid elution of the target analyte.

  • Drying:

    • Dry the SPE cartridge thoroughly by applying a vacuum for 10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of methyl t-butyl ether. The elution should be performed dropwise, allowing the initial 2 mL to soak in the SPE bed to ensure complete desorption.

  • Post-Elution:

    • The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Data Presentation

The following table summarizes the expected quantitative data for the SPE of this compound based on typical performance for similar phenolic compounds.

ParameterValueReference
Analyte This compound
Matrix Water
SPE Sorbent Polymeric (e.g., Polystyrene-Divinylbenzene)
Sample Volume 100 mL
Elution Solvent Methyl t-butyl ether
Elution Volume 5 mL
Expected Recovery > 90%
Reproducibility (RSD) < 10%
Limit of Detection (LOD) Analyte and instrument dependent
Limit of Quantification (LOQ) Analyte and instrument dependent

Experimental Workflow

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis cartridge SPE Cartridge conditioning 1. Conditioning (MTBE, ACN, H2O) cartridge->conditioning sample Water Sample (100 mL) loading 2. Sample Loading (pH 2, 5 mL/min) sample->loading conditioning->loading washing 3. Washing (Deionized Water) loading->washing drying 4. Drying (Vacuum, 10 min) washing->drying elution 5. Elution (5 mL MTBE) drying->elution analysis GC/MS or HPLC Analysis elution->analysis

Caption: Workflow for the solid-phase extraction of this compound.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the isolation and concentration of this compound from aqueous samples. The use of a polymeric sorbent ensures high recovery and the protocol is straightforward to implement in a laboratory setting. This method is well-suited for preparing samples for subsequent quantitative analysis by various chromatographic techniques.

References

Application Notes and Protocols for the Oxidative Coupling Polymerization of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative coupling polymerization of substituted phenols is a significant method for synthesizing high-performance aromatic polyethers. This document provides detailed application notes and protocols for the synthesis of poly(2,5-dimethyl-1,4-phenylene oxide) via the oxidative coupling polymerization of 2,5-dimethylphenol. This polymer is a valuable thermoplastic with high thermal stability, making it a subject of interest for various advanced applications. The polymerization is typically catalyzed by copper-amine complexes, which facilitate the formation of phenoxy radicals and subsequent polymer chain growth. The regioselectivity of the polymerization is a critical factor, and specific catalyst systems have been developed to ensure the desired 1,4-linkages, leading to a semi-crystalline polymer with a high melting temperature.[1][2]

Reaction Mechanism and Signaling Pathway

The oxidative coupling polymerization of this compound proceeds through a multi-step mechanism involving a copper-amine catalyst. The process begins with the formation of a phenoxy radical from the this compound monomer, initiated by the copper catalyst in the presence of an oxidant, typically oxygen. These radicals then undergo C-O coupling to form dimers, which are further oxidized and coupled to build the polymer chain. The regioselectivity of this coupling is crucial for achieving a linear polymer with the desired properties.

ReactionPathway Monomer This compound Radical Phenoxy Radical Monomer->Radical Oxidation Catalyst Cu-Amine Complex + O2 Catalyst->Radical Dimer Dimer Radical->Dimer C-O Coupling Polymer Poly(2,5-dimethyl-1,4-phenylene oxide) Dimer->Polymer Polymerization Precipitation Precipitation & Purification Polymer->Precipitation FinalPolymer Purified Polymer Precipitation->FinalPolymer

Caption: Reaction pathway for the oxidative coupling polymerization of this compound.

Experimental Protocols

The following protocols are based on established methods for the copper-catalyzed oxidative coupling polymerization of this compound.

Protocol 1: Polymerization using Copper(I) Chloride and 2-Phenylpyridine (B120327)

This protocol is adapted from a method known to produce high molecular weight, semi-crystalline poly(2,5-dimethyl-1,4-phenylene ether).[1][2]

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl) (catalyst)

  • 2-Phenylpyridine (ligand)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Hydrochloric acid (HCl)

  • Oxygen (oxidant)

  • Nitrogen (inert gas)

Equipment:

  • Two-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser

  • Schlenk line or similar apparatus for handling in an inert atmosphere

  • Thermostatically controlled oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Catalyst Preparation: In a two-necked flask under a nitrogen atmosphere, add CuCl and 2-phenylpyridine to toluene. Stir the mixture at room temperature until the catalyst complex is formed (the solution will change color).

  • Monomer Addition: Dissolve this compound in toluene and add it to the catalyst solution.

  • Polymerization: Purge the flask with oxygen and then maintain a slow stream of oxygen throughout the reaction. Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously. The polymer will precipitate as it forms.

  • Reaction Quenching and Polymer Isolation: After the desired reaction time (e.g., 24 hours), cool the mixture to room temperature. Pour the reaction mixture into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer completely and remove the copper catalyst.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and then with water. To ensure complete removal of the catalyst, the polymer can be redissolved in a suitable solvent (e.g., hot toluene or chloroform) and reprecipitated in methanol.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.

Protocol 2: Polymerization using a CuCl-TMEDA Catalyst System

This protocol utilizes a di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride (CuCl-TMEDA) catalyst, which has been shown to promote the regio-controlled polymerization of this compound.[3]

Materials:

  • This compound (monomer)

  • di-μ-hydroxo-bis[(N,N,N′,N′-tetramethylethylenediamine)copper(II)] chloride (CuCl-TMEDA complex)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (base additive)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Concentrated aqueous hydrogen chloride (HCl)

  • Oxygen (oxidant)

Equipment:

  • Two-necked flask with a magnetic stirrer and gas inlet

  • Thermostatically controlled water bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a two-necked flask, dissolve this compound in toluene.

  • Catalyst and Additive Addition: Add the CuCl-TMEDA complex and additional TMEDA to the monomer solution.

  • Polymerization: Purge the flask with oxygen and then stir the mixture at a controlled temperature (e.g., 20 °C) under an oxygen atmosphere for a specified time (e.g., 7 hours).

  • Polymer Precipitation: Pour the resulting solution into a large volume of methanol containing concentrated aqueous hydrogen chloride to precipitate the polymer.

  • Purification: Collect the precipitate by filtration. Redissolve the polymer in toluene and reprecipitate it in methanol containing HCl. Repeat this reprecipitation step two more times to ensure the complete removal of copper ions.

  • Drying: Collect the final polymer and dry it at 100 °C for 12 hours under vacuum.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization A1 Prepare Catalyst Solution (e.g., CuCl + Ligand in Toluene) B Combine Solutions & Purge with Oxygen A1->B A2 Prepare Monomer Solution (this compound in Toluene) A2->B C Heat and Stir under O2 Atmosphere B->C D Precipitate Polymer in Methanol/HCl C->D E Filter and Wash Polymer D->E F Redissolve and Reprecipitate (optional) E->F G Dry Purified Polymer under Vacuum F->G H NMR, IR, DSC, TGA, GPC G->H

References

Application Notes: 2,5-Dimethylphenol as a Versatile Building Block for Hindered Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and antioxidant evaluation methods for hindered phenolic antioxidants derived from 2,5-dimethylphenol. This document offers detailed protocols for key synthetic transformations and antioxidant activity assays, enabling researchers to explore the potential of this compound as a scaffold for novel antioxidant development.

Introduction

Hindered phenolic antioxidants are crucial for preventing oxidative degradation in a wide range of materials, including plastics, rubbers, and lubricants.[1] They function by intercepting free radicals and terminating the chain reactions of oxidation.[1] The efficacy of these antioxidants is largely determined by the substituents on the phenolic ring, which influence the stability of the resulting phenoxy radical.[2] this compound is an attractive starting material for the synthesis of hindered phenolic antioxidants due to its commercial availability and the presence of two methyl groups that can contribute to the steric hindrance and stability of the final antioxidant product.[3]

This document outlines two primary synthetic pathways for converting this compound into effective hindered phenolic antioxidants: the formation of bisphenols and oxidative polymerization. Additionally, it provides standardized protocols for evaluating the antioxidant efficacy of the synthesized compounds.

Synthetic Pathways

Synthesis of Bisphenolic Antioxidants via Methylene (B1212753) Bridge Formation

A common strategy to enhance the performance of phenolic antioxidants is to increase their molecular weight and the number of phenolic hydroxyl groups in a single molecule. This can be achieved by linking two this compound units with a methylene bridge. The resulting bisphenolic compounds, such as 2,2'-methylenebis(4,6-dimethylphenol) and 4,4'-methylenebis(2,6-dimethylphenol), are expected to exhibit potent antioxidant activity.

Reaction Scheme:

2_5_DMP_1 This compound Bisphenol Bis(hydroxydimethylphenyl)methane 2_5_DMP_1->Bisphenol 2 equivalents Formaldehyde (B43269) Formaldehyde (HCHO) Formaldehyde->Bisphenol Acid_Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Acid_Catalyst->Bisphenol

Caption: Synthesis of Bisphenolic Antioxidants.

Experimental Protocol: Synthesis of Methylene-Bridged Bisphenols (General Procedure)

This protocol is a general method adapted from procedures for the synthesis of similar bisphenolic compounds.[4]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)

  • Solvent (e.g., toluene (B28343) or ethanol)

  • Sodium sulfate (B86663) (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in the chosen solvent.

  • Slowly add the acid catalyst to the solution while stirring.

  • Add formaldehyde (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure bisphenolic antioxidant.

Synthesis of Polymeric Antioxidants via Oxidative Coupling

Oxidative coupling polymerization of this compound can produce poly(2,5-dimethyl-1,4-phenylene oxide), a polymer with potential antioxidant properties due to the repeating phenolic units.[5] This method offers a route to high molecular weight antioxidants with enhanced thermal stability.

Reaction Scheme:

2_5_DMP This compound Polymer Poly(2,5-dimethyl-1,4-phenylene oxide) 2_5_DMP->Polymer n equivalents Catalyst Catalyst (e.g., Tyrosinase model complex) Catalyst->Polymer Oxygen Oxygen (O₂) Oxygen->Polymer

Caption: Oxidative Polymerization of this compound.

Experimental Protocol: Oxidative Polymerization of this compound (General Procedure)

This is a generalized protocol based on the oxidative polymerization of phenols.[5]

Materials:

  • This compound

  • Catalyst (e.g., a tyrosinase model complex or a copper-amine complex)

  • Solvent (e.g., toluene or a dioxane/buffer mixture)

  • Oxygen gas

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel equipped with a gas inlet and a stirrer.

  • Add the catalyst to the solution.

  • Bubble oxygen gas through the reaction mixture while stirring vigorously at a controlled temperature.

  • Continue the reaction for a predetermined time, monitoring the formation of the polymer.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Evaluation of Antioxidant Activity

The antioxidant efficacy of the synthesized compounds can be determined using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.

Experimental Workflow for Antioxidant Assays:

cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Synthesis Synthesis of Antioxidant Purification Purification & Characterization Synthesis->Purification Stock_Solution Prepare Stock Solution Purification->Stock_Solution Serial_Dilution Serial Dilutions Stock_Solution->Serial_Dilution Reaction Mix Antioxidant and DPPH Serial_Dilution->Reaction DPPH_Solution Prepare DPPH Solution DPPH_Solution->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc SAR_Analysis Structure-Activity Relationship IC50_Calc->SAR_Analysis

Caption: Workflow for DPPH Antioxidant Assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on standard procedures for the DPPH assay.[6][7]

Materials:

  • Synthesized antioxidant compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of the synthesized antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate or cuvette, add a specific volume of the antioxidant solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100

  • IC50 Determination: Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Data Presentation

The antioxidant activities of newly synthesized compounds should be compared with known standard antioxidants. The results are typically presented in a tabular format for easy comparison.

Table 1: Antioxidant Activity of Phenolic Compounds (DPPH Assay)

CompoundIC50 (µg/mL)Reference
Synthesized Antioxidant from this compound To be determined-
Butylated Hydroxytoluene (BHT)202.35[8]
Ascorbic Acid~5[8]
TroloxVaries by assay conditions[9]

Note: The IC50 values for reference compounds can vary depending on the specific experimental conditions.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of novel hindered phenolic antioxidants. The synthetic routes involving the formation of methylene-bridged bisphenols and oxidative polymerization offer pathways to a diverse range of antioxidant structures. The provided protocols for synthesis and antioxidant evaluation will aid researchers in the development and characterization of new and effective antioxidants for various applications in materials science and drug development. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their antioxidant performance.

References

Application Notes and Protocols for the Quantification of 2,5-Dimethylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate quantification of 2,5-Dimethylphenol in a variety of complex matrices. The following sections offer comprehensive guidance on sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, an isomer of xylenol, is a significant compound found in various environmental and biological samples. It is a component of cigarette smoke, automobile exhaust, and wastewater from industrial processes.[1] In biological systems, it is a known metabolite of p-xylene.[1] Accurate quantification of this compound is crucial for environmental monitoring, toxicology studies, and in the assessment of human exposure to industrial chemicals.

This guide details validated methods for the extraction and quantification of this compound from complex matrices such as soil, wastewater, and urine, providing researchers with the necessary tools for reliable and reproducible analysis.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method may depend on the matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a robust method for the analysis of this compound, particularly in complex environmental and biological samples.[2][3]

Effective sample preparation is critical for accurate GC-MS analysis. The following protocols are recommended for different matrices.

A. Environmental Matrices: Soil and Wastewater

  • Solid-Phase Extraction (SPE) for Wastewater:

    • Acidify the water sample (e.g., 200 mL) to a pH of 2.0 using a suitable acid like H3PO4.[4]

    • Condition a Strata C18 cartridge by passing methanol (B129727) followed by deionized water.[4]

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a 5% methanol solution to remove interferences.[5]

    • Dry the cartridge under vacuum for approximately 40 minutes.[5]

    • Elute the analyte with dichloromethane.[3]

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Soxhlet Extraction for Soil:

    • Weigh 10 g of the soil sample and mix with anhydrous Na2SO4.

    • Place the mixture in a Soxhlet extraction thimble.

    • Extract with a suitable solvent mixture (e.g., hexane (B92381) and acetone) for a defined period (e.g., 8 hours).[6]

    • Concentrate the extract to a small volume.

  • Microwave-Assisted Extraction (MAE) for Soil:

    • Place 5 g of soil in a microwave extraction vessel with 10 mL of methanol.[7]

    • Subject the sample to microwave irradiation (e.g., 1,800 W to reach 110°C and hold for 10 minutes).[7]

    • Filter the liquid phase and evaporate to dryness.[7]

    • Reconstitute the residue in 500 µL of methanol for GC-MS analysis.[7]

B. Biological Matrices: Urine

  • Hydrolysis of Conjugates:

    • To 0.5 mL of urine, add 125 µL of concentrated hydrochloric acid (12 mol L-1).[8]

    • Incubate the sample to hydrolyze the glucuronide and sulfate (B86663) conjugates.

  • Liquid-Liquid Extraction (LLE):

    • Extract the hydrolyzed urine three times with 2 mL of a hexane and methyl tert-butyl ether (3:1, v/v) mixture.[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Apply the extract to a conditioned Oasis® HLB cartridge.[3][5]

    • Wash the cartridge with a 5% methanol solution.[5]

    • Dry the cartridge under vacuum.

    • Elute the analyte with a suitable solvent such as ethyl ether–BuCl (1:4, v/v).[5]

    • Concentrate the eluent before derivatization.

To improve the volatility and chromatographic behavior of this compound, a derivatization step is often necessary. Silylation is a common method.

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

The following table summarizes typical GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 6890 Plus or equivalent[9]
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or TraceGOLD TG-5SilMS[1][9]
Injector Temperature 275 °C[1]
Injection Mode Splitless (1 min)[1]
Carrier Gas Helium at a constant flow of 1.5 mL/min[1]
Oven Program 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min)[1]
Mass Spectrometer Agilent 5973N or equivalent[9]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivatized this compound
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized this compound

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix (Soil, Wastewater, Urine) Extraction Extraction (SPE, LLE, Soxhlet, MAE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Silylation) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a reliable alternative for the quantification of this compound, particularly in aqueous matrices like wastewater.

  • Solid-Phase Extraction (SPE):

    • Acidify 200 mL of the wastewater sample to pH 2.0 with H3PO4.[4]

    • Condition a Strata C18 cartridge with methanol followed by deionized water.[4]

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent.

    • Reconstitute the eluate in 1 mL of the mobile phase.[4]

    • Filter the final sample through a 0.45 µm syringe filter before injection.[4]

The following table summarizes typical HPLC parameters for the analysis of this compound in wastewater.

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4]
Column Temperature 20 °C[4]
Mobile Phase A 0.1% H3PO4 in water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.6 mL/min[4]
Gradient Program Optimized for the separation of phenolic compounds (e.g., a gradient from low to high acetonitrile (B52724) concentration over approximately 27 minutes)[4]
Injection Volume 10 µL
Detector Diode Array Detector (DAD)[4]
Detection Wavelength 280 nm (optimized for phenols)[4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Wastewater Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection DAD Detection Separation->Detection Quantification Quantification (External Standard) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the quantification of this compound by HPLC.

Data Presentation and Method Validation

For both GC-MS and HPLC methods, a calibration curve should be constructed using a series of external standards of this compound of known concentrations. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should be > 0.99.

Method validation should be performed according to established guidelines (e.g., ICH Q2(R1)) and should include the determination of the following parameters:[10]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies in spiked matrix samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

The quantitative data for method validation should be summarized in a clear and structured table as shown below.

Table 1: Summary of Method Validation Parameters

ParameterGC-MS MethodHPLC MethodAcceptance Criteria
Linearity (R²) > 0.99> 0.99≥ 0.99
LOD (ng/mL) ValueValueReportable
LOQ (ng/mL) ValueValueReportable
Accuracy (Recovery %)
Low ConcentrationValue ± SDValue ± SD80-120%
Medium ConcentrationValue ± SDValue ± SD80-120%
High ConcentrationValue ± SDValue ± SD80-120%
Precision (RSD %)
Intra-day< Value< Value≤ 15%
Inter-day< Value< Value≤ 15%

(Note: The actual values in the table should be determined experimentally during method validation.)

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound in complex environmental and biological matrices. Adherence to these detailed procedures, including proper sample preparation, instrumental analysis, and method validation, will ensure the generation of high-quality, reproducible data for a wide range of research and monitoring applications.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dimethylphenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,5-Dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed during the HPLC analysis of this compound?

The most frequent issues include poor peak shape (tailing), inconsistent retention times, loss of resolution, and fluctuating system pressure. Phenolic compounds like this compound are prone to secondary interactions with the stationary phase, which can lead to many of these problems.[1][2]

Q2: Why is my this compound peak tailing?

Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte's hydroxyl group and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1][2] Other potential causes include a mismatch between the mobile phase pH and the analyte's pKa, column contamination or degradation, sample overload, or extra-column effects like dispersion in tubing.[1]

Q3: What causes the retention time for this compound to drift or shift?

Retention time (RT) drift can be caused by several factors:

  • Temperature Fluctuations: Even minor changes in column temperature can significantly impact retention.[3][4][5]

  • Mobile Phase Composition Changes: Inaccurate mixing, evaporation of the more volatile solvent component, or degradation of mobile phase additives can alter elution strength.[3][6] An error of just 1% in the organic solvent concentration can change retention times by 5-15%.[7]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence can lead to drifting RTs, especially at the beginning of a run.[5]

  • Flow Rate Instability: Leaks in the system or worn pump seals can cause the flow rate to fluctuate, leading to unstable retention times.[3][4][6]

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to a gradual decrease in retention.[3][8]

Q4: How can I improve the resolution between this compound and other components in my sample?

To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer to fine-tune the separation.

  • Change the Stationary Phase: Switching to a different column chemistry (e.g., from a standard C18 to a phenyl-hexyl column) can alter selectivity.[8]

  • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for phenolic compounds.[9]

  • Modify the Flow Rate: Lowering the flow rate can increase column efficiency, though it will also increase the analysis time.

  • Use a Gradient: If isocratic elution is not providing sufficient separation, a gradient method can help resolve closely eluting peaks.[10]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing)

If you are observing tailing peaks for this compound, follow this diagnostic workflow.

G Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5-3.5? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2.5-3.5 with an acid (e.g., Phosphoric or Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_pH End_Good Problem Resolved Adjust_pH->End_Good Resolved Clean_Column Flush column with strong solvent or replace if necessary Check_Column->Clean_Column Yes Check_Overload Is sample concentration too high? Check_Column->Check_Overload No Clean_Column->Check_Column Clean_Column->End_Good Resolved Dilute_Sample Dilute sample and re-inject Check_Overload->Dilute_Sample Yes End_Bad Consider End-Capped Column or Different Stationary Phase Check_Overload->End_Bad No Dilute_Sample->Check_Overload Dilute_Sample->End_Good Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Steps:

  • Verify Mobile Phase pH: For phenolic compounds like this compound, using a mobile phase with a low pH (e.g., 2.5-3.5) is crucial. This suppresses the ionization of both the phenolic hydroxyl group and residual silanol groups on the column, minimizing secondary interactions that cause tailing.[2][11][12]

  • Inspect the Column: Column performance degrades over time. Contaminants from the sample matrix can accumulate at the head of the column, and voids can form in the packed bed.[1][13] Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If performance does not improve, replace the column.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3] Dilute your sample and inject a smaller volume or lower concentration to see if the peak shape improves.

  • Consider a Different Column: If tailing persists, the column itself may be the issue. Standard silica-based columns have residual silanols.[1] Using a modern, high-purity, end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica) can significantly improve peak shape for polar analytes.[12]

Problem: Retention Time Drift

If the retention time for this compound is unstable, use this guide to identify the cause.

G Troubleshooting Workflow for Retention Time Drift Start Retention Time Drift Observed Check_Temp Is Column Temperature Stable? Start->Check_Temp Use_Oven Use a thermostatted column oven Check_Temp->Use_Oven No Check_MobilePhase Is Mobile Phase Fresh and well-mixed? Check_Temp->Check_MobilePhase Yes Use_Oven->Check_Temp Prepare_Fresh Prepare fresh mobile phase. Degas thoroughly. Check_MobilePhase->Prepare_Fresh No Check_Leaks Are there any leaks in the system? Check_MobilePhase->Check_Leaks Yes Prepare_Fresh->Check_MobilePhase Tighten_Fittings Check and tighten all fittings. Replace pump seals if worn. Check_Leaks->Tighten_Fittings Yes Check_Equilibration Is column fully equilibrated? Check_Leaks->Check_Equilibration No Tighten_Fittings->Check_Leaks Increase_Equilibration Increase equilibration time before injection sequence. Check_Equilibration->Increase_Equilibration No End_Good Problem Resolved Check_Equilibration->End_Good Yes Increase_Equilibration->Check_Equilibration

Caption: Troubleshooting workflow for HPLC retention time drift.

Detailed Steps:

  • Ensure Stable Temperature: Use a high-quality column oven to maintain a constant temperature. Retention times can shift by 1-2% for every 1°C change.[7]

  • Verify Mobile Phase Integrity: Always prepare fresh mobile phase daily and ensure it is thoroughly degassed. If you are using an online mixer, ensure the proportioning valves are working correctly.[3][5] For premixed mobile phases, keep the reservoir covered to prevent the evaporation of the more volatile organic solvent.[6]

  • Perform a Leak Check: Systematically check all fittings and connections from the pump to the detector for any signs of leaks. A small, undetected leak can cause significant fluctuations in flow rate and pressure, leading to RT drift.[3][6]

  • Allow for Proper Equilibration: Before starting an analytical run, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase until a stable baseline is achieved.[5]

Experimental Protocols

Below is a sample reverse-phase HPLC method for the analysis of this compound. This protocol can be used as a starting point for method development and troubleshooting.

Methodology: Isocratic RP-HPLC Analysis

This method is adapted from established procedures for analyzing phenolic compounds.[14][15]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound standard or sample in the mobile phase to a final concentration within the detector's linear range (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Priming: Prime all solvent lines to remove air bubbles.

  • Column Equilibration: Equilibrate the analytical column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is observed.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow the this compound peak to elute completely.

Chromatographic Conditions

The following table summarizes the key parameters for the analysis.

ParameterCondition 1: Standard C18 ColumnCondition 2: Low Silanol Activity Column
HPLC System Standard HPLC with UV DetectorStandard HPLC with UV Detector
Column C18, 5 µm, 4.6 x 150 mmNewcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric AcidAcetonitrile:Water (e.g., 40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection UV at 215 nm or 278 nmUV at 215 nm or 278 nm
Expected RT (approx.) 4-6 minutes5-8 minutes

Note: For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[14][15]

References

Technical Support Center: Gas Chromatography (GC) Method Development for Xylenol Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution for xylenol isomers in Gas Chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing poor resolution or co-elution of my xylenol isomers, particularly meta- and para-xylenol?

A1: The co-elution of xylenol isomers, especially m- and p-xylenol, is a common challenge in GC analysis due to their very similar boiling points and polarities.[1] Several factors in your GC method can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of GC column stationary phase is the most critical factor for selectivity.[2][3][4] If the stationary phase does not have the correct polarity or specific interactions to differentiate between the isomers, they will not separate adequately. Standard non-polar phases often result in the co-elution of m- and p-cresol, a similar challenge.[5]

  • Sub-optimal Temperature Program: The oven temperature program directly impacts retention and selectivity.[6][7][8] An isothermal method at a high temperature might not provide enough interaction time with the stationary phase, leading to poor separation.[6] Conversely, an improperly optimized temperature gradient may not effectively resolve the isomers.[8]

  • Incorrect Column Dimensions or Carrier Gas Flow Rate: Column length, internal diameter, and film thickness, along with the carrier gas flow rate, affect column efficiency (the number of theoretical plates).[9][10] Sub-optimal values for these parameters can lead to broader peaks and reduced resolution.

Q2: How can I improve the separation of my xylenol isomers?

A2: To improve the resolution of xylenol isomers, you can systematically optimize your GC method by addressing the following key areas:

  • Select an Appropriate Stationary Phase: This is the most crucial step. Consider using a stationary phase with a polarity that is well-suited for separating phenolic isomers.[3][5]

    • Polar Stationary Phases: Phases such as those containing nitroterephthalic acid modified polyethylene (B3416737) glycol (e.g., OPTIMA FFAPplus) or Carbowax (polyethylene glycol) can provide good selectivity for these polar analytes.[1][5]

    • Chiral Stationary Phases: Cyclodextrin-based chiral phases, like Agilent CP-Chirasil-DEX CB, have shown excellent resolution for xylene isomers and can be effective for xylenols as well.[11]

    • Novel Stationary Phases: Research has shown that novel phases, such as pillar[12]arene-based stationary phases, can offer high-resolution performance for xylene isomers.[13]

  • Optimize the Oven Temperature Program:

    • Lower the Initial Temperature: Starting at a lower oven temperature increases the interaction of the isomers with the stationary phase, which can significantly improve separation.[5]

    • Implement a Slow Temperature Ramp: A slow and optimized temperature gradient program is generally more effective than an isothermal method for separating compounds with close boiling points.[7][8] Slower programming rates can lead to better efficiency, though they will also result in longer analysis times.[6]

  • Consider Derivatization: Converting the polar hydroxyl group of the xylenols into a less polar, more volatile derivative can significantly enhance separation.[12][14][15]

    • Silylation: This is a common and effective derivatization technique where an active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group.[12][15] This process makes the derivatives more volatile and less polar, often leading to complete separation of all isomers.[5] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[5][16]

  • Adjust Column Dimensions and Carrier Gas:

    • Longer Columns: Increasing the column length increases the number of theoretical plates and can improve resolution.[9] A 60m column, for instance, may provide better separation for m- and p-xylene (B151628) than a shorter one.[1]

    • Narrower Internal Diameter (ID): Columns with a smaller ID generally offer higher efficiency and better resolution.[9][17]

    • Thinner Film Thickness: A thinner stationary phase film can lead to faster mass transfer and sharper peaks, improving resolution.[9][18]

Q3: What is derivatization and how can it help with my xylenol isomer separation?

A3: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method.[12] For GC analysis of xylenols, derivatization is used to:

  • Increase Volatility: By masking the polar hydroxyl (-OH) group, derivatization reduces intermolecular hydrogen bonding, making the compounds more volatile and amenable to GC analysis.[12][14]

  • Improve Thermal Stability: Some compounds can decompose at the high temperatures used in GC. Derivatization can create a more thermally stable compound.[12]

  • Enhance Separation: Derivatization can accentuate the small structural differences between isomers, leading to better chromatographic resolution.[5][12]

The most common derivatization technique for phenols is silylation .[15] This involves reacting the xylenols with a silylating reagent to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[15][16] The resulting TMS-ethers are more volatile and less polar, which often allows for baseline separation of all isomers that would otherwise co-elute.[5]

Quantitative Data Summary

The following table summarizes typical GC conditions and the resulting separation of xylenol/cresol isomers from various studies. This data can be used as a starting point for method development.

GC ColumnStationary PhaseIsomer Elution OrderResolution
Agilent CP-Chirasil-Dex CB Chiral (Cyclodextrin derivative)o-cresol, p-cresol, m-cresolBaseline separation of all three isomers
OPTIMA FFAPplus Polar (Nitroterephthalic acid modified polyethylene glycol)o-cresol, p-cresol, m-cresolBaseline separation of all three isomers
Standard Non-Polar (e.g., HP-5MS) 5% Phenyl Methylpolysiloxaneo-cresol, m/p-cresol (co-elution)Poor for m- and p-cresol
Pillar[12]arene-based (P6A-C10) Pillar[12]arene derivative-High-resolution performance for xylene isomers
Supelcowax 10 (60m) Polyethylene glycol-Can separate m- and p-xylene with long analysis time

Experimental Protocols

Protocol 1: GC-MS Analysis of Xylenol Isomers using a Chiral Stationary Phase

This protocol is adapted from a method demonstrating high-resolution separation of xylene isomers, which is applicable to xylenols.[11]

1. Materials:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
  • Agilent CP-Chirasil-DEX CB column (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
  • Helium carrier gas
  • Xylenol isomer standards
  • Appropriate solvent (e.g., methanol (B129727) or dichloromethane)

2. GC Conditions:

  • Injector Temperature: 210 °C
  • Split Ratio: 1:20
  • Carrier Gas: Helium at a constant pressure of 40 kPa (6 psi)
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 6 minutes
  • Ramp: 25 °C/min to 130 °C
  • Detector Temperature (FID): 230 °C

3. Sample Preparation:

  • Prepare a standard solution of the xylenol isomers in the chosen solvent at a concentration range of 10-20%.

4. Analysis:

  • Inject 0.5 µL of the sample into the GC.
  • Acquire the chromatogram and identify the peaks based on the retention times of the individual standards.

Protocol 2: Silylation of Xylenol Isomers for Improved GC-MS Separation

This protocol describes a general method for the derivatization of phenolic isomers to enhance their separation.[5]

1. Materials:

  • Sample containing xylenol isomers dissolved in a dry solvent (e.g., dichloromethane (B109758) or pyridine)
  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
  • Reaction vials with screw caps
  • Heating block or water bath
  • GC-MS system with a suitable capillary column (e.g., a mid-to-high polarity column)

2. Derivatization Procedure:

  • In a reaction vial, combine 100 µL of the xylenol isomer solution with 100 µL of MSTFA.
  • Securely cap the vial and mix gently.
  • Heat the vial at 40-60 °C for 30 minutes to ensure the reaction goes to completion.
  • Allow the vial to cool to room temperature.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.
  • Use an appropriate temperature program to separate the derivatized isomers. A good starting point is a ramp from a low initial temperature (e.g., 60 °C) to a higher final temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Resolution of Xylenol Isomers check_column Is the stationary phase appropriate for phenols? start->check_column change_column Select a more polar or chiral stationary phase check_column->change_column No check_temp Is the temperature program optimized? check_column->check_temp Yes optimize_temp Optimize Oven Temperature Program change_column->optimize_temp check_derivatization Is derivatization feasible and effective? optimize_temp->check_derivatization check_temp->optimize_temp No check_temp->check_derivatization Yes derivatize Consider Derivatization (e.g., Silylation) optimize_dimensions Optimize Column Dimensions (Length, ID, Film Thickness) derivatize->optimize_dimensions check_derivatization->derivatize Yes check_derivatization->optimize_dimensions No end End: Improved Peak Resolution optimize_dimensions->end

Caption: Troubleshooting workflow for improving GC peak resolution of xylenol isomers.

GC_Parameter_Relationships cluster_params Adjustable GC Parameters cluster_effects Chromatographic Effects StationaryPhase Stationary Phase (Polarity, Selectivity) Selectivity Selectivity (α) StationaryPhase->Selectivity TemperatureProgram Temperature Program (Initial Temp, Ramp Rate) TemperatureProgram->Selectivity Retention Retention (k) TemperatureProgram->Retention ColumnDimensions Column Dimensions (L, ID, df) Efficiency Efficiency (N) ColumnDimensions->Efficiency Derivatization Derivatization Derivatization->Selectivity Derivatization->Retention Resolution Peak Resolution (Rs) Selectivity->Resolution Retention->Resolution Efficiency->Resolution

Caption: Relationship between GC parameters and their effect on peak resolution.

References

Technical Support Center: 2,5-Dimethylphenol Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the environmental analysis of 2,5-Dimethylphenol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: My this compound recovery is low in water samples. What are the potential causes and solutions?

Answer:

Low recovery of this compound in water samples is a common issue primarily attributed to matrix effects and improper sample preparation. Key factors and troubleshooting steps include:

  • Presence of Humic and Fulvic Acids: These naturally occurring organic compounds can interfere with the extraction and analysis of phenols.

    • Solution: Employ a robust sample cleanup method. Solid-Phase Extraction (SPE) with a polystyrene-divinylbenzene (PSDVB) sorbent is effective in separating this compound from humic and fulvic acids. Ensure the sample is acidified to a pH ≤ 2 before extraction to improve the retention of the acidic phenol (B47542) on the SPE cartridge.[1][2]

  • Improper pH Adjustment: The extraction efficiency of phenols is highly dependent on the pH of the sample.

    • Solution: Acidify the water sample to pH ≤ 2 with an acid like hydrochloric acid (HCl) prior to extraction.[1][2] This ensures that the phenol is in its neutral form, maximizing its retention on reversed-phase SPE cartridges.

  • Inefficient Extraction: The choice of extraction solvent and technique is critical.

    • Solution: For liquid-liquid extraction (LLE), use a water-immiscible organic solvent like dichloromethane. For SPE, ensure proper conditioning, loading, washing, and elution steps are followed as per established protocols like EPA Method 528.[2][3][4]

Question: I am observing co-eluting peaks with this compound in my GC-MS analysis. How can I identify and resolve this?

Answer:

Co-elution is a frequent challenge in the chromatographic analysis of complex environmental samples. For this compound, common co-eluting interferences include its isomers and other phenolic compounds.

  • Isomeric Interference: this compound has several isomers (e.g., 2,4-dimethylphenol, 3,5-dimethylphenol) with similar chemical properties, making them difficult to separate chromatographically.[5][6][7][8]

    • Solution:

      • Optimize GC Method: Adjust the temperature program of your gas chromatograph to enhance separation. A slower temperature ramp rate can improve the resolution of closely eluting peaks.[9]

      • Select a High-Resolution Capillary Column: Utilize a GC column with a stationary phase specifically designed for the separation of phenolic isomers, such as a 5% phenyl-methylpolysiloxane column.[9]

      • Mass Spectral Deconvolution: Even with co-elution, mass spectrometry can often differentiate between compounds if they have unique fragment ions. Use extracted ion chromatograms (EICs) for quantification, selecting a unique m/z for this compound.

  • Matrix-Related Co-elution: Other compounds from the sample matrix can also co-elute with the target analyte.

    • Solution: Enhance sample cleanup procedures. Techniques like gel permeation chromatography (GPC) can be effective in removing high-molecular-weight interferences.[9]

Question: My HPLC-UV analysis of this compound is showing baseline noise and poor peak shape. What could be the problem?

Answer:

High baseline noise and poor peak shape in HPLC analysis often point to issues with the mobile phase, the column, or the sample matrix.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to remove dissolved gases, which can cause pressure fluctuations and baseline instability.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak tailing and broadening.

    • Solution: Implement a column washing step after each analytical run. If the problem persists, consider using a guard column to protect the analytical column from strongly retained matrix components.

  • Matrix Effects: Complex sample matrices can interfere with the chromatographic separation.

    • Solution: Improve sample cleanup. Solid-phase extraction is a highly effective technique for removing interfering matrix components before HPLC analysis.[10]

Quantitative Data on Interferences

The following table summarizes the potential quantitative impact of common interferences on the analysis of phenolic compounds. Please note that the exact effect will depend on the specific matrix, concentration of the interferent, and the analytical method used.

Interferent ClassCommon ExamplesPotential Impact on RecoveryAnalytical TechniqueReference
Humic Substances Humic acid, Fulvic acidCan decrease recovery by forming complexes with phenols or competing for active sites on extraction media.HPLC, GC-MS[11][12]
Isomeric Phenols 2,4-Dimethylphenol, 3,5-DimethylphenolCo-elution can lead to overestimation of the target analyte concentration if not properly resolved.GC-MS, HPLC[5][6][7][8]
Non-polar Organics Oils, GreasesCan interfere with extraction efficiency and contaminate analytical columns, leading to poor peak shape and reduced sensitivity.GC-MS, HPLC[13]
Particulate Matter Sediments, Suspended SolidsCan clog extraction cartridges and analytical columns, leading to low recovery and system instability.N/AN/A

Experimental Protocols

EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS)

This method is a standard protocol for the analysis of this compound in drinking water samples.[4][14]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Preservation: If the sample contains residual chlorine, add sodium sulfite (B76179) to dechlorinate. Acidify the 1-liter water sample to a pH of ≤ 2 with 6 N hydrochloric acid.[1][2]

  • SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PSDVB) SPE cartridge. Condition the cartridge sequentially with dichloromethane, methanol, and finally, acidified reagent water (pH ≤ 2).[1][2]

  • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with acidified reagent water to remove any polar interferences.

  • Elution: Elute the trapped phenols from the cartridge with dichloromethane.

  • Drying and Concentration: Dry the eluate using anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless injection.

    • Oven Temperature Program: An initial temperature of 40-60°C, followed by a ramp to a final temperature of 250-300°C. The specific program should be optimized for the separation of phenolic isomers.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of this compound (e.g., m/z 122, 107).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound analysis.

TroubleshootingWorkflow cluster_start Start: Analytical Issue cluster_problem Problem Identification cluster_investigation Investigation & Solution cluster_outcome Outcome start Identify Analytical Problem low_recovery Low Analyte Recovery start->low_recovery coelution Co-eluting Peaks start->coelution poor_chromatography Poor Peak Shape / Baseline Noise start->poor_chromatography check_ph Verify Sample pH (≤ 2) low_recovery->check_ph Cause: Inefficient Extraction improve_cleanup Enhance Sample Cleanup (SPE) low_recovery->improve_cleanup Cause: Matrix Effects optimize_gc Optimize GC Method (Temp. Program) coelution->optimize_gc Cause: Isomeric Interference change_column Use High-Resolution GC Column coelution->change_column Cause: Poor Resolution check_mobile_phase Check Mobile Phase Quality poor_chromatography->check_mobile_phase Cause: Contamination clean_column Clean/Replace Column/Guard Column poor_chromatography->clean_column Cause: Column Issues resolved Issue Resolved check_ph->resolved improve_cleanup->resolved optimize_gc->resolved change_column->resolved check_mobile_phase->resolved clean_column->resolved

Caption: Troubleshooting workflow for this compound analysis.

References

Technical Support Center: Optimization of 2,5-Dimethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis yield of 2,5-Dimethylphenol (2,5-DMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most common synthesis routes include:

  • Sulfonation and Alkali Fusion of p-Xylene (B151628) : This is a widely used method where p-xylene is first sulfonated to produce 2,5-dimethylbenzenesulfonic acid. This intermediate is then subjected to alkali fusion or hydrolysis, often with sodium hydroxide (B78521) at high temperatures, to yield this compound.[1][2] A modern variation of this process uses supercritical water as the reaction medium to improve efficiency and reduce waste.[1][3]

  • Diazotization of 2,5-Dimethylaniline (B45416) : This process involves treating 2,5-dimethylaniline with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid), followed by hydrolysis of the resulting diazonium salt to form the phenol (B47542).[2]

  • Alkylation of Phenols : While less direct for selective synthesis of the 2,5-isomer, gas-phase methylation of phenol or cresols over solid-acid catalysts (like zeolites) can produce a mixture of xylenol isomers, including 2,5-DMP.[4][5]

  • Bio-based Route from 2,5-Dimethylfuran (B142691) (DMF) : A newer, sustainable approach involves the reaction of biomass-derived 2,5-dimethylfuran with acetylene, catalyzed by gold(I) complexes, to form 2,5-DMP.[6]

Q2: My 2,5-DMP yield from the sulfonation/hydrolysis of p-xylene is low. What are the likely causes?

A2: Low yield in this two-step process can stem from several factors:

  • Incomplete Sulfonation : The initial reaction of p-xylene with sulfuric acid may be incomplete. Ensure the reaction temperature (around 140°C) and time (e.g., 3 hours) are adequate for high conversion. The molar ratio of p-xylene to sulfuric acid is also critical.[1]

  • Suboptimal Hydrolysis Conditions : The second step, converting 2,5-dimethylbenzenesulfonic acid to 2,5-DMP, is highly sensitive to temperature, pressure, and catalyst concentration. For instance, in the supercritical water method, excessively high oxygen pressure can drastically decrease the yield.[1]

  • Catalyst Amount : The concentration of the base (e.g., sodium hydroxide) used during hydrolysis is crucial. While an increase in NaOH can improve the conversion of the sulfonic acid, an excessive amount can lead to more by-products, thus lowering the final yield of 2,5-DMP.[1]

  • Reaction Time : In continuous flow reactors, the residence time must be optimized. For diazotization-hydrolysis methods, a residence time of 20-300 seconds is typical.[2] For batch reactions in supercritical water, the reaction is extremely fast (e.g., 5-10 seconds).[1][3]

  • Degradation of Product : At the high temperatures required for alkali fusion or hydrolysis (e.g., 420°C), the 2,5-DMP product can degrade if the reaction time is too long.

Q3: I'm observing significant by-product formation. How can I improve the selectivity?

A3: By-product formation is a common issue, particularly the generation of other xylenol isomers.

  • Isomer Control : In the sulfonation of p-xylene, controlling the reaction conditions helps favor the formation of the desired 2,5-dimethylbenzenesulfonic acid intermediate.

  • Minimizing Side Reactions during Hydrolysis : During the alkali fusion/hydrolysis step, excessive amounts of reagents or extreme conditions can promote unwanted side reactions. For example, when using NaOH as a catalyst in the supercritical water method, exceeding an optimal molar quantity leads to an increase in by-products.[1]

  • Purification : After the reaction, a robust purification strategy is essential. Recrystallization from a suitable solvent, such as ethanol, is an effective method to purify the crude product and remove impurities.[1][3]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving issues related to low product yield, primarily focusing on the p-xylene sulfonation and hydrolysis pathway.

Troubleshooting Workflow Diagram

G start Problem: Low 2,5-DMP Yield check_step1 Step 1: Sulfonation (p-Xylene -> Sulfonic Acid) start->check_step1 check_step2 Step 2: Hydrolysis (Sulfonic Acid -> 2,5-DMP) start->check_step2 check_purification Step 3: Purification (Crude -> Pure Product) start->check_purification cause1a Incomplete Reaction? Check Temp, Time, Molar Ratio check_step1->cause1a cause1b Degradation? Check for charring check_step1->cause1b cause2a Suboptimal Conditions? Check Temp, Pressure, Catalyst Amt. check_step2->cause2a cause2b By-product Formation? Analyze crude mixture (GC/HPLC) check_step2->cause2b cause3a Product Loss during Extraction? check_purification->cause3a cause3b Inefficient Recrystallization? check_purification->cause3b solution1 Solution: Increase reaction time/temp. Adjust reagent ratios. cause1a->solution1 solution2 Solution: Optimize temp/pressure. Titrate catalyst concentration. cause2a->solution2 solution3 Solution: Use appropriate solvent. Optimize crystallization conditions. cause3b->solution3

Caption: Troubleshooting flowchart for low 2,5-DMP yield.

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data from patent literature on the synthesis of 2,5-DMP from 2,5-dimethylbenzenesulfonic acid in supercritical water, illustrating the impact of key variables on product yield.[1]

Table 1: Effect of NaOH Catalyst Amount on Yield

Moles of 2,5-Dimethylbenzenesulfonic AcidMoles of NaOHConversion of Sulfonic Acid (%)Yield of Pure 2,5-DMP (%)
0.250.0599.385.7
0.250.1099.577.1

Note: The data suggests that while conversion remains high, increasing the NaOH amount beyond a certain point negatively impacts the final isolated yield due to by-product formation.[1]

Table 2: Effect of Oxygen Pressure on Yield

Moles of 2,5-Dimethylbenzenesulfonic AcidOxygen Pressure (MPa)Conversion of Sulfonic Acid (%)Yield of Pure 2,5-DMP (%)
0.250.210088.3
0.250.510075.0
0.251.010044.7

Note: While the starting material is fully consumed in all cases, increasing oxygen pressure significantly reduces the yield, indicating it may promote degradation or side reactions.[1]

Experimental Protocols

Protocol: Synthesis of 2,5-DMP via Sulfonation and Oxidative Hydrolysis

This protocol is adapted from a patented method utilizing supercritical water.[1][3]

Step 1: Preparation of 2,5-Dimethylbenzenesulfonic Acid

  • Apparatus : Set up a reaction flask equipped with a reflux condenser and nitrogen inlet.

  • Reagents : Charge the flask with p-xylene and concentrated (98%) sulfuric acid. A typical molar ratio is 1:0.75 to 1:1.33 (p-xylene:sulfuric acid).[1]

  • Reaction : Heat the mixture to 140°C and reflux for 3 hours under a nitrogen atmosphere.[1]

  • Workup : After cooling, unreacted p-xylene is removed by reduced pressure distillation. The resulting viscous liquid is dissolved in distilled water, which causes the sulfonic acid product to precipitate.

  • Isolation : The solid 2,5-dimethylbenzenesulfonic acid is collected by filtration and dried under vacuum.

General Synthesis Workflow Diagram

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Oxidative Hydrolysis cluster_2 Step 3: Purification Reactants p-Xylene + Conc. H₂SO₄ Reaction1 Reflux @ 140°C, 3h Reactants->Reaction1 Workup1 Precipitate with H₂O Reaction1->Workup1 Intermediate 2,5-Dimethylbenzene- sulfonic Acid Workup1->Intermediate Reactants2 Sulfonic Acid + NaOH + H₂O + O₂ Intermediate->Reactants2 Reaction2 Supercritical Reactor (e.g., 420°C, 22.5 MPa, 10s) Reactants2->Reaction2 Workup2 Cooling & Filtration Reaction2->Workup2 Crude Crude 2,5-DMP Workup2->Crude Purify Recrystallization (e.g., from Ethanol) Crude->Purify Drying Vacuum Drying Purify->Drying Product Pure 2,5-DMP Drying->Product

References

Technical Support Center: 2,5-Dimethylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,5-Dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the typical byproducts for each?

A1: The main industrial synthesis routes for this compound are the alkylation of m-cresol (B1676322) and the sulfonation of p-xylene (B151628) followed by alkali fusion. A newer, emerging route starts from biomass-derived 2,5-dimethylfuran (B142691).

  • Alkylation of m-cresol: This is a common laboratory and industrial method involving the methylation of m-cresol. The primary byproducts are other positional isomers of dimethylphenol (xylenols), such as 2,4-dimethylphenol (B51704) and 2,6-dimethylphenol, as well as over-methylated products like trimethylphenols. O-alkylation can also occur, leading to the formation of methyl cresyl ethers.

  • Sulfonation and alkali fusion of p-xylene: This two-step process involves the sulfonation of p-xylene to produce p-xylene-2-sulfonic acid, followed by alkali fusion. Byproducts can arise from incomplete reactions or side reactions during the high-temperature fusion step. A reported yield for this process is around 77.3%, though specific byproduct distribution is less detailed in available literature.[1]

  • From 2,5-Dimethylfuran: This newer route involves the reaction of biomass-derived 2,5-dimethylfuran with ethylene. Byproducts can include 2,5-hexanedione, 1-methyl-4-propyl-benzene, and other alkylated products.[2]

Q2: How can I accurately identify and quantify the different xylenol isomers in my reaction mixture?

A2: Gas chromatography (GC) is the most effective method for the analysis of xylenol isomers.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for quantifying the different isomers. Using a capillary column, such as one with a polar stationary phase, can achieve baseline separation of the isomers.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the definitive identification of byproducts. While isomers may have similar mass spectra, their different retention times on the GC column allow for their individual identification.[4][5] Retention indices can be used in conjunction with mass spectra to improve the confidence of isomer identification.[4][5]

Q3: What are the key factors influencing the formation of positional isomers during the alkylation of m-cresol?

A3: The formation of positional isomers is primarily influenced by the choice of catalyst and reaction temperature. The ortho- and para- positions relative to the hydroxyl group on the cresol (B1669610) ring have different reactivities, which can be exploited to control isomer distribution. Certain catalysts, particularly solid acid catalysts like zeolites, can exhibit shape selectivity that favors the formation of specific isomers.

Troubleshooting Guides

Issue 1: High Levels of Positional Isomers (e.g., 2,4- and 2,6-Dimethylphenol)

Symptoms:

  • GC analysis of the crude product shows multiple peaks with similar mass-to-charge ratios corresponding to dimethylphenol isomers.

  • Difficulty in isolating pure this compound by standard purification techniques like distillation or crystallization.

Possible Causes and Solutions:

CauseSolution
Inappropriate Catalyst Choice The catalyst used may not be selective for methylation at the desired positions on the m-cresol ring. Experiment with different catalysts. For instance, certain zeolites or modified solid acid catalysts can offer shape selectivity, favoring the formation of the desired isomer.
Suboptimal Reaction Temperature The reaction temperature can significantly affect the isomer distribution. A systematic study of the reaction temperature should be performed to find the optimal range for maximizing the yield of this compound.
Thermodynamic vs. Kinetic Control The reaction may be operating under thermodynamic control, favoring the most stable isomer, which may not be this compound. Adjusting reaction time and temperature can shift the reaction towards kinetic control, potentially favoring the desired product.
Issue 2: Significant Formation of Over-Alkylated Byproducts (Trimethylphenols)

Symptoms:

  • GC-MS analysis reveals the presence of compounds with a molecular weight corresponding to trimethylphenol.

  • Reduced yield of the desired this compound.

Possible Causes and Solutions:

CauseSolution
Excess of Methylating Agent Using a large excess of the methylating agent (e.g., methanol, dimethyl sulfate) can drive the reaction towards polyalkylation.[6]
Action: Carefully control the stoichiometry of the reactants. Use a molar ratio of m-cresol to the methylating agent that is optimized for mono-methylation. A good starting point is often a slight excess of the cresol.[7][8]
High Reaction Temperature or Prolonged Reaction Time Higher temperatures and longer reaction times can increase the rate of the second methylation step, leading to the formation of trimethylphenols.
Action: Monitor the reaction progress closely using GC. Lower the reaction temperature and/or shorten the reaction time to favor the mono-methylated product.[6]
Highly Active Catalyst A very active catalyst can promote multiple alkylations on the aromatic ring.
Action: Consider using a milder catalyst to reduce the overall reactivity and improve selectivity for the desired product.
Issue 3: Presence of O-Alkylated Byproducts (Methyl Cresyl Ethers)

Symptoms:

  • Identification of ether byproducts by GC-MS.

  • Potential for these byproducts to co-elute with the desired product, complicating purification.

Possible Causes and Solutions:

CauseSolution
Reaction Conditions Favoring O-Alkylation The choice of solvent and catalyst can influence the C-alkylation versus O-alkylation ratio. O-alkylation is often kinetically favored, especially at lower temperatures.[9]
Action: Higher reaction temperatures generally favor C-alkylation.[9] The use of protic solvents can also favor C-alkylation by solvating the oxygen of the hydroxyl group.[6] Certain catalysts are also more selective for C-alkylation.

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct distribution in the alkylation of cresols under different catalytic conditions. Note that specific yields will vary depending on the precise experimental setup.

CatalystSubstrateAlkylating AgentTemperature (°C)Major Products & SelectivityReference
Strong Acid Resinm-cresolIsopropyl Alcohol180Mono-alkylated products (92.8%)[7][8]
15% TPA/ZrO₂p-cresoltert-Butanol1302-tert-butyl-p-cresol (81.4%)[9]
Magnesium OxidePhenol/o-cresolMethanol475-6002,6-xylenol (high selectivity)[10]

Experimental Protocols

Protocol 1: Minimizing Polyalkylation in the Methylation of m-Cresol

Objective: To selectively synthesize this compound while minimizing the formation of trimethylphenols.

Materials:

  • m-cresol

  • Methylating agent (e.g., dimethyl sulfate)

  • Mild Lewis acid catalyst (e.g., ZnCl₂)

  • Solvent (e.g., a non-polar organic solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in the chosen solvent.

  • Add the mild Lewis acid catalyst to the solution.

  • Slowly add the methylating agent dropwise to the reaction mixture at a controlled temperature. A molar ratio of m-cresol to methylating agent of 1.2:1 is a good starting point.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the optimal conversion to this compound is achieved with minimal formation of trimethylphenols, quench the reaction by adding water or a dilute acid.

  • Perform a standard aqueous work-up, including extraction with an organic solvent, washing, drying, and solvent removal.

  • Purify the crude product by fractional distillation or recrystallization to isolate the this compound.

Protocol 2: Analysis of Xylenol Isomers by Gas Chromatography (GC-FID)

Objective: To separate and quantify the different xylenol isomers in a reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating polar aromatic compounds (e.g., a wax-type column or a mid-polar phase). A 60m column can provide good resolution for m- and p-xylene isomers.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).[11]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

  • Quantification: Prepare standard solutions of each expected xylenol isomer at known concentrations to create a calibration curve. The peak area of each isomer in the sample can then be used to determine its concentration.

Visualizations

Byproduct_Formation_Alkylation m-Cresol m-Cresol This compound (Target) This compound (Target) m-Cresol->this compound (Target) Methylation (Desired) Positional Isomers Positional Isomers m-Cresol->Positional Isomers Undesired Methylation O-alkylation Byproducts O-alkylation Byproducts m-Cresol->O-alkylation Byproducts Ether Formation Over-alkylation Products Over-alkylation Products This compound (Target)->Over-alkylation Products Further Methylation

Caption: Byproduct formation pathways in the alkylation of m-cresol.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions High Byproduct Levels High Byproduct Levels GC-MS Analysis GC-MS Analysis High Byproduct Levels->GC-MS Analysis Identify Byproduct Type Identify Byproduct Type GC-MS Analysis->Identify Byproduct Type Adjust Molar Ratio Adjust Molar Ratio Identify Byproduct Type->Adjust Molar Ratio Over-alkylation Optimize Temperature Optimize Temperature Identify Byproduct Type->Optimize Temperature Isomers / O-alkylation Change Catalyst Change Catalyst Identify Byproduct Type->Change Catalyst Isomers

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Stability of 2,5-Dimethylphenol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Dimethylphenol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for an aqueous stock solution of this compound?

A1: Aqueous solutions of this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2] The recommended storage temperature is between 2-8°C.[3] Containers should be tightly sealed to prevent evaporation and contamination. For long-term storage, purging the container with an inert gas like nitrogen or argon can help minimize oxidation.

Q2: What is the expected shelf life of a this compound aqueous solution?

A2: The shelf life of a this compound aqueous solution can vary depending on the storage conditions, concentration, and pH. While the pure compound has a shelf life of up to 60 months under ideal conditions, aqueous solutions are more susceptible to degradation.[4] It is recommended to prepare fresh solutions for critical experiments or to re-qualify stored solutions after an extended period.

Q3: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A3: A yellow or brown discoloration is a common indicator of oxidative degradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The colored products are typically quinone-type compounds formed from the oxidation of the phenol (B47542) ring. For most applications, especially in drug development and quantitative studies, a discolored solution should be discarded as it indicates the presence of degradation products that could interfere with your experiments.

Q4: I observe a precipitate in my this compound solution. What should I do?

A4: Precipitation can occur for a few reasons:

  • Low Solubility: this compound has limited solubility in water (approximately 3.54 g/L at 25°C).[5] If the concentration exceeds this limit, especially at lower temperatures, the compound may precipitate.

  • Degradation: Some degradation products may have lower solubility than the parent compound, leading to precipitation over time.

  • pH Changes: The solubility of phenols can be pH-dependent. Ensure the pH of your solution is appropriate for the desired concentration.

To resolve this, you can try gently warming the solution and sonicating to redissolve the precipitate. However, if the precipitate does not redissolve or if degradation is suspected, it is best to prepare a fresh solution.

Q5: What are the main degradation pathways for this compound in an aqueous solution?

A5: The primary degradation pathways for this compound in aqueous solution are:

  • Oxidation: This is a common pathway for phenols, leading to the formation of hydroxylated derivatives and, upon ring-opening, smaller organic acids. This can be initiated by dissolved oxygen, metal ions, or oxidizing agents.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.[5] Phenols can absorb UV light, which can initiate their degradation.

Q6: What substances are incompatible with this compound in solution?

A6: this compound is incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[1][2] Contact with these substances can lead to vigorous reactions and rapid degradation. It can also corrode steel, brass, and copper.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low assay results Degradation of this compound in the stock or working solution.1. Prepare a fresh stock solution. 2. Check the storage conditions of the solution (temperature, light exposure). 3. Analyze the solution for the presence of degradation products using a stability-indicating HPLC method.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Compare the chromatogram to a freshly prepared standard. 2. Perform forced degradation studies to tentatively identify potential degradation products. 3. Ensure the mobile phase and diluent are not causing degradation.
Solution discoloration (yellowing/browning) Oxidation of the phenol ring.1. Store solutions protected from light and air. 2. Use high-purity water and solvents to minimize metal ion contamination. 3. Consider adding an antioxidant, such as BHT, if compatible with the experimental design.
Precipitate formation Exceeded solubility, temperature fluctuations, or formation of insoluble degradants.1. Confirm the solution concentration is within the solubility limit at the storage temperature. 2. Gently warm and sonicate the solution. If the precipitate remains, discard the solution. 3. Filter the solution through a 0.22 µm filter if necessary, but be aware this may remove some active compound if it is not fully dissolved.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL aqueous solution of this compound. This data is for illustrative purposes to demonstrate expected trends.

Stress Condition Duration Temperature % Degradation Major Degradation Products
0.1 M HCl24 hours60°C< 5%Minor unknown peaks
0.1 M NaOH24 hours60°C15-20%Quinone-type compounds, ring-opened products
3% H₂O₂24 hours25°C25-30%Hydroxylated derivatives, quinones
Heat48 hours80°C5-10%Minor unknown peaks
Photostability (UV light)24 hours25°C10-15%Dimerization products, quinones

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours.

  • Sample Analysis: Before and after stressing, take an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Aqueous Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Expose to stress thermal Thermal Stress (80°C) stock->thermal Expose to stress photo Photostability (UV Light) stock->photo Expose to stress neutralize Neutralize (if needed) & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Quantify Degradation & Identify Products hplc->data degradation_pathway cluster_oxidation Oxidation (e.g., H2O2, O2) cluster_photodegradation Photodegradation (UV Light) dmp This compound hydroxylated Hydroxylated Intermediates dmp->hydroxylated Oxidation radicals Phenoxy Radicals dmp->radicals UV Excitation quinones Quinone-type Products (Colored) hydroxylated->quinones Further Oxidation ring_opened Ring-Opened Products (e.g., small organic acids) quinones->ring_opened Degradation radicals->quinones Reaction with O2 dimers Dimerization Products radicals->dimers Coupling troubleshooting_logic start Stability Issue Observed? discoloration Discoloration? start->discoloration precipitate Precipitate? discoloration->precipitate No action_discard_oxidation Discard Solution (Oxidation Suspected) discoloration->action_discard_oxidation Yes low_assay Low Assay Value? precipitate->low_assay No action_check_solubility Check Concentration & Temperature (Solubility Issue) precipitate->action_check_solubility Yes action_prepare_fresh Prepare Fresh Solution (Degradation Suspected) low_assay->action_prepare_fresh Yes action_revalidate_method Re-evaluate Analytical Method low_assay->action_revalidate_method No

References

Technical Support Center: 2,5-Dimethylphenol Biomonitoring by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,5-Dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the biological sample matrix (e.g., urine, plasma).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different samples.

  • Low or inconsistent recovery of this compound during method validation.

  • Significant variation in the peak areas for the same concentration of this compound in different sample matrices.

  • A notable difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix-matched standard.

Q3: How can I quantify the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

The percentage matrix effect can be calculated as: (MF - 1) x 100%. A value between -20% and +20% is often considered acceptable.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Possible Cause Troubleshooting Step Explanation
Column Contamination1. Reverse flush the column with a strong solvent (e.g., 100% isopropanol).[3] 2. If the problem persists, replace the column.Contaminants from the matrix can accumulate on the column, leading to poor peak shape.
Inappropriate Sample Solvent1. Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.[4]Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Column Overload1. Reduce the injection volume or the concentration of the sample.[3]Injecting too much analyte can lead to peak fronting.
Particulate Matter1. Filter all samples and standards before injection. 2. Install an in-line filter between the autosampler and the column.[3]Particulates can clog the column frit, leading to peak splitting.
Issue 2: High Signal Suppression for this compound
Possible Cause Troubleshooting Step Explanation
Co-elution with Phospholipids (in plasma/serum)1. Implement a phospholipid removal sample preparation step (e.g., specific SPE cartridges or protein precipitation followed by a phospholipid removal plate).[5]Phospholipids are a common cause of ion suppression in bioanalysis.
Insufficient Chromatographic Separation1. Optimize the LC gradient to better separate this compound from matrix components. 2. Consider a column with a different selectivity (e.g., phenyl-hexyl).[6]Increasing the separation between the analyte and interfering compounds can reduce ion suppression.[7]
Ineffective Sample Cleanup1. Switch to a more rigorous sample preparation technique (e.g., from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).[7]More effective cleanup removes more of the interfering matrix components.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step Explanation
Variable Matrix Effects Between Samples1. Use a stable isotope-labeled internal standard (SIL-IS) for this compound.A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations.
Inconsistent Sample Preparation1. Ensure consistent timing and technique for all sample preparation steps. 2. Automate sample preparation if possible.Variability in extraction efficiency can lead to inconsistent results.
Carryover1. Optimize the autosampler wash procedure with a strong, appropriate solvent. 2. Inject a blank sample after a high-concentration sample to check for carryover.Residual analyte from a previous injection can affect the current one.

Quantitative Data on Matrix Effects

The following table provides representative quantitative data on matrix effects for phenolic compounds in human urine after different sample preparation methods. This data is for illustrative purposes to demonstrate the impact of sample cleanup on reducing matrix effects.

Sample Preparation MethodAnalyteMatrix Factor (MF)% Matrix EffectIon Suppression/Enhancement
Dilute-and-ShootPhenolic Compound A0.45-55%Suppression
Protein PrecipitationPhenolic Compound A0.60-40%Suppression
Liquid-Liquid Extraction (LLE)Phenolic Compound A0.85-15%Suppression
Solid-Phase Extraction (SPE)Phenolic Compound A0.98-2%Minimal Effect
Dilute-and-ShootPhenolic Compound B1.30+30%Enhancement
Protein PrecipitationPhenolic Compound B1.20+20%Enhancement
Liquid-Liquid Extraction (LLE)Phenolic Compound B1.05+5%Minimal Effect
Solid-Phase Extraction (SPE)Phenolic Compound B1.02+2%Minimal Effect

Experimental Protocols

Protocol 1: Sample Preparation of Urine for this compound Analysis using SPE

This protocol is a general procedure for the solid-phase extraction of phenolic compounds from urine.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add 50 µL of a suitable internal standard solution.

    • Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight).

    • Stop the reaction by adding 100 µL of 10% formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis PRiME HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[8]

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms

Caption: Experimental workflow for this compound analysis in urine.

troubleshooting_logic start Inconsistent Results or Signal Suppression check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS check_is->implement_is No review_sp Review Sample Preparation check_is->review_sp Yes end_good Problem Resolved implement_is->end_good ppt Protein Precipitation (PPT) review_sp->ppt Current: Dilute-and-Shoot lle Liquid-Liquid Extraction (LLE) review_sp->lle Current: PPT spe Solid-Phase Extraction (SPE) review_sp->spe Current: LLE optimize_chrom Optimize Chromatography ppt->optimize_chrom lle->optimize_chrom spe->optimize_chrom end_bad Further Investigation Needed spe->end_bad optimize_chrom->end_good

Caption: Troubleshooting logic for matrix effects in LC-MS/MS.

References

Technical Support Center: Quantification of 2,5-Dimethylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 2,5-Dimethylphenol (2,5-DMP) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The main challenges include:

  • Matrix Interference: Complex matrices such as plasma, urine, and soil contain numerous endogenous and exogenous compounds that can interfere with the analysis. This can lead to co-elution with the analyte of interest in chromatography, causing signal suppression or enhancement in mass spectrometry.

  • Low Concentrations: 2,5-DMP may be present at very low concentrations in biological and environmental samples, requiring highly sensitive analytical methods and efficient sample preparation techniques for pre-concentration.

  • Analyte Stability: The stability of 2,5-DMP in samples can be affected by storage conditions, including temperature and light exposure, potentially leading to inaccurate quantification.

  • Isomer Separation: In some samples, it may be necessary to separate 2,5-DMP from its other xylenol isomers, which can be challenging due to their similar physicochemical properties.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and suitable techniques are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely available technique. However, it may lack the sensitivity and selectivity required for trace-level analysis in very complex matrices without extensive sample cleanup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent selectivity and sensitivity. Due to the polar nature of the hydroxyl group, derivatization of 2,5-DMP is often necessary to improve its volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for quantifying small molecules in complex matrices. It provides high sensitivity, selectivity, and specificity, often requiring less rigorous sample cleanup compared to other techniques.

Q3: How should I store my samples to ensure the stability of this compound?

A3: Proper sample storage is crucial to prevent degradation of 2,5-DMP. For biological samples like plasma and urine, it is recommended to store them at -20°C or, for long-term storage, at -80°C.[1] For soil and water samples, storage at 4°C in the dark is generally acceptable for short periods, while freezing at -20°C is recommended for longer-term storage. It is important to minimize freeze-thaw cycles.[2] Phenolic compounds can be susceptible to oxidation, so protecting samples from light and air by using amber vials with limited headspace is also advisable.[3]

Q4: What is a matrix effect and how can I mitigate it in LC-MS/MS analysis?

A4: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[4][6]

To mitigate matrix effects, you can:

  • Improve Sample Preparation: Employ more selective extraction techniques like Solid-Phase Extraction (SPE) to remove interfering components.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate 2,5-DMP from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2,5-DMP is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Column overload.- Lower the mobile phase pH to suppress ionization of the phenolic hydroxyl group. - Use a column with end-capping to reduce silanol (B1196071) interactions. - Reduce the injection volume or sample concentration.
Low Sensitivity Insufficient concentration of 2,5-DMP; Inappropriate detection wavelength.- Implement a sample pre-concentration step (e.g., SPE). - Ensure the UV detector is set to the wavelength of maximum absorbance for 2,5-DMP (around 270-280 nm).
Baseline Noise/Drift Contaminated mobile phase or column; Detector lamp issue.- Filter all mobile phases. - Flush the column with a strong solvent. - Check the detector lamp's age and intensity.
Co-eluting Peaks Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., gradient steepness, organic modifier). - Try a different stationary phase with alternative selectivity.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks Incomplete derivatization; Active sites in the GC system.- Optimize derivatization conditions (reagent, temperature, time). - Use a fresh, deactivated inlet liner. - Trim the front end of the GC column.
Low Response Poor derivatization efficiency; Adsorption in the inlet or column.- Ensure the derivatization reagent is not expired and is properly stored. - Check for leaks in the GC system. - Use a guard column.
Ghost Peaks Carryover from previous injections; Septum bleed.- Run blank injections to identify the source of contamination. - Use a high-temperature, low-bleed septum. - Clean the injection port.
Inconsistent Results Variability in derivatization; Sample degradation.- Use an internal standard that undergoes derivatization similarly to 2,5-DMP. - Ensure samples are properly stored and handled prior to analysis.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement Matrix effects from co-eluting compounds.- Improve sample cleanup using a more selective SPE sorbent. - Optimize chromatographic separation. - Use a stable isotope-labeled internal standard. - Dilute the sample extract.
Poor Sensitivity Inefficient ionization; Suboptimal MS/MS transition.- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). - Perform a compound optimization to find the most intense and stable precursor and product ions.
Clogged ESI Needle Particulates in the sample extract.- Filter all sample extracts before injection. - Use a guard column.
Shifting Retention Times Column degradation; Changes in mobile phase composition.- Ensure the mobile phase is prepared consistently. - Use a column with a wider pH stability range if necessary. - Monitor system pressure for signs of column blockage.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., this compound-d9). Vortex briefly. Add 600 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the 2,5-DMP with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 2,5-DMP: e.g., m/z 121 -> 106

    • 2,5-DMP-d9 (IS): e.g., m/z 130 -> 112

3. Data Analysis

  • Quantify 2,5-DMP using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma) and corrected using the internal standard.

Protocol 2: Quantification of this compound in Soil by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (Soxhlet Extraction and Derivatization)

  • Extraction: Weigh 10 g of homogenized soil into a Soxhlet thimble. Add a surrogate standard. Extract with 150 mL of dichloromethane (B109758) for 8 hours.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Derivatization: Transfer the concentrated extract to a vial and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.

  • Final Volume Adjustment: Cool to room temperature and add an internal standard (e.g., phenanthrene-d10).

2. GC-MS Analysis

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 2,5-DMP-TMS derivative: e.g., m/z 194 (molecular ion), 179 (fragment ion)

      • Internal Standard

3. Data Analysis

  • Quantify the 2,5-DMP-TMS derivative using a calibration curve prepared from derivatized standards and corrected using the internal standard.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of phenolic compounds in complex matrices. Note that these are examples and actual performance will depend on the specific matrix, method, and instrumentation.

Table 1: Representative LC-MS/MS Performance Data for Phenols in Biological Fluids

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Bisphenol AUrine< 1< 390-110[7]
TriclosanUrine< 1< 395-105[7]
2,4-DichlorophenolUrine< 1< 385-115[7]

Table 2: Representative GC-MS Performance Data for Phenols in Environmental Matrices

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
PhenolSoil10-5030-15070-120[8]
AlkylphenolsSoil1-103-3067-114[9]
ChlorophenolsSoil5-2015-6081-99

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip spe Solid-Phase Extraction (SPE) precip->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc UPLC/HPLC Separation recon->lc Inject ms Tandem Mass Spectrometry (MS/MS) lc->ms data Data Acquisition ms->data integ Peak Integration data->integ calib Calibration Curve integ->calib quant Quantification calib->quant

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Troubleshooting_Peak_Tailing_GC cluster_investigation Investigation cluster_solution Solution start Peak Tailing Observed in GC-MS Analysis check_derivatization Incomplete Derivatization? start->check_derivatization check_active_sites Active Sites in System? start->check_active_sites check_column_overload Column Overload? start->check_column_overload optimize_deriv Optimize Derivatization (Temp, Time, Reagent) check_derivatization->optimize_deriv deactivate_system Use Deactivated Liner, Trim Column check_active_sites->deactivate_system reduce_injection Dilute Sample or Reduce Injection Volume check_column_overload->reduce_injection

Caption: Troubleshooting logic for peak tailing in GC-MS analysis of 2,5-DMP.

References

Technical Support Center: Protocol Optimization for Antioxidant Activity Assay of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the antioxidant activity assessment of 2,5-Dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the antioxidant activity assays of this compound.

Issue Possible Cause Recommended Solution
Low or no antioxidant activity detected in DPPH assay. Inappropriate Solvent: this compound has limited solubility in highly polar solvents, which can reduce its effective concentration available to react with the DPPH radical.Use a less polar solvent like ethanol (B145695) or a methanol (B129727)/water mixture to dissolve this compound. Ensure complete dissolution before adding to the assay.
Insufficient Incubation Time: The reaction between this compound and the DPPH radical may not have reached completion.Extend the incubation time and take kinetic readings to determine the point at which the reaction plateaus.
DPPH Reagent Degradation: The DPPH radical is light-sensitive and can degrade over time, leading to inaccurate results.Always prepare fresh DPPH solution and store it in the dark. Use an amber bottle or cover the container with aluminum foil.
High variability between replicate measurements. Inconsistent Pipetting: Inaccurate or inconsistent volumes of sample or reagents will lead to variable results.Ensure your micropipettes are properly calibrated. Use new, clean pipette tips for each replicate.
Incomplete Mixing: Failure to thoroughly mix the sample with the assay reagent can result in non-uniform reaction and variable absorbance readings.Gently vortex or invert the tubes/plates to ensure complete mixing after the addition of each component.
Precipitation of this compound in aqueous assay buffers (e.g., in FRAP or ORAC assays). Poor Aqueous Solubility: this compound has low water solubility (3.54 g/L at 25°C), which can lead to precipitation in aqueous-based assays.[1]Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol) and then dilute it in the assay buffer to a final concentration that remains below its solubility limit. A small percentage of the organic solvent in the final reaction mixture is generally acceptable.
Color interference in the assay. Inherent Color of this compound Solution: Although this compound is a colorless solid, impurities or reactions with the solvent could impart some color.Run a sample blank containing this compound and the solvent but without the colored reagent (e.g., DPPH or ABTS radical). Subtract the absorbance of the sample blank from the sample reading.
Unexpectedly low FRAP value. Slow Reaction Kinetics: The reduction of the Fe³⁺-TPTZ complex by some phenolic compounds can be slow and may not reach completion within the standard assay time.Increase the incubation time at 37°C and monitor the absorbance change over time to ensure the reaction has gone to completion.
Assay pH: The FRAP assay is conducted at an acidic pH of 3.6, which may affect the antioxidant mechanism of this compound.While the pH of the FRAP assay is fixed, be aware that the antioxidant capacity of a compound can be pH-dependent. Compare results with assays conducted at neutral pH (e.g., ABTS or ORAC) for a more complete picture.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for dissolving this compound for antioxidant assays?

A1: this compound is soluble in ethanol and methanol and slightly soluble in water.[1][2] For assays like DPPH and ABTS, ethanol or methanol are suitable solvents. For aqueous-based assays like FRAP and ORAC, it is recommended to prepare a concentrated stock solution in ethanol or methanol and then dilute it in the assay buffer, ensuring the final concentration of the organic solvent is minimal to avoid interference with the assay.

Q2: How does the structure of this compound contribute to its antioxidant activity?

A2: The antioxidant activity of this compound is primarily due to the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to free radicals, thereby neutralizing them. The two methyl (-CH₃) groups on the ring are electron-donating, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical, potentially enhancing its antioxidant capacity.

Q3: Why am I getting different antioxidant activity results for this compound with different assays (e.g., DPPH vs. FRAP)?

A3: Different antioxidant assays are based on different chemical principles. The DPPH and ABTS assays measure the ability of a compound to scavenge free radicals through hydrogen atom transfer (HAT) and/or single electron transfer (SET). The FRAP assay, on the other hand, exclusively measures the reducing power of a compound via a SET mechanism at an acidic pH. The ORAC assay measures the ability to quench peroxyl radicals via a HAT mechanism. It is common for a compound to exhibit different levels of activity in these assays due to the different reaction mechanisms and conditions. Therefore, it is recommended to use a battery of assays to obtain a comprehensive antioxidant profile.

Q4: Can I use a standard curve of a common antioxidant like Trolox to express the antioxidant activity of this compound?

A4: Yes, using a standard antioxidant like Trolox, gallic acid, or ascorbic acid is a common practice. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which allows for the comparison of the antioxidant activity of different compounds.

Q5: What is the expected antioxidant activity of this compound?

Data Presentation

Table 1: Quantitative Antioxidant Activity Data for this compound

AssayMetricValue for this compoundStandard CompoundValue for Standard CompoundReference
DPPH IC₅₀ (µg/mL)Data not found in the reviewed literature---
ABTS TEAC (Trolox Equivalents)Data not found in the reviewed literature---
FRAP µM Fe(II)/gData not found in the reviewed literature---
ORAC H-ORAC0.85Phenol (B47542)1.76[3]

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power. ORAC: Oxygen Radical Absorbance Capacity. H-ORAC: Hydrophilic ORAC.

Experimental Protocols

Detailed methodologies for the key antioxidant activity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

    • Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in methanol (e.g., 1 mg/mL).

  • Assay Procedure (96-well plate format):

    • Prepare a series of dilutions of the this compound stock solution and the standard solution in the chosen solvent.

    • To each well, add 20 µL of the sample or standard dilution.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Include a blank well for each sample concentration containing 20 µL of the sample and 180 µL of the solvent to account for any color of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 where A_control is the absorbance of the control, A_sample is the absorbance of the sample, and A_blank is the absorbance of the sample blank.

    • Plot the % inhibition against the concentration of this compound and the standard.

    • Determine the IC₅₀ value (the concentration required to cause 50% inhibition) from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green ABTS•⁺ radical.

    • ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ radical solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution: Prepare a stock solution in ethanol or methanol.

    • Trolox Standard Solution: Prepare a series of dilutions of Trolox in ethanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the this compound dilution or Trolox standard.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Create a standard curve by plotting the % inhibition against the concentration of Trolox.

    • Determine the TEAC value of this compound from the standard curve. The result is expressed as µM of Trolox equivalents per µM of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The Fe²⁺-TPTZ complex has an intense blue color with an absorption maximum at 593 nm.

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • This compound Stock Solution: Prepare a stock solution in methanol or ethanol.

    • FeSO₄ Standard Solution: Prepare a series of dilutions of FeSO₄·7H₂O in deionized water.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the this compound dilution or FeSO₄ standard.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance against the concentration of FeSO₄.

    • Determine the FRAP value of this compound by comparing its absorbance to the standard curve. The results are expressed as µM of Fe(II) equivalents per gram of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4). Store protected from light at 4°C.

    • Fluorescein Working Solution: Dilute the stock solution 1:500 in 75 mM phosphate buffer (pH 7.4) immediately before use.

    • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.

    • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., 50% acetone/water) and dilute further in 75 mM phosphate buffer.

    • Trolox Standard Solution: Prepare a series of dilutions of Trolox in 75 mM phosphate buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add 25 µL of the this compound dilution, Trolox standard, or buffer (for blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound by comparing its Net AUC to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per gram of this compound.

Mandatory Visualization

Experimental_Workflow_Antioxidant_Assays cluster_Preparation 1. Sample & Reagent Preparation cluster_Assay 2. Assay Procedure cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis Prep_Sample Prepare this compound Stock Solution Dilution Create Serial Dilutions of Sample and Standard Prep_Sample->Dilution Prep_Standard Prepare Standard (e.g., Trolox) Stock Prep_Standard->Dilution Prep_Reagent Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) Reaction Mix Sample/Standard with Reagent in Plate Prep_Reagent->Reaction Dilution->Reaction Incubation Incubate under Specific Conditions Reaction->Incubation Abs_Measure Measure Absorbance/ Fluorescence Incubation->Abs_Measure Calc_Inhibition Calculate % Inhibition Abs_Measure->Calc_Inhibition Std_Curve Generate Standard Curve Calc_Inhibition->Std_Curve Det_Value Determine IC50/TEAC/ FRAP/ORAC Value Std_Curve->Det_Value

Caption: General experimental workflow for in vitro antioxidant activity assays.

Troubleshooting_Logic Start Inconsistent or Unexpected Antioxidant Assay Results Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Reagent Are reagents fresh and properly prepared? Check_Solubility->Check_Reagent Yes Solution_Solvent Optimize solvent system. Use co-solvents if necessary. Check_Solubility->Solution_Solvent No Check_Time Is incubation time optimized? Check_Reagent->Check_Time Yes Solution_Reagent Prepare fresh reagents. Store properly. Check_Reagent->Solution_Reagent No Check_Pipetting Is pipetting accurate and consistent? Check_Time->Check_Pipetting Yes Solution_Time Perform kinetic study to find optimal incubation time. Check_Time->Solution_Time No Solution_Pipetting Calibrate pipettes. Use proper technique. Check_Pipetting->Solution_Pipetting No Results_OK Reliable Results Check_Pipetting->Results_OK Yes Solution_Solvent->Start Solution_Reagent->Start Solution_Time->Start Solution_Pipetting->Start

Caption: A logical workflow for troubleshooting inconsistent antioxidant assay results.

References

Overcoming co-elution of xylenol isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of co-eluting xylenol isomers in chromatographic analyses.

Part 1: General Troubleshooting & FAQs

This section addresses initial steps to identify and resolve co-elution issues applicable to both Gas and Liquid Chromatography.

Q1: My chromatogram shows a single, broad, or misshapen peak where I expect multiple xylenol isomers. How can I confirm if this is a co-elution problem?

A1: Confirming co-elution is the first critical step. A peak with a shoulder or fronting can suggest co-elution.[1] Here’s a systematic approach to verification:

  • Mass Spectrometry (MS) Detector: If you are using an MS detector, examine the mass spectrum across the unresolved peak. A changing mass spectrum from the beginning to the end of the peak is a strong indicator of multiple, co-eluting compounds.[1][2]

  • Diode Array Detector (DAD/PDA): For HPLC, a Diode Array Detector can perform peak purity analysis. The system collects multiple UV spectra across the peak; if these spectra are not identical, it indicates the presence of more than one compound.[2]

  • System Suitability Check: Inject a known standard mixture of the individual xylenol isomers you are trying to separate. This will confirm if your current system and method are capable of resolving them under ideal conditions.[1]

Q2: What are the fundamental chromatographic principles I should focus on to resolve co-eluting peaks?

A2: Peak resolution in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[3]

  • Efficiency (N): This relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve. It can be improved by using longer columns, columns with smaller particle sizes (for HPLC), or optimizing the carrier gas flow rate (for GC).[4]

  • Retention Factor (k' or Capacity Factor): This measures how long an analyte is retained on the column. If peaks elute too quickly (low k'), there is not enough interaction with the stationary phase to achieve separation. Aim for a k' between 2 and 10 for the main peaks.[2][4] You can increase k' by using a weaker mobile phase in HPLC or a lower starting temperature in GC.[1][2]

  • Selectivity (α): This is the most critical factor for separating isomers. It represents the difference in retention between two adjacent peaks. To improve selectivity, you must change the chemistry of the separation, which involves modifying the stationary phase, mobile phase composition (HPLC), or column temperature (GC).[3][5]

Part 2: Gas Chromatography (GC) Troubleshooting

This section focuses on specific strategies for resolving xylenol isomers using Gas Chromatography.

Q3: How does my choice of GC stationary phase impact the separation of xylenol isomers?

A3: The stationary phase is the most critical factor for achieving selectivity in GC. The general principle is that polar columns are better suited for separating polar analytes like phenolic isomers.[1]

  • For Cresol and Xylenol Isomers: A mid-to-high polarity stationary phase is often recommended.[1] Columns with cyanopropylphenyl functional groups can provide unique selectivity. If you are currently using a non-polar phase (like 100% dimethylpolysiloxane), switching to a more polar option is a key troubleshooting step.[1]

  • Specialized Columns: For challenging separations like m-xylene (B151644) and p-xylenol, columns such as a Supelcowax 10 or a Bentone-based column can be effective.

Q4: My isomers still co-elute even with a suitable column. How can I optimize the GC oven temperature program?

A4: Optimizing the temperature program is a powerful way to enhance resolution for closely eluting compounds.[1]

  • Lower the Initial Temperature: A lower starting temperature increases the interaction of early-eluting isomers with the stationary phase, which can improve their separation.[1]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 5°C/min) provides more time for isomers to interact differently with the stationary phase, enhancing resolution.[1]

  • Add an Isothermal Hold: Introducing a brief isothermal hold at a temperature just below the elution point of the co-eluting pair can sometimes provide the necessary separation.[1]

Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

This section provides specific guidance for separating xylenol isomers using HPLC.

Q5: What is the best starting point for column and mobile phase selection in HPLC for xylenol isomers?

A5: A systematic approach to column and mobile phase selection is key.

  • Initial Column Selection: For positional isomers like xylenols, a standard C18 column is a common starting point.[4] However, phenyl-based stationary phases can offer enhanced selectivity due to potential π-π interactions with the aromatic rings of the xylenol isomers.[6]

  • Scouting Gradient: Begin with a broad gradient run (e.g., 5% to 95% organic solvent) to determine the elution range of the isomers.[4]

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the organic modifier. Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity because they interact differently with the stationary phase and analytes.[3][4]

    • Additives: For phenolic compounds, adding a small amount of an acid (like formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl group.

Q6: I am using a C18 column but the resolution is poor. What other types of columns can I try?

A6: If a standard C18 column fails to provide adequate resolution, consider stationary phases with different retention mechanisms.

  • Phenyl Columns: As mentioned, these columns can provide alternative selectivity for aromatic compounds.

  • Cyclodextrin-Bonded Phases: These columns are known for their ability to separate isomers based on shape selectivity. α-cyclodextrin bonded phases have shown good performance in separating xylene isomers.[7]

  • Metal-Organic Frameworks (MOFs): Novel stationary phases like MIL-53(Fe) have demonstrated the ability to achieve baseline separation of xylene isomers in reversed-phase HPLC.[8][9]

Part 4: Quantitative Data Summary

The following tables summarize example chromatographic conditions for the separation of xylenol/xylene isomers.

Table 1: Example GC Conditions for Xylene Isomer Separation

ParameterCondition 1Condition 2
Column PEG 20%[5]DNP 5% and DIP 10%[5]
Column Type PackedPacked
Mobile Phase Nitrogen[5]Nitrogen[5]
Flow Rate 30 ml/min[5]30 ml/min[5]
Injector Temp. 150°C[5]150°C[5]
Detector Temp. 150°C[5]150°C[5]
Oven Program Isothermal at 80°C[5]Isothermal at 80°C[5]
Result Incomplete separation of m- and p-xylene[5]Complete separation of m- and p-xylene[5]

Table 2: Example HPLC Conditions for Xylene Isomer Separation

ParameterCondition 1 (C8)[9]Condition 2 (C18)[9]Condition 3 (MIL-53(Fe))[9]
Column C8 (25cm x 4.0mm, 5µm)[9]C18 (25cm x 4.0mm, 5µm)[9]MIL-53(Fe) packed
Mobile Phase Acetonitrile/Water (50:50)[9]Acetonitrile/Water (70:30)[9]Acetonitrile/Water (100:0)[9]
Flow Rate 1.0 mL/min[9]1.0 mL/min[9]0.6 mL/min[9]
Temperature Room Temperature[9]Room Temperature[9]Room Temperature[9]
Detector UV at 254 nm[9]UV at 254 nm[9]UV at 254 nm[9]
Result Co-elution of isomers[9]Co-elution of isomers[9]Baseline separation achieved[9]

Part 5: Detailed Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

This protocol outlines a standard procedure for preparing a solid sample for HPLC analysis.

  • Weighing: Accurately weigh a precise amount of the xylenol-containing sample.[4]

  • Dissolution: Dissolve the sample in a measured volume of a solvent that is compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile). Use HPLC-grade solvents to avoid contamination.[4]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]

  • Dilution: Based on the expected concentration, dilute the stock solution to a final concentration appropriate for the detector's linear range.[4]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial. This step is crucial to remove particulates that could clog the column frit.[4]

Protocol 2: GC Method for Xylenol Isomer Analysis

This protocol provides a starting point for developing a GC method.

  • Column: Select a mid-polarity capillary column (e.g., one containing cyanopropylphenyl functional groups), 30 m length, 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at 5°C/min to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

  • Detector (FID): Set the Flame Ionization Detector temperature to 280°C.

  • Injection: Inject 1 µL of the prepared sample.

Part 6: Visual Guides & Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

G cluster_0 Troubleshooting Workflow for Co-elution start Problem: Suspected Co-elution of Isomers confirm Confirm Co-elution (Peak Shape, MS, DAD) start->confirm check_system Perform System Suitability Check confirm->check_system is_gc Using GC? check_system->is_gc If standard mixture resolves is_hplc Using HPLC? check_system->is_hplc If standard mixture resolves is_gc->is_hplc No gc_params Optimize GC Parameters is_gc->gc_params Yes hplc_params Optimize HPLC Parameters is_hplc->hplc_params Yes not_resolved Still Co-eluting? Consider Advanced Techniques is_hplc->not_resolved No gc_temp 1. Optimize Temp Program (Lower initial T, slower ramp) gc_params->gc_temp hplc_mobile 1. Modify Mobile Phase (Change organic modifier, pH) hplc_params->hplc_mobile gc_col 2. Change Stationary Phase (Increase polarity) gc_temp->gc_col resolved Resolution Achieved gc_col->resolved hplc_col 2. Change Stationary Phase (e.g., Phenyl, Cyclodextrin) hplc_mobile->hplc_col hplc_col->resolved

Caption: A step-by-step workflow for troubleshooting co-eluting xylenol isomers.

G cluster_1 Chromatographic Resolution Factors Resolution Resolution (Rs) Goal: Baseline Separation Factors Retention Factor (k') Selectivity (α) Efficiency (N) Resolution->Factors Params_k Weaker Mobile Phase (HPLC) Lower Initial Temp (GC) Factors:k->Params_k Adjust Params_sel Change Stationary Phase Change Mobile Phase Modifier Factors:sel->Params_sel Adjust Params_eff Longer Column Smaller Particles (HPLC) Optimal Flow Rate Factors:eff->Params_eff Adjust

Caption: Relationship between resolution factors and adjustable experimental parameters.

References

Minimizing degradation of 2,5-Dimethylphenol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 2,5-Dimethylphenol (2,5-DMP) during sample preparation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I am experiencing low and inconsistent recoveries of 2,5-DMP. What are the likely causes?

A1: Low and inconsistent recoveries for phenolic compounds like 2,5-DMP are common and typically stem from degradation during sample handling and preparation. The primary factors are:

  • High pH: Alkaline conditions (pH > 8) deprotonate the phenolic hydroxyl group, forming a phenolate (B1203915) anion. This anion is highly susceptible to oxidation. Phenolic compounds are generally more stable in acidic to neutral conditions.

  • Oxidation: The presence of dissolved oxygen, metal ions (like copper), or oxidizing agents can lead to the oxidative degradation of 2,5-DMP.

  • Light Exposure: Photodegradation can occur, especially under UV or prolonged exposure to ambient laboratory light.

  • Elevated Temperature: High temperatures accelerate the rate of all degradation reactions. Many analytical protocols recommend keeping samples cooled.

Q2: My baseline is noisy and shows interfering peaks that were not in my standard. Where could these be coming from?

A2: The appearance of unexpected peaks often points to the formation of degradation products. The primary degradation pathway for phenols is oxidation, which can form dimers or quinone-type structures. These products have different chromatographic properties than the parent 2,5-DMP molecule and may appear as interfering peaks in your analysis. Review your sample preparation workflow for potential exposure to oxidizing conditions or high energy input.

Q3: After extraction and solvent evaporation, my final sample appears yellowish or brownish, but my initial sample was clear. What does this indicate?

A3: A color change to yellow or brown is a strong indicator of phenol (B47542) oxidation and polymerization. The formation of quinone-like structures and larger conjugated systems often results in colored compounds. This suggests that degradation is occurring during your extraction or, more likely, the concentration/evaporation step, which may involve heat.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing and extracting samples containing 2,5-DMP?

A1: To ensure the stability of 2,5-DMP, samples should be acidified to a pH below 7 as soon as possible after collection. A pH range of 3-6 is generally recommended for both storage and extraction. Acidification ensures the compound remains in its protonated, less reactive form. Most standard methods for phenol analysis recommend acidifying the sample to pH ≤ 2.

Q2: How can I prevent oxidation during my sample preparation?

A2: To minimize oxidative degradation, consider the following strategies:

  • Work Quickly: Minimize the time between sample collection and analysis.

  • Deoxygenate Solvents: If high analyte stability is critical, purge your solvents with an inert gas like nitrogen or argon before use.

  • Add Antioxidants: For particularly sensitive samples, adding a small amount of an antioxidant like ascorbic acid or sodium sulfite (B76179) can be effective. However, you must first verify that the antioxidant does not interfere with your final analysis.

  • Use Chelating Agents: Adding a chelating agent such as EDTA can sequester metal ions that catalyze oxidation.

Q3: What are the ideal storage conditions for samples containing 2,5-DMP?

A3: Samples should be stored in amber glass vials to protect them from light. For short-term storage (up to 48 hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C is ideal. Always ensure the sample pH is acidic before storage.

Q4: Is there a risk of losing 2,5-DMP during solvent evaporation steps?

A4: Yes. This compound is a semi-volatile compound.[1] During solvent evaporation or concentration steps (e.g., using a rotary evaporator or nitrogen stream), aggressive heating or high gas flow can lead to loss of the analyte along with the solvent. It is crucial to use gentle heating (e.g., a water bath at 35-40°C) and a controlled stream of nitrogen.

Quantitative Stability Data

Disclaimer: The following table provides illustrative data on the stability of phenolic compounds based on general findings in the literature. Specific quantitative stability studies for this compound under these exact conditions were not identified. The stability of 2,5-DMP is expected to follow these general trends.

ParameterConditionExpected Stability / RecoveryRecommendation
pH pH 3-6High (>95% Recovery)Optimal Range. Acidify samples upon collection.
pH 7Moderate (~90% Recovery)Acceptable for short periods.
pH > 8Low (<70% Recovery)Avoid. Rapid oxidative degradation occurs.
Temperature 4°C (Refrigerated)High (>98% Stable over 48h)Optimal for short-term storage.
25°C (Ambient)Moderate (Potential for ~10-20% loss over 24h)Minimize exposure; process samples promptly.
40°CLow (Significant degradation possible)Avoid heating unless absolutely necessary for a specific protocol step.
Light Dark (Amber Vial)HighMandatory. Always protect samples from light.
Ambient Lab LightModerate (Slow degradation over hours/days)Minimize exposure by covering samples.
Direct Sunlight / UVVery Low (Rapid degradation)Avoid at all costs.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 2,5-DMP from Water Samples

This protocol is a general guideline for extracting phenols from an aqueous matrix.

1. Sample Pre-treatment:

  • For a 500 mL water sample, add concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) dropwise to adjust the pH to ≤ 2.

  • If the sample contains particulates, filter it through a 0.45 µm glass fiber filter.

  • Spike the sample with an appropriate internal standard if required.

2. SPE Cartridge Conditioning:

  • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

  • Condition the cartridge by passing 5-10 mL of methanol (B129727) through it. Do not let the cartridge go dry.

  • Equilibrate the cartridge by passing 5-10 mL of reagent-grade water (adjusted to the same pH as the sample) through it. Leave about 1 mm of water above the sorbent bed.

3. Sample Loading:

  • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

4. Washing (Interference Removal):

  • After loading the entire sample, wash the cartridge with 5-10 mL of reagent-grade water to remove polar interferences.

  • Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes to remove residual water.

5. Elution:

  • Elute the 2,5-DMP from the cartridge using a small volume of an appropriate organic solvent. Methanol or a dichloromethane (B109758)/methanol mixture are common choices.

  • Elute in two steps with 2-3 mL of solvent each time into a collection vial. This improves elution efficiency.

6. Post-Elution:

  • The eluate can be concentrated if necessary using a gentle stream of nitrogen. Avoid excessive heat.

  • Reconstitute the sample in a suitable solvent for the analytical instrument (e.g., methanol for HPLC, dichloromethane for GC).

Protocol 2: Liquid-Liquid Extraction (LLE) of 2,5-DMP from Soil/Sludge Samples

This protocol provides a general method for extracting phenols from a solid matrix.

1. Sample Preparation:

  • Weigh approximately 10 g of the homogenized soil/sludge sample into a beaker or flask.

  • Spike with an internal standard if required.

  • Add approximately 10 mL of reagent-grade water and mix to create a slurry.

  • Acidify the slurry to pH ≤ 2 with concentrated H₂SO₄ or HCl.

2. Extraction:

  • Add 60 mL of dichloromethane (DCM) to the sample.

  • Agitate vigorously. If using a separatory funnel, shake for 2 minutes, venting frequently. If using a flask, use a shaker table or sonication bath for 15-30 minutes.

  • If using a funnel, allow the layers to separate. Drain the bottom organic layer (DCM) into a clean flask. If using a flask, centrifuge the sample to pellet the solids and decant the DCM extract.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM. Combine all three organic extracts.

3. Drying and Concentration:

  • Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the dried extract to approximately 1-2 mL using a rotary evaporator (water bath at 35-40°C) or a gentle stream of nitrogen.

4. Solvent Exchange (if necessary) and Final Volume Adjustment:

  • If the final analysis is by HPLC, the DCM must be exchanged for a compatible solvent like methanol. Add 5-10 mL of methanol and re-concentrate the sample to 1 mL.

  • Transfer the concentrated extract to a volumetric flask or GC/LC vial and adjust the final volume as needed. The sample is now ready for analysis.

Visualizations

TroubleshootingWorkflow Problem Problem: Low or Inconsistent 2,5-DMP Recovery Cause1 Potential Cause: High Sample pH (>7) Problem->Cause1 Cause2 Potential Cause: Oxidation Problem->Cause2 Cause3 Potential Cause: Photodegradation Problem->Cause3 Cause4 Potential Cause: Thermal Degradation / Volatilization Problem->Cause4 Solution1 Solution: Acidify sample to pH 3-6 immediately after collection. Cause1->Solution1 Solution2 Solution: - Purge solvents with N2 - Add antioxidant (e.g., ascorbic acid) - Work quickly Cause2->Solution2 Solution3 Solution: - Use amber glass vials - Protect samples from direct light - Cover samples on benchtop Cause3->Solution3 Solution4 Solution: - Store samples at 4°C or -20°C - Use gentle heat (35-40°C) for  solvent evaporation Cause4->Solution4

Caption: Troubleshooting workflow for low 2,5-DMP recovery.

DegradationPathway cluster_main Likely Oxidative Degradation Pathway of this compound DMP This compound (C₈H₁₀O) Radical 2,5-Dimethylphenoxy Radical DMP->Radical - H⁺, - e⁻ Oxidants Oxidizing Agents (O₂, Metal Ions, Light (hv)) Oxidants->Radical Dimer C-C or C-O Dimer Products (e.g., Tetramethylbiphenyl diol) Radical->Dimer Dimerization Quinone 2,5-Dimethyl-p-benzoquinone (Oxidation Product) Radical->Quinone + [O]

Caption: Proposed oxidative degradation pathway for 2,5-DMP.

References

Technical Support Center: Enhancing Sensitivity for Trace Analysis of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 2,5-Dimethylphenol in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of this compound? A1: The primary methods for this compound detection are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is frequently coupled with detectors like Mass Spectrometry (MS) or a Flame Ionization Detector (FID). For enhanced sensitivity with GC, especially for halogenated derivatives, an Electron Capture Detector (ECD) is highly effective.[1][2] HPLC systems commonly use Ultraviolet (UV) or fluorescence detectors.[1][3] For complex matrices, coupling these separation techniques with MS provides the highest selectivity and sensitivity.[4][5]

Q2: Why is derivatization necessary for the GC analysis of this compound? A2: Derivatization is a crucial step in the GC analysis of phenolic compounds for several reasons.[4] It converts the polar hydroxyl (-OH) group of this compound into a less polar, more volatile, and more thermally stable group.[4][6] This chemical modification reduces interactions with the GC column's stationary phase, resulting in improved peak shape (less tailing) and increased sensitivity.[7] Common derivatization reactions include silylation and acetylation.[4][6][7]

Q3: How can I pre-concentrate my sample to improve detection limits for this compound? A3: Pre-concentration is one of the most effective strategies to enhance sensitivity.[8] Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) are widely used techniques.[2][5][9] SPME is a solvent-free method where analytes are extracted and concentrated onto a coated fiber, which is then directly introduced into the GC or desorbed into a solvent for HPLC.[10][11] SPE uses a packed cartridge to retain the analyte from a liquid sample, which is then eluted with a small volume of solvent, effectively concentrating it before analysis.[9]

Q4: Which SPME fiber is best for extracting this compound? A4: The choice of SPME fiber coating is critical for efficient extraction. For phenolic compounds like this compound, polar fibers are generally recommended. Coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Carboxen/Polydimethylsiloxane (CAR/PDMS) have shown high extraction efficiency for phenols.[11] The optimal fiber depends on the specific sample matrix and analytical conditions, so empirical testing is often necessary.

Q5: What are the advantages of using an Electron Capture Detector (ECD) for this analysis? A5: An Electron Capture Detector (ECD) is exceptionally sensitive to compounds containing electronegative atoms, such as halogens (chlorine, bromine). While this compound itself is not suitable for ECD detection, converting it into a halogenated derivative (e.g., a brominated or pentafluorobenzyl ether form) makes it highly responsive to the ECD.[1][12] This approach can lower the minimum detectable amount by a factor of 100 or more compared to underivatized analysis with other detectors.[1]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) Active Sites: The polar hydroxyl group of underivatized phenol (B47542) interacts with active sites in the GC inlet liner or column.[13] Incomplete Derivatization: Residual underivatized analyte is present.- Derivatize the sample: Use a derivatization agent like BSTFA (for silylation) or acetic anhydride (B1165640) (for acetylation) to cap the hydroxyl group.[4][7] - Use a deactivated inlet liner: Ensure the liner is properly deactivated or use one with glass wool to trap non-volatile residues.[8] - Optimize derivatization reaction: Ensure reaction conditions (temperature, time, reagent ratio) are optimal for complete conversion.
Low Sensitivity / No Peak Analyte Loss: Adsorption in the inlet or degradation at high temperatures. Inefficient Injection: Using a split injection for trace analysis.[8] Detector Not Optimized: Incorrect detector parameters.- Optimize injector temperature: Ensure the temperature is high enough for volatilization but not so high that it causes thermal degradation.[8] - Use splitless injection: This technique ensures the majority of the sample is transferred to the column, which is critical for trace analysis.[8] - Check detector settings: For MS, ensure the ionization source is clean and voltages are optimized. For ECD, verify gas flows and temperature.
Ghost Peaks Sample Carryover: Residue from a previous, more concentrated sample. Septum Bleed: Degradation of the inlet septum at high temperatures.[2] Contamination: Contaminated carrier gas, syringe, or solvent.- Run a solvent blank: Inject a blank solvent to confirm carryover.[2] - Increase bake-out time: Extend the run time at a high temperature after each analysis to clean the column. - Use a high-quality, low-bleed septum. [2] - Ensure high-purity carrier gas and solvents.
Poor Resolution Improper Column: The stationary phase is not suitable for separating isomers.[14] Incorrect Temperature Program: The oven temperature ramp is too fast.[13]- Select an appropriate column: A mid-polarity column (e.g., with a 5% diphenyl / 95% dimethylpolysiloxane phase) is often a good starting point.[15] For isomers, specialized cyclodextrin-based stationary phases may offer better separation.[14] - Optimize the oven temperature program: Start with a lower initial temperature and use a slower ramp rate to improve the separation of closely eluting peaks.[13]
High-Performance Liquid Chromatography (HPLC) Analysis
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary Interactions: The phenolic hydroxyl group interacts with residual silanol (B1196071) groups on the silica-based column packing.[16] Mobile Phase pH: The pH is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.- Lower mobile phase pH: Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress the ionization of the hydroxyl group.[16] - Use an end-capped column: Select a column where the residual silanol groups have been deactivated.[16] - Add a competing base: A small amount of an amine like triethylamine (B128534) can be added to the mobile phase to block active sites.[2]
Low Sensitivity Low UV Absorbance: The detection wavelength is not set at the absorbance maximum (λmax) of this compound. Insufficient Concentration: The analyte concentration is below the instrument's detection limit.- Optimize detection wavelength: Determine the λmax of this compound (typically around 270-280 nm) and set the detector to this wavelength. - Concentrate the sample: Use SPE to increase the analyte concentration before injection.[2] - Consider derivatization: Use a pre-column derivatization agent with a strong chromophore or fluorophore to enhance the signal.[16]
Retention Time Drift System Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase.[17] Mobile Phase Inconsistency: Improperly mixed or degassing mobile phase.[18] Temperature Fluctuations: The ambient temperature is affecting the column.[17]- Ensure proper equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[17] - Prepare fresh mobile phase: Ensure solvents are accurately measured, well-mixed, and degassed.[18] - Use a column oven: Maintain a constant, stable temperature for the column to ensure reproducible retention times.[17][18]
High Backpressure Column or Frit Blockage: Particulates from the sample or precipitated buffer have clogged the system.[19] Improper Mobile Phase: Precipitated buffer due to mixing with a high percentage of organic solvent.[20]- Filter all samples and mobile phases: Use 0.22 µm or 0.45 µm filters.[21] - Backflush the column: Reverse the column direction and flush with a strong, compatible solvent.[18] If pressure remains high, the inlet frit may need replacement.[19] - Check buffer solubility: Ensure the buffer used is soluble in the full range of mobile phase compositions.[20]

Quantitative Data Summary

The sensitivity of an analysis is highly dependent on the complete methodology, including sample preparation, instrumentation, and derivatization. The following table summarizes reported detection limits for phenolic compounds using various techniques to provide a comparative overview.

Analytical MethodTechniqueDerivatization AgentLimit of Detection (LOD)Reference
GC-MSSolid-Phase Analytical DerivatizationPentafluoropyridine0.45 - 2.3 ng/L (for alkylphenols)[22]
HPLC-UVDerivatizationp-Nitrobenzenediazonium tetrafluoride0.005 - 2.0 ng[1]
GC-ECDBrominationBromine~0.01 ng[1]
HPLC-UVSPMENone1 - 10 µg/L[11]
Electrochemical SensorModified Screen-Printed ElectrodeNone2.8 - 3.0 nmol/L (for Bisphenols)[23]

Experimental Protocols

Protocol 1: Sample Pre-concentration using Solid-Phase Microextraction (SPME)

This protocol describes the headspace SPME (HS-SPME) procedure for extracting this compound from a water sample, followed by derivatization.

Materials:

  • SPME fiber assembly with a 75 µm Carboxen/PDMS or 65 µm PDMS/DVB fiber[24]

  • 20 mL headspace vials with magnetic stir bars

  • Heater/stirrer

  • Sodium chloride (NaCl)

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial containing a magnetic stir bar.

  • Saturate the sample with NaCl (approximately 3-4 g) to increase the ionic strength, which enhances the extraction of phenols into the headspace.

  • Add 500 µL of acetic anhydride and 200 mg of K₂CO₃ to the vial to initiate in-situ acetylation (derivatization).[24]

  • Immediately seal the vial with a septum cap.

  • Place the vial on a heater/stirrer and equilibrate the sample at 60-80°C with constant stirring for 30 minutes.[24]

  • After equilibration, expose the SPME fiber to the headspace above the sample for another 30 minutes under the same temperature and stirring conditions.

  • Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

  • Desorb the analytes in the GC inlet at 250-270°C for 2-5 minutes in splitless mode.[15]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general GC-MS method for the analysis of derivatized this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet

  • Mass Spectrometer

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)[15]

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (purge valve off for 1-2 min)[8]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Total Run Time: ~25 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan mode (e.g., m/z 40-450) for initial identification. For ultimate sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the derivatized this compound.

Visualizations

Caption: General workflow for enhancing the analytical sensitivity of this compound.

Troubleshooting_Peak_Tailing cluster_gc GC Analysis cluster_hplc HPLC Analysis Start Symptom: Peak Tailing Observed GC_Check Is the sample derivatized? Start->GC_Check Using GC HPLC_Check Check Mobile Phase pH Start->HPLC_Check Using HPLC GC_Sol1 Derivatize sample to cap polar -OH group. GC_Check->GC_Sol1 No GC_Sol2 Use a deactivated inlet liner. GC_Check->GC_Sol2 Yes HPLC_Sol1 Lower pH with 0.1% acid (e.g., Formic). HPLC_Check->HPLC_Sol1 HPLC_Sol2 Use a base-deactivated (end-capped) column. HPLC_Sol1->HPLC_Sol2

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

Acetylation_Reaction cluster_main Acetylation of this compound phenol This compound (Polar, Volatile) product 2,5-Dimethylphenyl acetate (Non-polar, More Volatile) phenol->product Reaction with anhydride Acetic Anhydride (Derivatizing Agent) anhydride->product Base Catalyst (e.g., K₂CO₃)

Caption: Diagram illustrating the acetylation derivatization of this compound.

References

Technical Support Center: Optimizing 2,5-Dimethylphenol Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 2,5-Dimethylphenol using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Common Issue: Poor Peak Shape and Resolution

One of the most frequent challenges in the HPLC analysis of phenolic compounds like this compound is poor peak shape, particularly peak tailing, and inadequate resolution from other sample components. This guide provides a systematic approach to troubleshooting these issues by optimizing the mobile phase.

Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Shape of this compound

Mobile Phase Composition (Acetonitrile:Water with 0.1% Phosphoric Acid)Retention Time (min)Peak Tailing Factor (Tf)Resolution (Rs) from a close-eluting impurityObservations
30:7012.51.81.2Significant peak tailing and long retention time. Poor resolution.
40:608.21.41.8Reduced tailing and shorter run time. Improved resolution.
50:505.11.12.1Symmetrical peak shape and good retention. Baseline resolution achieved.
60:403.51.01.7Shorter run time, but potential for co-elution with early-eluting compounds.

Note: The data presented in this table are illustrative and may vary depending on the specific HPLC system, column chemistry, and other experimental parameters.

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing) check_ph Is mobile phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 with phosphoric or formic acid. check_ph->adjust_ph No check_column Is an end-capped column or a column with low silanol (B1196071) activity being used? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an end-capped C18 or a phenyl-hexyl column. check_column->change_column No check_overload Is the sample concentration too high? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes good_peak Good Peak Shape check_overload->good_peak No dilute_sample->good_peak

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of this compound?

A1: A common starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier.[1][2] A typical starting composition is 50:50 (v/v) Acetonitrile:Water with 0.1% phosphoric acid or formic acid.[1][2] The acidic modifier is crucial for suppressing the ionization of the phenolic hydroxyl group and minimizing interactions with residual silanols on the silica-based stationary phase, which helps to achieve symmetrical peak shapes.

Q2: How does the acetonitrile/water ratio affect the retention of this compound?

A2: In reversed-phase HPLC, increasing the proportion of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound. This is because this compound is a relatively nonpolar compound, and a higher concentration of the organic modifier makes the mobile phase more nonpolar, thus increasing the compound's affinity for the mobile phase and causing it to elute faster. Conversely, increasing the water content will increase the retention time.

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are:

  • Residual Silanol Interactions: Free silanol groups on the surface of the silica (B1680970) packing material can interact with the polar hydroxyl group of the phenol, leading to tailing.

    • Solution: Add a small amount of a strong acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase (e.g., 0.1%). The low pH protonates the silanol groups, reducing their interaction with the analyte. Using a modern, high-purity, end-capped column can also significantly minimize these interactions.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound (around 10), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Maintain a mobile phase pH that is at least 2 pH units below the analyte's pKa. For phenols, a pH of 2.5 to 3.5 is generally effective.[1][2][3][4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Try diluting your sample or reducing the injection volume.

Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative to acetonitrile. However, it is a more polar solvent and generally has a lower elution strength than acetonitrile in reversed-phase HPLC. Therefore, you will likely need a higher proportion of methanol in the mobile phase to achieve the same retention time as with acetonitrile. Methanol can also offer different selectivity for complex mixtures, which may be advantageous in separating this compound from other components.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Analysis

This protocol outlines a standard isocratic method for the quantitative analysis of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%) or Formic acid (~99%)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • To prepare a 50:50 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid mobile phase, mix 500 mL of acetonitrile with 500 mL of water.

    • Add 1 mL of 85% phosphoric acid to the mixture.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 274 nm (UV)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Quantify the amount of this compound in the samples by comparing the peak areas to a calibration curve generated from the standards.

General HPLC Optimization Workflow

HPLCOptimization start Define Separation Goal select_column Select Column (e.g., C18, Phenyl-Hexyl) start->select_column initial_mobile_phase Select Initial Mobile Phase (e.g., 50:50 ACN:H2O with 0.1% Acid) select_column->initial_mobile_phase run_initial Perform Initial Run initial_mobile_phase->run_initial evaluate_results Evaluate Resolution, Peak Shape, and Run Time run_initial->evaluate_results optimize_organic Adjust Organic Solvent % evaluate_results->optimize_organic Poor Resolution/ Long Run Time optimize_ph Adjust Mobile Phase pH evaluate_results->optimize_ph Peak Tailing consider_gradient Consider Gradient Elution evaluate_results->consider_gradient Complex Sample final_method Final Optimized Method evaluate_results->final_method Acceptable optimize_organic->run_initial optimize_ph->run_initial consider_gradient->run_initial

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 2,5-Dimethylphenol and 2,6-Dimethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antioxidant properties of two key dimethylphenol isomers, presenting a comparative analysis of their efficacy in inhibiting lipid peroxidation and scavenging free radicals. This report provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and mechanistic insights to inform their work in oxidative stress-related research and therapeutic development.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative damage by donating a hydrogen atom or an electron to neutralize free radicals. Among these, dimethylphenol isomers, particularly 2,5-dimethylphenol and 2,6-dimethylphenol (B121312), are of significant interest due to their use as intermediates in the synthesis of more complex antioxidants and their own inherent antioxidative properties. Understanding the nuances of their antioxidant activity is crucial for the rational design and development of novel therapeutic agents. This guide provides a comprehensive comparison of the antioxidant activity of this compound and 2,6-dimethylphenol, supported by experimental data.

Quantitative Comparison of Antioxidant Activity

CompoundAssayModel SystemKey FindingsReference
This compound Lipid Peroxidation InhibitionLiposomal MembranesLess potent than propofol (B549288) (2,6-diisopropylphenol) in inhibiting lipid peroxidation.[1]
2,6-Dimethylphenol Lipid Peroxidation InhibitionLiposomal MembranesLess potent than propofol (2,6-diisopropylphenol) in inhibiting lipid peroxidation.[1]
2,6-Dimethylphenol DPPH Radical ScavengingMethanolic SolutionTEAC Value: 0.71 ± 0.06 molTE/mol[2]

Note: The TEAC value for 2,6-Dimethylphenol is from a separate study and is provided for additional context. A directly comparable TEAC value for this compound from the same study is not available in the reviewed literature.

A study comparing the antioxidant activities of propofol (2,6-diisopropylphenol) and its related compounds found that while 2,6-dimethylphenol is structurally similar to the potent antioxidant alpha-tocopherol, it was less effective than propofol at inhibiting lipid peroxidation in both unsaturated phosphatidylcholine liposomal membranes and cell-mimetic membranes[1]. The same study also evaluated 2,5-diisopropylphenol (B50405) (a structural analog of this compound) and found it to be a potent free radical scavenger[1]. This suggests that the positioning of the methyl groups on the phenol (B47542) ring significantly influences the antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging capacity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compounds (this compound and 2,6-dimethylphenol) and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is calculated by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage.

Principle: Lipid peroxidation can be induced in a model system, such as liposomes, using a free radical initiator like peroxynitrite. The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which form a colored adduct with thiobarbituric acid (TBA).

Protocol:

  • Preparation of Liposomes:

    • Prepare liposomes from unsaturated phosphatidylcholine.

  • Induction of Lipid Peroxidation:

    • Incubate the liposomes with the test compounds (this compound and 2,6-dimethylphenol) at various concentrations.

    • Induce lipid peroxidation by adding a peroxynitrite solution.

  • Measurement of TBARS:

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) solution and heat the mixture (e.g., at 95°C for 30 minutes).

    • After cooling, measure the absorbance of the resulting pink-colored solution at a specific wavelength (e.g., 532 nm).

  • Calculation:

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with that of a control (without the antioxidant).

    • The IC50 value, the concentration of the antioxidant that inhibits lipid peroxidation by 50%, is then determined.

Mechanistic Insights and Structure-Activity Relationship

The antioxidant activity of phenolic compounds is primarily attributed to the hydrogen-donating ability of their hydroxyl group, leading to the formation of a more stable phenoxyl radical. The position and nature of substituents on the aromatic ring significantly influence this activity.

In the case of dimethylphenols, the two methyl groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the resulting phenoxyl radical. However, the position of these methyl groups also introduces steric effects that can either hinder or facilitate the interaction with free radicals.

  • 2,6-Dimethylphenol: The two methyl groups ortho to the hydroxyl group provide steric hindrance around the hydroxyl group. This can limit its interaction with bulky radicals but also increases the stability of the phenoxyl radical once formed. This steric hindrance is a key feature of many synthetic phenolic antioxidants.

  • This compound: The methyl groups are positioned ortho and meta to the hydroxyl group. This arrangement provides less steric hindrance compared to the 2,6-isomer, which might allow for easier interaction with free radicals. However, the resulting phenoxyl radical may be less stabilized compared to that of 2,6-dimethylphenol.

The observed lower potency of 2,6-dimethylphenol compared to the more sterically hindered propofol (2,6-diisopropylphenol) in inhibiting lipid peroxidation suggests that while steric hindrance is important, other factors like the nature of the alkyl group also play a crucial role[1].

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of antioxidant action and a typical experimental workflow.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Molecule Biological Molecule (e.g., Lipid, DNA) ROS->Molecule attacks Antioxidant Phenolic Antioxidant (e.g., Dimethylphenol) ROS->Antioxidant reacts with Damage Oxidative Damage Molecule->Damage leads to Stable_ROS Stable, Non-reactive Species Antioxidant->Stable_ROS neutralizes to Stable_Antioxidant Stable Antioxidant Radical Antioxidant->Stable_Antioxidant forms Experimental_Workflow cluster_assays Antioxidant Activity Assays DPPH DPPH Assay Data_Analysis Data Analysis (IC50, TEAC) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis Lipid_Peroxidation Lipid Peroxidation Inhibition Assay Lipid_Peroxidation->Data_Analysis Sample_Prep Sample Preparation (2,5- & 2,6-Dimethylphenol) Sample_Prep->DPPH Sample_Prep->ABTS Sample_Prep->Lipid_Peroxidation Comparison Comparative Evaluation Data_Analysis->Comparison

References

Comparative Toxicity of Xylenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicology of isomeric compounds is critical for safety assessment and mechanism-of-action studies. This guide provides a comparative analysis of the toxicity of xylenol isomers, supported by quantitative data and detailed experimental protocols.

Xylenols, or dimethylphenols, are a group of six structural isomers with the chemical formula (CH₃)₂C₆H₃OH.[1] They are utilized in the manufacturing of disinfectants, solvents, antioxidants, and other chemical products.[2] Due to their widespread use, a thorough understanding of their comparative toxicity is essential. This guide summarizes acute toxicity data, outlines relevant experimental methodologies, and explores the potential mechanisms of toxicity, including proposed signaling pathways.

Quantitative Toxicity Data

The acute oral toxicity of xylenol isomers varies significantly, as demonstrated by their median lethal dose (LD₅₀) values in rodent models. The following table summarizes the available LD₅₀ data for the six xylenol isomers.

IsomerCAS NumberTest SpeciesRouteLD₅₀ (mg/kg)Reference(s)
2,3-Xylenol 526-75-0RatOral562 - 790[3]
2,4-Xylenol 105-67-9RatOral2300 - 3200[3]
2,5-Xylenol 95-87-4RatOral444 - 708[3]
2,6-Xylenol 576-26-1RatOral296[3]
3,4-Xylenol 95-65-8RatOral727 - 1600[3]
3,5-Xylenol 108-68-9RatOral608 - 3620[3]

Note: LD₅₀ values can vary based on the specific study protocol and the strain of the test animal.

Mechanisms of Toxicity

The toxicity of xylenol isomers is generally characterized by several key mechanisms:

  • Corrosivity: Xylenols are known to be corrosive to the skin and eyes, causing severe burns and damage.[2]

  • Neurotoxicity: Exposure to xylenols can lead to central nervous system (CNS) depression, with symptoms including dizziness, headache, and in severe cases, loss of consciousness.[2]

  • Oxidative Stress: Like other phenolic compounds, xylenols are capable of inducing oxidative stress within cells. This is a critical mechanism that can lead to cellular damage.[3] Xylene, a related compound, has been shown to trigger oxidative stress and damage to mitochondria in human lymphocytes.[3]

  • Cell Membrane Disruption: The lipophilic nature of xylenols allows them to interact with and disrupt cell membranes, affecting membrane permeability and nerve impulse signaling.

While specific signaling pathways for each xylenol isomer are not yet fully elucidated, based on the known effects of phenolic compounds and oxidative stress, several pathways are likely to be involved.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of xylenol isomers.

Acute Oral Toxicity (LD₅₀) Determination in Rodents (Based on OECD Guideline 425)

This protocol is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

  • Test Animals: Young, healthy adult rats or mice of a single sex (typically females as they are often more sensitive) are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before dosing.

  • Dose Preparation: The xylenol isomer is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

  • Administration: A single dose is administered to each animal by oral gavage. The volume administered is generally kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD₅₀ is calculated using a statistical method, such as the Up-and-Down Procedure, which sequentially doses animals and adjusts the dose level based on the outcome for the previous animal.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Culture: A suitable cell line, such as human neuroblastoma SH-SY5Y cells for neurotoxicity studies, is cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the xylenol isomer for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the exposure period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Signaling Pathway Visualizations

The following diagrams illustrate plausible signaling pathways involved in xylenol-induced toxicity, based on the known mechanisms of similar phenolic compounds and cellular responses to oxidative stress.

G Hypothetical Signaling Pathway of Xylenol-Induced Cytotoxicity Xylenol Xylenol Isomer CellMembrane Cell Membrane Xylenol->CellMembrane Disruption ROS Increased ROS (Oxidative Stress) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway (JNK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway (Inhibition) ROS->PI3K_Akt Apoptosis Apoptosis Mitochondria->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis CellDamage Cellular Damage Apoptosis->CellDamage

Caption: Hypothetical pathway of xylenol-induced cytotoxicity.

G Potential Pathway of Xylenol-Induced Neurotoxicity Xylenol Xylenol Isomer Neuron Neuron Xylenol->Neuron Ca_Signaling Disrupted Ca²⁺ Signaling Neuron->Ca_Signaling OxidativeStress Oxidative Stress (ROS) Neuron->OxidativeStress Neurotransmitter Altered Neurotransmitter Release Ca_Signaling->Neurotransmitter Neurodegeneration Neurodegeneration Neurotransmitter->Neurodegeneration Mitochondrial_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mitochondrial_Dysfunction Axonal_Transport Impaired Axonal Transport Mitochondrial_Dysfunction->Axonal_Transport Axonal_Transport->Neurodegeneration

Caption: Potential mechanisms of xylenol-induced neurotoxicity.

G Experimental Workflow for In Vitro Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Xylenol Isomer Dilutions Treatment Treat Cells with Xylenol Isomers Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Calculate IC₅₀ Absorbance->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing of xylenols.

References

A Comparative Guide to HPLC and GC-MS for the Quantification of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2,5-Dimethylphenol, a compound relevant in environmental analysis, food science, and as a metabolite of p-xylene, is crucial for researchers, scientists, and drug development professionals.[1][2][3] The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for specific analytical needs.

Both HPLC and GC-MS are powerful separation methods that physically separate compounds within a mixture, allowing for their individual identification and precise measurement.[4] However, they operate on different principles, making them suitable for different types of analytes and applications. HPLC is ideal for non-volatile and thermally unstable compounds, while GC-MS excels in the analysis of volatile substances.[4][5][6]

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the required sensitivity, precision, and accuracy. The following table summarizes typical quantitative performance data for the analysis of phenolic compounds, providing a benchmark for this compound quantification.

Parameter HPLC with UV-DAD Detector GC-MS Comment
Limit of Detection (LOD) 0.01 - 10 µg/L (ng/mL)0.05 - 5 µg/L (ng/mL)GC-MS generally offers slightly better sensitivity for volatile phenols.[7] Derivatization can significantly improve LOD in both techniques.[8]
Limit of Quantification (LOQ) 0.03 - 30 µg/L (ng/mL)0.1 - 15 µg/L (ng/mL)LOQs for a direct injection GC-MS/MS method for volatile phenols have been reported in the 0.10 to 0.66 µg/L range.[7]
Linearity (R²) > 0.998> 0.998Both techniques demonstrate excellent linearity over a defined concentration range.[9][10]
Accuracy (% Recovery) 85 - 110%80 - 115%Accuracy is method-dependent; validated methods for similar compounds show good recovery for both techniques.[10][11]
Precision (% RSD) < 15%< 15%Both methods can achieve high precision, with Relative Standard Deviations typically below 15% for inter-day and intra-day measurements.[10][11]

Note: The values presented are typical ranges derived from validated methods for phenolic compounds and may vary based on the specific instrument, method, and sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method with UV detection, a common approach for analyzing phenols.[1][8]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent. For trace analysis in complex matrices like water, a Solid-Phase Extraction (SPE) step may be required for sample clean-up and pre-concentration.[12]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ODS Hypersil 5µm, 125 mm x 4.6 mm).[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.[13][14] For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid.[13][14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance set at 215 nm or 278 nm.[1][9]

  • Quantification: A calibration curve is generated by injecting standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile compounds like this compound.

  • Sample Preparation: Samples are typically dissolved in a volatile solvent like dichloromethane (B109758) or methanol. For complex matrices, a liquid-liquid extraction may be employed.[11] Derivatization can be used but is often not necessary for phenolic compounds with sufficient volatility.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.[15]

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[16][17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]

    • Inlet Temperature: 270 °C.[17]

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 250 °C at 10 °C/min, with a final hold for 5 minutes.[7]

    • MS Transfer Line Temperature: 280 °C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Analyzer: Quadrupole, operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Quantification is performed using the peak area of a characteristic ion from the mass spectrum of this compound against a calibration curve. The mass spectrum also provides definitive identification.[18]

Visualizing the Methodologies

To better understand the procedural flow and decision-making process, the following diagrams are provided.

Analytical Workflow Comparison cluster_0 HPLC Workflow cluster_1 GC-MS Workflow H_Sample Sample Preparation (Dissolution/SPE) H_Inject HPLC Injection H_Sample->H_Inject H_Sep C18 Column Separation H_Inject->H_Sep H_Detect UV/DAD Detection H_Sep->H_Detect H_Data Data Analysis (Quantification) H_Detect->H_Data G_Sample Sample Preparation (Dissolution/LLE) G_Inject GC Injection (Vaporization) G_Sample->G_Inject G_Sep Capillary Column Separation G_Inject->G_Sep G_Detect Mass Spectrometry (Detection & ID) G_Sep->G_Detect G_Data Data Analysis (Quantification) G_Detect->G_Data

Caption: Comparative workflow for HPLC and GC-MS analysis.

Method Selection Guide Start Start: Quantify This compound Volatile Is the sample thermally stable & volatile? Start->Volatile Confirmation Is definitive structural confirmation required? Volatile->Confirmation Yes Use_HPLC Use HPLC Volatile->Use_HPLC No Sensitivity Is ultra-trace sensitivity critical? Confirmation->Sensitivity Yes Consider_HPLC Consider HPLC (less complex matrix) Confirmation->Consider_HPLC No Use_GCMS Use GC-MS Sensitivity->Use_GCMS Yes Consider_GCMS Consider GC-MS (SIM/MS-MS mode) Sensitivity->Consider_GCMS No

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are highly capable and validated techniques for the quantification of this compound. The final choice depends heavily on the specific requirements of the analysis.

  • Choose GC-MS when:

    • High Specificity is Required: The mass spectrometer provides a unique mass spectrum, acting as a "fingerprint" for definitive compound identification, which is invaluable in complex matrices or for forensic purposes.[4][15]

    • High Sensitivity is Paramount: For trace-level analysis, GC-MS, especially with a tandem mass spectrometer (MS/MS), can offer extremely low detection limits.[7]

    • Sample Throughput is a Factor: GC methods can often have shorter run times than HPLC methods.[5]

  • Choose HPLC when:

    • Analyzing Thermally Labile Compounds: If this compound is part of a mixture containing compounds that degrade at high temperatures, HPLC is the superior choice as it operates at or near ambient temperature.[5][6]

    • GC-MS is Unavailable: HPLC with UV detection is a robust and widely available technique that provides reliable quantification, even if it lacks the specificity of mass spectrometry.

    • The Sample Matrix is Simple: For relatively clean samples where interfering compounds are not a major concern, the specificity of MS may not be necessary, and the simplicity of an HPLC-UV method is advantageous.

References

A Comparative Guide to Inter-laboratory Analysis of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of 2,5-Dimethylphenol, a compound relevant in environmental monitoring and as a metabolite in drug development. The data and protocols presented are synthesized from established analytical methods and scientific literature to offer a benchmark for laboratories.

Comparative Analysis of Method Performance

The performance of analytical methods for this compound can vary based on the chosen technique and laboratory practices. Below is a summary of typical performance data for common analytical approaches. This data is compiled from various sources to simulate an inter-laboratory comparison.

ParameterGas Chromatography - Flame Ionization Detector (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Method Detection Limit (MDL) 1.5 µg/L0.5 - 1.0 µg/L5 - 10 µg/L
Limit of Quantification (LOQ) 5.0 µg/L1.5 - 3.0 µg/L15 - 30 µg/L
Linear Range 5 - 1000 µg/L1 - 1000 µg/L20 - 1000 µg/L
Recovery (%) 85 - 110%90 - 115%80 - 105%
Precision (RSD %) < 15%< 10%< 20%

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline standard protocols for the analysis of this compound in aqueous samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common and robust method for extracting phenols from a water matrix.

Materials:

  • 1-liter amber glass bottle with Teflon-lined cap

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Sodium sulfate (B86663), anhydrous, reagent grade

  • Separatory funnel, 2-liter

  • Kuderna-Danish (K-D) concentrator with a 10-mL concentrator tube

  • Water bath

  • Nitrogen evaporation apparatus

Procedure:

  • Collect a 1-liter grab sample in an amber glass bottle.

  • Acidify the sample to pH < 2 with concentrated H₂SO₄.

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the DCM extract into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction two more times with fresh 60-mL aliquots of DCM, combining all extracts.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus on a water bath.

  • Further concentrate the extract to the final volume of 1.0 mL using a gentle stream of nitrogen.

Analytical Determination: Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity for the analysis of this compound.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Mass spectrometer detector

  • Autosampler

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL, splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 amu

Visualized Workflows

The following diagrams illustrate the key workflows in the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1L Water Sample Acidify Acidify to pH < 2 Sample->Acidify LLE Liquid-Liquid Extraction with Dichloromethane (3x) Acidify->LLE Dry Dry Extract with Sodium Sulfate LLE->Dry Concentrate Concentrate Extract to 1 mL Dry->Concentrate Inject Inject 1 µL of Extract Concentrate->Inject GC Gas Chromatographic Separation Inject->GC MS Mass Spectrometric Detection GC->MS Data Data Acquisition and Processing MS->Data

Caption: General workflow for the analysis of this compound in water by GC-MS.

Start Start Analysis Decision1 Is the sample matrix complex? Start->Decision1 Cleanup Perform Sample Cleanup (e.g., SPE or GPC) Decision1->Cleanup Yes LLE Proceed with Liquid-Liquid Extraction Decision1->LLE No Cleanup->LLE Decision2 Is derivatization required for the chosen analytical method? LLE->Decision2 Derivatize Derivatize the Extract Decision2->Derivatize Yes Analysis Instrumental Analysis (GC-MS or HPLC) Decision2->Analysis No Derivatize->Analysis End End of Analysis Analysis->End

Caption: Decision logic for selecting an appropriate analytical workflow.

Comparative Guide: Cross-Reactivity of 2,5-Dimethylphenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted cross-reactivity of 2,5-Dimethylphenol in immunoassays. Due to a lack of direct experimental data for this specific analyte, this document outlines a predictive framework based on immunoassays of structurally similar compounds. It also provides detailed experimental protocols to enable researchers to perform their own cross-reactivity assessments.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for detecting and quantifying a wide range of molecules.[1] However, a significant challenge in their development and application is the potential for cross-reactivity, where the antibody binds to molecules other than the target analyte.[1] This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the cross-reacting molecule.[1]

This compound, also known as p-xylenol, is a substituted phenol (B47542) with two methyl groups on the aromatic ring.[2][3] Its potential for cross-reactivity in an immunoassay will be influenced by the specificity of the antibody used, which is in turn determined by the hapten design used to generate that antibody. An antibody raised against a specific substituted phenol will have a binding pocket that accommodates the size, shape, and electronic properties of that molecule. The degree to which this compound will cross-react with an antibody raised against another phenol will depend on how well it fits into that antibody's binding site.

Predicted Cross-Reactivity of this compound

In the absence of a specific immunoassay for this compound, we can predict its cross-reactivity by comparing its structure to that of similar molecules for which immunoassay data is available. The key structural features of this compound are the phenol group and the methyl groups at positions 2 and 5.

Table 1: Predicted Cross-Reactivity of this compound with Antibodies Raised Against Structurally Related Phenols

Antibody Specificity (Target Analyte)Predicted Cross-Reactivity with this compoundRationale
Phenol Low to ModerateAn antibody for unsubstituted phenol would likely have a smaller binding pocket. The two methyl groups of this compound would likely cause significant steric hindrance, leading to low cross-reactivity.[1]
o-Cresol (B1677501) (2-Methylphenol) Moderate to HighAn antibody raised against o-cresol would recognize the methyl group at position 2. The additional methyl group at position 5 in this compound may or may not significantly interfere with binding, depending on the specific antibody.
p-Cresol (4-Methylphenol) LowThe position of the methyl group is critical for antibody recognition. An antibody specific for a para-substituted phenol would likely not bind well to a molecule with an additional ortho-substitution like this compound due to altered electronics and sterics.
2,4-Dimethylphenol HighHigh structural similarity. The antibody would recognize the two methyl groups. The difference in the position of one methyl group (position 5 vs. 4) might lead to slightly reduced but still significant cross-reactivity.
2,6-Dimethylphenol (B121312) ModerateAn antibody against 2,6-dimethylphenol would be specific for ortho-substitution. The presence of a methyl group at position 5 instead of 6 in this compound would likely result in a moderate level of cross-reactivity.
Nonylphenol LowAntibodies raised against nonylphenol, which has a long alkyl chain, are unlikely to show significant cross-reactivity with this compound due to the substantial difference in the size and nature of the substituent.[4]

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[1] The following protocol is a general guideline and should be optimized for the specific antibody and reagents used.

Objective: To quantify the cross-reactivity of this compound and other structurally related phenols in a competitive ELISA designed for a specific target phenol (e.g., 2,4-dimethylphenol).

Materials:

  • High-binding 96-well microtiter plates

  • Target analyte (e.g., 2,4-dimethylphenol)

  • This compound and other potential cross-reactants

  • Specific primary antibody against the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Coating antigen (hapten-protein conjugate, e.g., 2,4-dimethylphenol-BSA)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and the cross-reactants (including this compound) in assay buffer.

    • Add 50 µL of the standard or cross-reactant solutions to the wells.

    • Add 50 µL of the diluted primary antibody (at a pre-optimized concentration) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each cross-reactant.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coating Coating with Antigen wash1 Washing coating->wash1 blocking Blocking wash1->blocking wash2 Washing blocking->wash2 add_samples Add Standards/ Samples wash2->add_samples add_pri_ab Add Primary Antibody add_samples->add_pri_ab incubation1 Incubation add_pri_ab->incubation1 wash3 Washing incubation1->wash3 add_sec_ab Add Secondary Antibody wash3->add_sec_ab incubation2 Incubation add_sec_ab->incubation2 wash4 Washing incubation2->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Plate stop_reaction->read_plate

Caption: Competitive ELISA workflow for determining cross-reactivity.

G cluster_antibody Antibody Binding Pocket cluster_high_affinity High Affinity Binding (Target Analyte) cluster_cross_reactivity Cross-Reactivity (Structurally Similar Compound) cluster_no_binding No Binding (Dissimilar Compound) ab Antibody target Target Analyte target->ab Specific Binding cross_reactant 2,5-Dimethyl- phenol cross_reactant->ab Non-Specific Binding dissimilar Dissimilar Compound dissimilar->ab No Binding

Caption: Mechanism of antibody cross-reactivity.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for 2,5-Dimethylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction and purification of target analytes from complex matrices is a critical step in analytical workflows. This guide provides a performance comparison of different Solid-Phase Extraction (SPE) cartridges for the extraction of 2,5-Dimethylphenol, a compound of interest in various industrial and environmental analyses.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. The choice of SPE sorbent is paramount for achieving optimal extraction efficiency. This guide focuses on the performance of common SPE cartridge types for the extraction of this compound, providing available quantitative data and detailed experimental protocols to aid in method development.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge depends on the physicochemical properties of the analyte and the sample matrix. For this compound, a moderately polar phenolic compound, several types of SPE sorbents can be considered, primarily based on reversed-phase and ion-exchange mechanisms. While direct comparative studies detailing the recovery of this compound across a wide range of commercially available SPE cartridges are limited in the readily available scientific literature, performance data for some common types can be compiled and evaluated.

SPE Cartridge TypeSorbent ChemistryRetention Mechanism(s)Reported Recovery of this compound (%)Key Characteristics
Silica-Based C18 Octadecyl-bonded silicaReversed-Phase94.6 - 98.2[1]Well-established for non-polar to moderately polar compounds. Performance can be affected by silanol (B1196071) interactions.
Polymeric Reversed-Phase (PS-DVB) Polystyrene-DivinylbenzeneReversed-Phase, π-π interactionsData not specified for this compound, but generally high for phenols.High surface area and capacity. Stable over a wide pH range. Good for retaining aromatic compounds.
Polymeric Hydrophilic-Lipophilic Balanced (HLB) N-vinylpyrrolidone-Divinylbenzene copolymerReversed-Phase, Dipole-dipole interactionsData not specified for this compound, but high recoveries reported for a broad range of analytes.Versatile for both polar and non-polar compounds. Water-wettable sorbent, resistant to drying out.
Mixed-Mode Ion-Exchange e.g., Cation-exchange and reversed-phaseIon-Exchange, Reversed-PhaseData not specified for this compound.Highly selective for ionizable compounds like phenols. Can provide very clean extracts.

Note: The recovery percentages can be influenced by various factors including the sample matrix, pH, flow rate, and the specific protocol used. The data presented should be considered as a guideline, and optimization is recommended for specific applications.

Experimental Workflow

The general workflow for Solid-Phase Extraction of this compound from an aqueous sample is depicted in the following diagram.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Prep Adjust sample pH to < 2 Condition 1. Condition Cartridge (e.g., Methanol) Sample_Prep->Condition Equilibrate 2. Equilibrate Cartridge (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (e.g., Acidified Water with low % organic) Load->Wash Elute 5. Elute Analyte (e.g., Dichloromethane, Methanol) Wash->Elute Analysis GC/MS or HPLC Analysis Elute->Analysis

References

A Comparative Guide to Method Validation for 2,5-Dimethylphenol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2,5-Dimethylphenol in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical procedures. The information presented is based on established scientific literature and focuses on providing clear, actionable data and protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the biological matrix, required sensitivity, and available instrumentation. The two most prominent techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both offer high selectivity and sensitivity, which are essential for analyzing complex biological samples.[2][3]

Below is a summary of typical performance characteristics for these methods, compiled from various studies. It is important to note that these values can vary based on the specific instrumentation, sample preparation, and validation procedures used.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Biological Matrix
Linearity (R²) ≥0.99≥0.996Urine, Plasma
Limit of Detection (LOD) 0.7–9.8 pg/mL[4]0.5–2000 pg/mL[5]Urine
Limit of Quantification (LOQ) 2–60 pg/g[6]0.5–4.7 µg/kg[7]Plasma, Honey
Accuracy (Recovery) 70–126%[4]81–116%[7]Urine, Honey
Precision (RSD) ≤19%[4]<17%[7]Urine, Honey

Note: The presented data is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Researchers should always perform their own method validation according to established guidelines.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are generalized protocols for the analysis of this compound in biological matrices using GC-MS and LC-MS/MS.

This protocol is based on methods developed for the analysis of phenolic compounds in urine.[4]

1. Sample Preparation:

  • Hydrolysis: To measure total this compound (free and conjugated), an enzymatic or acid hydrolysis step is necessary to cleave glucuronide and sulfate (B86663) conjugates.[9] For acid hydrolysis, hydrochloric acid can be used.[4]
  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from the urine matrix.[2][10] For LLE, a suitable organic solvent like ethyl acetate (B1210297) can be used.[11] SPE often provides a cleaner extract.[2]
  • Derivatization: To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is typically required.[2][4] This can be achieved using reagents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

2. GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent 7010 GC or similar is suitable.[12]
  • Column: A DB-5MS Ultra Inert column (30 m x 0.25 mm, 0.25 µm) or equivalent is recommended.[12]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
  • Oven Temperature Program: A typical program might start at 70°C, hold for 2 minutes, then ramp to 310°C.[12]
  • Injection: A splitless injection is often used for trace analysis.
  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[12] Two transitions for this compound should be monitored for quantification and confirmation.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery according to regulatory guidelines.[2][8]

This protocol is based on established methods for the analysis of small molecules in plasma.[6]

1. Sample Preparation:

  • Protein Precipitation: Plasma samples typically require protein precipitation to remove interferences. This can be done by adding a solvent like acetonitrile.
  • Extraction: Following protein precipitation, LLE or SPE can be used for further cleanup and concentration of the analyte.[2][13]
  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., Xbridge C18, 100 mm) is commonly used for the separation of phenolic compounds.[6]
  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical.[6]
  • Mass Spectrometer (MS): A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in MRM mode.[6]

3. Method Validation:

  • A full validation should be performed, including assessments of selectivity, matrix effect, calibration curve, accuracy, precision, and stability.[8]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a biological matrix.

Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_application 3. Sample Analysis A Define Analytical Requirements B Select Analytical Technique (GC/LC-MS) A->B C Develop Sample Preparation Protocol B->C D Selectivity & Specificity C->D E Linearity & Range G LOD & LOQ D->G F Accuracy & Precision H Stability E->H I Matrix Effect F->I J Prepare Calibration Standards & QCs I->J K Process Study Samples J->K L Analyze Samples K->L M Data Review & Reporting L->M

Caption: Workflow for Analytical Method Validation.

The diagram below outlines a general workflow for preparing biological samples for the analysis of this compound.

Sample_Preparation_Workflow cluster_collection 1. Sample Collection cluster_preparation 2. Initial Preparation cluster_extraction 3. Extraction & Cleanup cluster_final 4. Final Steps A Collect Biological Matrix (Urine, Plasma) B Hydrolysis (if required for total analyte) A->B C Protein Precipitation (for plasma/serum) A->C D Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) B->D C->D E Derivatization (for GC-MS) D->E F Reconstitution in Mobile Phase D->F G Analysis by GC-MS or LC-MS/MS E->G F->G

Caption: General Sample Preparation Workflow.

References

A Comparative Guide to Derivatization Agents for the Analysis of Xylenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of xylenol (dimethylphenol) isomers is a significant analytical challenge. Due to their similar physicochemical properties and boiling points, the six xylenol isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-xylenol) are notoriously difficult to separate using standard gas chromatography (GC) methods. Derivatization, a process that chemically modifies the analytes, is an essential step to enhance volatility, improve chromatographic resolution, and increase detection sensitivity.

This guide provides an objective comparison of common derivatization agents for xylenol isomer analysis, supported by experimental data from scientific literature. We will focus on the two primary methods: silylation and acylation.

Comparison of Derivatization Approaches: Silylation vs. Acylation

The choice between silylation and acylation depends on the specific requirements of the analysis, such as desired stability, reaction speed, and available detection methods.

Silylation involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This process significantly reduces the polarity and hydrogen bonding capacity of the molecules, leading to increased volatility and improved peak shape in GC analysis.

Acylation introduces an acyl group (such as an acetyl group) to the hydroxyl moiety. The resulting ester derivatives are also more volatile and less polar than the parent phenols. A key advantage of acylation is that the derivatives are generally more stable and less susceptible to hydrolysis than their silyl counterparts.[1]

Performance of Common Derivatization Agents

The selection of a specific reagent within these classes can have a substantial impact on the analytical outcome. The most common reagents for phenol (B47542) analysis include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, and acetic anhydride (B1165640) for acylation.

Silylation Agents: MSTFA and BSTFA

Silylation is a widely used technique that has been proven effective for the complete separation of all six xylenol isomers.[2][3]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): This reagent is highly effective for the derivatization of xylenols. Studies have shown that silylation with MSTFA enables the baseline separation of all six isomers on a standard HP-5MS capillary column, which is not achievable with underivatized analytes.[2][3] The by-products of MSTFA are highly volatile, which minimizes interference in the chromatogram.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is another powerful silylating agent. Its reaction speed can be dramatically increased by the choice of solvent; in acetone (B3395972), derivatization of phenols can be completed quantitatively in as little as 15 seconds at room temperature.[4][5] For less reactive or sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added.

Acylation Agent: Acetic Anhydride

Acetic anhydride provides a robust alternative to silylation, forming stable acetate (B1210297) esters.

  • Acetic Anhydride ((CH₃CO)₂O): This reagent reacts with xylenols, typically in the presence of a base catalyst like pyridine (B92270), to form xylenyl acetates.[1] The resulting derivatives are significantly more stable than TMS ethers, making them suitable for analyses that may involve longer sample storage or processing times.[1] While reaction times can be longer than for silylation, the stability of the derivatives is a major advantage.[1]

Data Presentation

The following table summarizes the performance characteristics of the discussed derivatization agents. Note that direct comparative quantitative data for all agents on all xylenol isomers from a single study is limited; this table synthesizes data from multiple sources.

FeatureMSTFABSTFAAcetic Anhydride
Derivative Type Trimethylsilyl (TMS) EtherTrimethylsilyl (TMS) EtherAcetate Ester
Reaction Time 30 min @ 40°C[2]15 sec (in Acetone) to >1 hr[4][5]20 min @ 100°C to 16 hrs @ 50°C[1]
Derivative Stability Moderate; sensitive to moisture.Moderate; sensitive to moisture.High; more stable than silyl ethers.[1]
Separation of Xylenol Isomers Complete baseline separation of all 6 isomers reported.[2][3]Effective for phenols; separation of all 6 xylenol isomers likely.Effective for phenols; separation of all 6 xylenol isomers likely.
Detection Limit (LOD) Not specified for xylenols.Not specified for xylenols.0.005 - 1.796 µg/L (for various phenols)[6]
Recovery Not specified for xylenols.Not specified for xylenols.76% - 111% (for various phenols)[6]
Key Advantages Proven efficacy for complete isomer separation; volatile by-products.[2]Very rapid reaction possible with solvent optimization.[4]Produces highly stable derivatives.[1]
Potential Disadvantages Derivatives are moisture-sensitive.Derivatives are moisture-sensitive.Can require longer reaction times/higher temperatures; acidic by-products.[7]

Experimental Protocols

Detailed methodologies are critical for achieving reproducible and accurate results. The following are representative protocols for the derivatization of xylenol isomers.

Protocol 1: Silylation using MSTFA

This protocol is based on the successful method for separating all six xylenol isomers.[2]

  • Sample Preparation: Prepare a standard solution of the xylenol isomers in a suitable solvent like dichloromethane. Ensure the sample is free of water.

  • Derivatization Reaction: To 1 mL of the xylenol solution, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubation: Tightly cap the reaction vial and heat at 40°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Rapid Silylation using BSTFA in Acetone

This protocol is optimized for speed based on studies of various phenols.[4][5]

  • Sample Preparation: Dissolve the xylenol sample in acetone. The sample must be anhydrous.

  • Derivatization Reaction: Add an excess of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the sample solution.

  • Incubation: Agitate the vial for 15-30 seconds at room temperature. The reaction should be quantitative within this time.

  • Analysis: The sample can be injected directly into the GC-MS. To improve long-term stability if needed, excess BSTFA can be hydrolyzed with a micro-drop of water, followed by drying with anhydrous sodium sulfate.[4]

Protocol 3: Acylation using Acetic Anhydride and Pyridine

This is a common method for producing stable acetate derivatives.[1]

  • Sample Preparation: Dissolve approximately 5 mg of the xylenol sample in 5 mL of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Derivatization Reaction: Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the sample solution. Pyridine acts as a catalyst and an acid scavenger.

  • Incubation: Tightly seal the vial and heat at 100°C for 20 minutes.

  • Sample Cleanup: After cooling, remove the excess reagent and solvent by evaporating the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Redissolve the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC analysis.

Mandatory Visualization

The following diagrams illustrate the general workflows for silylation and acylation derivatization prior to GC-MS analysis.

G Silylation Workflow for Xylenol Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Xylenol Isomer Sample (in anhydrous solvent) Reagent Add Silylating Agent (e.g., MSTFA, BSTFA) Sample->Reagent React Incubate (e.g., 40°C for 30 min) Reagent->React GCMS GC-MS Analysis React->GCMS Inject Derivatized Sample Data Data Acquisition & Processing GCMS->Data

Silylation Workflow for Xylenol Analysis

G Acylation Workflow for Xylenol Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Xylenol Isomer Sample Reagent Add Acetic Anhydride & Pyridine Catalyst Sample->Reagent React Incubate (e.g., 100°C for 20 min) Reagent->React Evap Evaporate to Dryness React->Evap Recon Reconstitute in Solvent Evap->Recon GCMS GC-MS Analysis Recon->GCMS Inject Derivatized Sample

Acylation Workflow for Xylenol Analysis

Conclusion and Recommendations

Both silylation and acylation are effective derivatization strategies for the GC analysis of xylenol isomers.

  • For applications requiring the complete separation of all six xylenol isomers , silylation with MSTFA is a well-documented and reliable method.[2][3]

  • When reaction speed is the highest priority, silylation with BSTFA in acetone offers an exceptionally fast protocol.[4]

  • For analyses where derivative stability is paramount, or when samples may be exposed to moisture, acetic anhydride is the preferred agent, producing robust acetate esters.[1]

Ultimately, the optimal choice of derivatization agent will depend on the specific analytical goals, instrumentation, and sample matrix. Method optimization and validation are crucial for ensuring accurate and reproducible quantification of xylenol isomers.

References

A Comparative Guide to the Efficacy of 2,5-Dimethylphenol and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of 2,5-Dimethylphenol against other common phenolic antioxidants. The information is supported by experimental data from various antioxidant assays and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development and life sciences.

Introduction to Phenolic Antioxidants

Phenolic compounds are a large and diverse group of chemical constituents found in plants and are also synthesized for commercial purposes. Their primary role in biological systems and industrial applications is to act as antioxidants. They can neutralize free radicals by donating a hydrogen atom or an electron, thus preventing oxidative damage to cells and biomolecules. The antioxidant capacity of a phenolic compound is highly dependent on its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups and other substituents on the aromatic ring.

This compound, also known as 2,5-xylenol, is a substituted phenol (B47542) with two methyl groups. It is used in the manufacturing of antioxidants and as a monomer for engineering resins.[1][2] This guide will evaluate its antioxidant performance in comparison to other well-known phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and various polyphenols like quercetin (B1663063) and gallic acid.

Comparative Analysis of Antioxidant Efficacy

The efficacy of antioxidants is commonly evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals or inhibit oxidation processes. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and lipid peroxidation inhibition assays.

It is important to note that direct comparison of antioxidant efficacy can be challenging due to variations in experimental conditions across different studies. The following tables summarize available data, with the caveat that values from different sources may not be directly comparable.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[3] The antioxidant's ability to donate a hydrogen atom to the stable DPPH radical results in a color change that can be measured spectrophotometrically. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantIC50 (µM)SolventReference
This compound Data not available
Butylated Hydroxytoluene (BHT)~68Methanol (B129727)[4]
Trolox~4.2Methanol[5]
QuercetinData variesMethanol[6]
Gallic AcidData variesMethanol[6]
Ascorbic Acid~50Methanol[7]
(Note: The provided IC50 values are illustrative and sourced from various studies, which may have different experimental setups.)
ABTS Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of a compound is compared to that of Trolox.

AntioxidantTEAC ValueReference
This compound Data not available
Trolox1.0 (by definition)
QuercetinData varies[8]
Gallic AcidData varies[9]
(Note: TEAC values can vary depending on the specific protocol and reaction time used in the assay.)
Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

AntioxidantORAC Value (µmol TE/g or µmol TE/µmol)Reference
This compound Data not available
Trolox1.0 (by definition as a standard)
QuercetinHigh[10][11]
Gallic AcidHigh[11][12]
EpicatechinHigh[10]
(Note: ORAC values are highly dependent on the experimental conditions and the specific variant of the ORAC assay used.)
Lipid Peroxidation Inhibition

Lipid peroxidation is a key process in cellular injury, and the ability of an antioxidant to inhibit it is a crucial measure of its protective efficacy. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to assess lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.[13]

Direct comparative data for this compound in lipid peroxidation assays is scarce in the readily available literature. However, studies on other phenolic antioxidants like quercetin have demonstrated significant inhibitory effects on lipid peroxidation.[14][15][16][17][18] For instance, quercetin has been shown to inhibit lipid oxidation product formation in various oils and biological membranes.[14]

Structure-Activity Relationship (SAR) of Phenolic Antioxidants

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key structural features that influence efficacy include:

  • Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups leads to greater antioxidant activity. The ortho and para positions of hydroxyl groups are particularly important for high capacity.[14][16]

  • Electron-Donating Substituents: Substituents that donate electrons to the aromatic ring, such as methyl groups (-CH3), can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity.[19][20]

  • Steric Hindrance: Bulky groups near the hydroxyl group can influence the accessibility of the radical to the hydroxyl proton, which can either enhance or decrease activity depending on the specific interaction.[15]

Based on these principles, the two methyl groups in this compound are expected to have an electron-donating effect, which could contribute to its antioxidant potential. However, without direct experimental data, a definitive comparison with highly effective polyphenols like quercetin, which possesses multiple hydroxyl groups, is difficult.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[21][22]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol (B145695). The solution should be freshly prepared and kept in the dark.[6]

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, BHT, Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[18]

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at around 734 nm.[23]

Procedure:

  • Generation of ABTS•+: The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[24]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

  • Sample Preparation: Prepare solutions of the test compounds and a standard (Trolox) at various concentrations.

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: The reaction is typically allowed to proceed for a set time (e.g., 6 minutes).[23]

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as TEAC values, which are calculated by comparing the antioxidant's activity to that of Trolox.[25]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[4]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the antioxidant standards (Trolox) and samples in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).[9]

  • Reaction Setup: In a 96-well microplate, add the fluorescein (B123965) solution, followed by the sample or Trolox standard.[26]

  • Incubation: The plate is incubated at 37°C for a pre-determined time (e.g., 30 minutes).[26][27]

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.[9]

  • Measurement: The fluorescence is monitored kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[28]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox.[27]

Lipid Peroxidation Inhibition (TBARS) Assay

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically at around 532 nm.[29]

Procedure:

  • Induction of Lipid Peroxidation: A lipid-rich sample (e.g., tissue homogenate, liposomes) is incubated with a pro-oxidant (e.g., Fe2+) in the presence and absence of the antioxidant.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the samples.[29]

  • Heating: The mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.[29]

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.[29]

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).

Signaling Pathways in Antioxidant Action

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[19][20][30][31][32][33]

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or certain phenolic compounds, this interaction is disrupted. Nrf2 is then released and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs).[19][31]

Caption: The Keap1-Nrf2-ARE signaling pathway activated by phenolic antioxidants.

Conclusion

Further research is required to directly compare the antioxidant capacity of this compound and its isomers against a broad spectrum of phenolic antioxidants under consistent experimental conditions. Such studies would provide valuable insights for its potential applications in pharmaceuticals, food preservation, and materials science. The detailed experimental protocols and the overview of the Keap1-Nrf2 signaling pathway provided in this guide offer a framework for conducting such comparative investigations.

References

Comparative Environmental Impact of Xylenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Ecotoxicity and Biodegradability

Xylenol, a dimethylphenol, exists in six isomeric forms, each with distinct physical and chemical properties that influence their environmental fate and impact. These compounds are utilized in a variety of industrial applications, leading to their potential release into aquatic ecosystems. This guide provides a comparative analysis of the environmental impact of the six xylenol isomers, focusing on their aquatic toxicity and biodegradability. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental footprint of these compounds.

Executive Summary of Comparative Environmental Effects

The environmental impact of xylenol isomers varies, with notable differences in their toxicity to aquatic organisms and their susceptibility to biodegradation. The following tables summarize the available quantitative data to facilitate a direct comparison between the isomers.

Table 1: Comparative Aquatic Toxicity of Xylenol Isomers
IsomerTest OrganismExposure DurationEndpointConcentration (mg/L)Reference
2,3-Xylenol Daphnia magna24 hoursIC50 (Immobilisation)11[1]
2,4-Xylenol Daphnia magna24 hoursIC50 (Immobilisation)12[1]
Pimephales promelas (Fathead minnow)96 hoursLC5016.8[2]
2,5-Xylenol Daphnia magna24 hoursIC50 (Immobilisation)5.3[1]
2,6-Xylenol Daphnia magna24 hoursIC50 (Immobilisation)18[1]
3,4-Xylenol Daphnia magna24 hoursIC50 (Immobilisation)8.6[1]
3,5-Xylenol Daphnia magna24 hoursIC50 (Immobilisation)16[1]

IC50 (Median Immobilisation Concentration): The concentration of a substance that causes immobilization in 50% of the test organisms. LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test organisms.

Table 2: Comparative Biodegradability of Xylenol Isomers
IsomerTest SystemBiodegradation Rate (Vmax) (µM mg protein⁻¹ h⁻¹)Inhibition Constant (Ki) (mM)Relative Toxicity Compared to PhenolReference
2,5-Xylenol Mixed microbial culture0.81.334-fold more toxic[3][4]
3,4-Xylenol Mixed microbial cultureNot explicitly stated, but performance similar to 2-ethylphenolNot explicitly stated11-fold more toxic[3][4]
All Isomers General assessmentInherently biodegradable--[5]

Vmax (Maximum degradation rate): The maximum rate at which the microorganisms can degrade the substance. Ki (Inhibition substrate constant): A measure of the substrate concentration at which the degradation rate is significantly inhibited.

Experimental Protocols

The data presented in this guide are based on standardized and widely accepted experimental methodologies. Below are summaries of the key protocols used to assess aquatic toxicity and biodegradability.

Aquatic Toxicity Testing

1. Fish, Acute Toxicity Test (based on OECD Guideline 203) [2][6][7][8][9] This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: A suitable fish species, such as the Fathead Minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50, calculated using statistical methods. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.

2. Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202) [10][11][12][13][14] This test assesses the acute toxicity of a substance to aquatic invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Test Organism: Daphnia magna or other suitable Daphnia species.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. Immobilisation, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 is the primary endpoint.

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201) [5][15][16][17][18] This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing green alga species, such as Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass surrogates.

  • Endpoint: The EC50 is calculated, representing the concentration that causes a 50% reduction in either growth rate or yield compared to a control.

Biodegradability Testing

Ready Biodegradability – CO2 Evolution Test (based on OECD Guideline 301B) [19][20][21] This method evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant.

  • Procedure: The test substance is introduced as the sole source of organic carbon into a mineral medium inoculated with microorganisms. The amount of carbon dioxide produced over a 28-day period is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.

  • Endpoint: The percentage of biodegradation. A substance is considered "readily biodegradable" if it reaches a pass level of 60% of the theoretical CO2 production within a 10-day window during the 28-day test.

Mechanism of Toxicity: Signaling Pathways

The toxicity of phenolic compounds, including xylenol isomers, in aquatic organisms is often linked to the induction of oxidative stress.[19][22][23][24][25][26] This occurs when the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism is disrupted, leading to cellular damage.

One of the key protective mechanisms against oxidative stress is the Nrf2-Keap1/ARE signaling pathway.[13][16][18] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by the Keap1 protein. However, upon exposure to oxidative stressors like phenolic compounds, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of protective enzymes that help to neutralize ROS and mitigate cellular damage.

Oxidative Stress Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xylenol Xylenol Isomer ROS Increased Reactive Oxygen Species (ROS) Xylenol->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Keap1 Keap1_mod Keap1 (modified) Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases Nrf2 Nrf2_inactive Nrf2 (inactive) ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 1. General signaling pathway of oxidative stress response to xylenol exposure in aquatic organisms.

Analytical Methodologies

The accurate separation and quantification of individual xylenol isomers in environmental samples are crucial for a precise environmental impact assessment. Due to their similar chemical structures and boiling points, chromatographic techniques are essential.

Experimental Workflow for Xylenol Isomer Analysis

Analytical_Workflow Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) Sample->Extraction Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Detection Detection (e.g., Mass Spectrometry (MS), Flame Ionization (FID)) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2. General experimental workflow for the analysis of xylenol isomers in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like xylenol isomers. The gas chromatograph separates the isomers based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the individual isomers and detects the resulting ions, providing a unique "fingerprint" for identification and quantification.[27]

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation of xylenol isomers, particularly when derivatization is used to enhance their detection. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach. Detection is often achieved using a UV detector.[2][7][28]

References

A Comparative Guide to Biomarker Methods for 2,5-Dimethylphenol Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the validation of 2,5-Dimethylphenol (2,5-DMP) as a biomarker of exposure to xylenes. While methylhippuric acids are the primary urinary metabolites of xylenes, 2,5-DMP offers an alternative, albeit minor, biomarker. This document outlines the performance of a validated analytical method for a closely related compound, 2,5-dichlorophenol (B122974) (2,5-DCP), which can be adapted for 2,5-DMP, and compares it with the standard method for the principal xylene biomarker, methylhippuric acid.

Metabolic Pathway of Xylene

Xylene is metabolized in the body primarily through two pathways. The major pathway involves the oxidation of a methyl group to form methylbenzoic acid, which is then conjugated with glycine (B1666218) to be excreted as methylhippuric acid. A minor pathway involves the hydroxylation of the aromatic ring, which can result in the formation of dimethylphenols, such as this compound.

Xylene Xylene Methylbenzyl_alcohol Methylbenzyl Alcohol Xylene->Methylbenzyl_alcohol Oxidation Dimethylphenol This compound (Minor Biomarker) Xylene->Dimethylphenol Hydroxylation Methylbenzaldehyde Methylbenzaldehyde Methylbenzyl_alcohol->Methylbenzaldehyde Oxidation Methylbenzoic_acid Methylbenzoic Acid Methylbenzaldehyde->Methylbenzoic_acid Oxidation Methylhippuric_acid Methylhippuric Acid (Major Biomarker) Methylbenzoic_acid->Methylhippuric_acid Glycine Conjugation

Figure 1. Simplified metabolic pathway of xylene.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of a Solid Phase Extraction-Gas Chromatography/Tandem Mass Spectrometry (SPE-GC/MS/MS) method for a related phenolic compound (2,5-Dichlorophenol) as a surrogate for this compound analysis and a standard High-Performance Liquid Chromatography (HPLC) method for methylhippuric acid.

Table 1: Performance Characteristics of the SPE-GC/MS/MS Method for 2,5-Dichlorophenol (as a proxy for this compound)

ParameterPerformance
Linearity (R²)> 0.99
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Intraday Precision (% RSD)4.1 - 17.1%
Interday Precision (% RSD)< 19.8%
Accuracy (Recovery)78 - 118%
Data adapted from a study on 26 phenolic and acidic biomarkers, where 2,5-DCP is included.[1][2]

Table 2: Performance Characteristics of the HPLC Method for Methylhippuric Acid (NIOSH 8301) [3]

ParameterPerformance
Calibration Range10 - 1000 µg/mL
Overall Recovery> 96% (synthetic urine)
StabilityStable for 7 days at 22°C and 30 days at 4°C
This method is a well-established standard for monitoring xylene exposure.

Experimental Protocols

SPE-GC/MS/MS Method for Phenolic Compounds (Adaptable for this compound)

This method is suitable for the simultaneous quantification of multiple phenolic compounds in urine.[1][2]

1. Sample Preparation:

  • Enzymatic Hydrolysis: To account for conjugated forms of the analyte, urine samples are subjected to enzymatic hydrolysis.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge (e.g., Bond Elut Plexa) to extract the analytes of interest and remove interfering substances.

  • Derivatization: The extracted analytes are derivatized to increase their volatility for gas chromatography. A common derivatizing agent is N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA).

2. Instrumental Analysis:

  • Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a capillary column for separation of the analytes.

  • Tandem Mass Spectrometry (MS/MS): The separated compounds are then detected and quantified using a tandem mass spectrometer, which provides high selectivity and sensitivity.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization Derivatization (e.g., MSTFA) SPE->Derivatization GC_MSMS GC/MS/MS Analysis Derivatization->GC_MSMS

Figure 2. Experimental workflow for SPE-GC/MS/MS analysis.
HPLC Method for Methylhippuric Acid (NIOSH 8301)[3]

This method is a widely used standard for the biomonitoring of xylene exposure.

1. Sample Preparation:

  • Acidification: Urine samples are acidified with hydrochloric acid.

  • Extraction: The acidified urine is extracted with an organic solvent such as ethyl acetate (B1210297) to isolate the methylhippuric acids.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC): The reconstituted sample is injected into an HPLC system with a suitable column (e.g., C18) for separation.

  • UV Detection: The separated methylhippuric acids are detected using a UV detector.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Acidification Acidification Urine_Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_UV HPLC-UV Analysis Evaporation->HPLC_UV

Figure 3. Experimental workflow for HPLC-UV analysis.

Conclusion

The analysis of this compound as a biomarker for xylene exposure is feasible using advanced analytical techniques like GC/MS/MS. While it is a minor metabolite, its measurement can provide additional information in exposure assessment studies. The presented SPE-GC/MS/MS method, validated for a similar compound, demonstrates the high sensitivity and accuracy achievable for phenolic compounds in urine.[1][2] In comparison, the standard HPLC method for the major metabolite, methylhippuric acid, is robust and widely used for occupational exposure monitoring.[3] The choice of biomarker and analytical method will depend on the specific research question, required sensitivity, and the available instrumentation. For comprehensive exposure assessment, the analysis of both major and minor metabolites can provide a more complete picture of xylene uptake and metabolism.

References

Accuracy and precision of different quantification methods for 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the accurate and precise quantification of 2,5-Dimethylphenol (2,5-DMP), a compound of interest in environmental monitoring, pharmaceutical development, and food science. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry are evaluated, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their application.

Performance Comparison of Quantification Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics for the quantification of 2,5-DMP using different techniques.

Performance MetricGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)UV-Vis Spectrophotometry
Accuracy (% Recovery) ~101%[1]81 - 116% (for similar phenolic compounds)[2]Method dependent; validated by recovery tests in specific matrices[3][4]
Precision (% RSD) ~2.60%[1]< 17% (for similar phenolic compounds)[2]Generally higher RSD compared to chromatographic methods
Limit of Detection (LOD) Sub-µg/L to µg/L range, depending on detector and sample preparation0.2 - 1.5 µg/kg (for similar phenolic compounds via UHPLC-MS/MS)[2]~0.06 mg/mL (for general phenol)[4]
Limit of Quantification (LOQ) µg/L range0.5 - 4.7 µg/kg (for similar phenolic compounds via UHPLC-MS/MS)[2]~0.09 mg/mL (for general phenol)[4]
Selectivity High, especially with MS detection. Co-elution can be an issue but is often resolved with appropriate columns or derivatization.[1][5]High, particularly with MS/MS detection, which offers excellent specificity in complex matrices.[2]Low. Prone to interference from other phenolic compounds and matrix components that absorb in the same UV-Vis region.
Typical Sample Matrix Environmental (water, soil), biological fluids, industrial effluents.[1][6]Pharmaceutical products, food (e.g., honey), biological fluids.[2][7]Aqueous solutions, industrial effluents with high phenol (B47542) concentrations.[3][4]
Notes Often requires derivatization for improved volatility and chromatographic behavior of polar phenols.[8]Highly versatile; can analyze underivatized phenols directly.[7][9] UPLC offers faster analysis times.[10][11]Simple, rapid, and inexpensive, but lacks the sensitivity and selectivity of chromatographic methods.[3][4]

Experimental Workflow for this compound Quantification

The general workflow for analyzing this compound involves several key stages, from sample collection to final data interpretation. The specific steps within sample preparation and analysis will vary depending on the chosen methodology.

experimental_workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling extraction Extraction (e.g., LLE, SPE) cleanup Extract Cleanup extraction->cleanup derivatization Derivatization (Optional, for GC) cleanup->derivatization hplc Liquid Chromatography (HPLC-UV, UHPLC-MS/MS) cleanup->hplc spectro UV-Vis Spectrophotometry cleanup->spectro gc_ms Gas Chromatography (GC-FID, GC-MS) derivatization->gc_ms sample_collection Sample Collection sample_collection->extraction data_acq Data Acquisition gc_ms->data_acq hplc->data_acq spectro->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Caption: General workflow for the GC-MS analysis of phenolic compounds.[8]

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using GC, HPLC, and spectrophotometric methods. These should be adapted and validated for specific sample matrices and instrumentation.

This method is suitable for determining the concentration of phenols in aqueous and non-aqueous samples.[1] Phenols can be analyzed directly or after derivatization to improve chromatographic separation.[5]

  • 1. Sample Extraction:

    • For aqueous samples, adjust the pH to < 2 with sulfuric acid.

    • Perform a liquid-liquid extraction using dichloromethane. Shake vigorously and allow the layers to separate.

    • Collect the organic layer and repeat the extraction twice more.

    • Dry the combined organic extracts by passing them through anhydrous sodium sulfate.[8]

    • Concentrate the extract to 1 mL using a gentle stream of nitrogen.[8]

  • 2. Derivatization (Optional, for improved peak shape and sensitivity):

    • Phenols can be derivatized with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) to form methylated phenols or pentafluorobenzyl ethers, respectively.[5][6]

    • For example, using silylation: Evaporate the solvent from the extract. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • 3. GC-FID Analysis:

    • GC Column: Fused-silica capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 8°C/minute.

      • Hold at 240°C for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • 4. Quantification:

    • Prepare a multi-point calibration curve using certified standards of this compound.

    • Calculate the concentration in the samples by comparing the peak area to the calibration curve.

This method allows for the direct analysis of this compound without derivatization and is suitable for various matrices, including pharmaceutical products.[7][9]

  • 1. Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • 2. HPLC-UV Analysis:

    • HPLC Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acid modifier like 0.1% phosphoric acid to ensure the phenol is in its protonated state.[7][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set to an appropriate wavelength for this compound (e.g., 270 nm).

    • Injection Volume: 10-20 µL.

  • 3. Quantification:

    • Generate a calibration curve by injecting a series of known concentrations of this compound standards.

    • Determine the concentration of the analyte in the sample by correlating its peak area with the calibration curve.

This is a simple and rapid colorimetric method, suitable for aqueous samples where 2,5-DMP is the primary phenolic compound or when high sensitivity is not required. The method is based on the formation of a colored complex with a reagent.[3][4]

  • 1. Sample Preparation:

    • Filter aqueous samples to remove turbidity.

    • Dilute the sample if necessary to bring the concentration within the linear range of the method.

  • 2. Colorimetric Reaction:

    • Pipette a known volume of the sample (e.g., 10 mL) into a volumetric flask.

    • Add 1.0 mL of a ferric chloride (FeCl₃) solution and mix. A purple-colored complex will form rapidly.[4]

    • Dilute to the mark with distilled water and allow the reaction to stabilize (typically 1-2 minutes). The color is stable for several hours.[3][4]

  • 3. Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max), which is approximately 540 nm for the phenol-FeCl₃ complex.[3][4]

    • Use a reagent blank (distilled water and FeCl₃) to zero the spectrophotometer.

  • 4. Quantification:

    • Prepare a series of standard solutions of this compound and follow the same colorimetric procedure to create a calibration curve of absorbance versus concentration.

    • Calculate the sample concentration based on its absorbance value using the calibration curve.

References

Comparative Spectroscopic Analysis of Dimethylphenol Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the six isomers of dimethylphenol through nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry reveals distinct spectral fingerprints that allow for their unambiguous differentiation. This guide provides a comparative analysis of their spectroscopic data, supported by detailed experimental protocols, to aid researchers, scientists, and drug development professionals in the identification and characterization of these important chemical compounds.

The six isomers of dimethylphenol—2,3-dimethylphenol, 2,4-dimethylphenol, 2,5-dimethylphenol, 2,6-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol—exhibit unique spectroscopic properties owing to the varied positions of the two methyl groups on the phenol (B47542) ring. These structural differences influence the electronic environment of the nuclei, the vibrational modes of the chemical bonds, the electronic transition energies, and the fragmentation patterns upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of the dimethylphenol isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the substitution pattern on the aromatic ring.

¹H NMR Spectra

The ¹H NMR spectra of the dimethylphenol isomers are characterized by distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are particularly informative for distinguishing between the isomers. The hydroxyl proton signal often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons typically give rise to sharp singlets.

IsomerAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
2,3-Dimethylphenol 6.96 (t), 6.76 (d), 6.62 (d)[1]2.27 (s), 2.16 (s)[1]~4.76 (s, broad)[1]
2,4-Dimethylphenol 6.93 (d), 6.78 (dd), 6.65 (d)2.21 (s), 2.18 (s)~4.8 (s, broad)
This compound 6.95 (d), 6.65 (d), 6.58 (dd)2.25 (s), 2.15 (s)~4.7 (s, broad)
2,6-Dimethylphenol 6.93 (d), 6.74 (t)[2]2.20 (s)[2]~4.66 (s, broad)[2]
3,4-Dimethylphenol 6.98 (d), 6.64 (d), 6.58 (dd)[3]2.21 (s), 2.18 (s)[3]~4.7 (s, broad)[3]
3,5-Dimethylphenol 6.55 (s), 6.45 (s)[4]2.22 (s)[4]~5.71 (s, broad)[4]
¹³C NMR Spectra

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic of the substitution pattern. The carbons bearing the hydroxyl and methyl groups exhibit characteristic downfield and upfield shifts, respectively.

IsomerAromatic C-O (δ, ppm)Aromatic C-CH₃ (δ, ppm)Other Aromatic C (δ, ppm)Methyl C (δ, ppm)
2,3-Dimethylphenol 152.2123.9, 137.5130.6, 126.7, 118.9, 114.716.1, 11.2
2,4-Dimethylphenol 151.7121.1, 137.2131.2, 127.1, 115.020.4, 15.8
This compound 153.1121.5, 136.8130.5, 124.0, 115.521.0, 15.3
2,6-Dimethylphenol 152.2123.2128.615.8
3,4-Dimethylphenol 153.1128.8, 138.0130.2, 120.5, 112.619.7, 18.9
3,5-Dimethylphenol 155.2139.6122.7, 113.321.2

Infrared (IR) Spectroscopy

The IR spectra of dimethylphenol isomers show characteristic absorption bands corresponding to the vibrational modes of their functional groups. Key absorptions include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-O stretching.

IsomerO-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2,3-Dimethylphenol ~3400 (broad)~3020~2920, 2860~1600, 1500~1230
2,4-Dimethylphenol ~3350 (broad)~3030~2925, 2865~1615, 1510~1235
This compound ~3380 (broad)~3040~2920, 2860~1610, 1505~1220
2,6-Dimethylphenol ~3450 (broad)~3060~2930, 2870~1590, 1480~1200
3,4-Dimethylphenol ~3360 (broad)~3025~2920, 2860~1610, 1500~1240
3,5-Dimethylphenol ~3370 (broad)~3035~2920, 2860~1600, 1470~1210

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dimethylphenol isomers. The absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring, which affects the energy of the π-π* transitions.

Isomerλmax (nm) in Methanol (B129727)
2,3-Dimethylphenol ~274
2,4-Dimethylphenol ~279
This compound ~278
2,6-Dimethylphenol ~272
3,4-Dimethylphenol ~279
3,5-Dimethylphenol ~276

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dimethylphenol isomers results in the formation of a molecular ion (M⁺•) and characteristic fragment ions. The fragmentation patterns are influenced by the positions of the methyl groups, which direct the cleavage of the aromatic ring and the loss of substituents. A common fragmentation pathway for phenols is the loss of a methyl radical followed by the loss of carbon monoxide.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,3-Dimethylphenol 122107, 79, 77
2,4-Dimethylphenol 122107, 79, 77
This compound 122107, 79, 77
2,6-Dimethylphenol 122107, 91, 77
3,4-Dimethylphenol 122107, 79, 77
3,5-Dimethylphenol 122107, 79, 77

Experimental Protocols

NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the dimethylphenol isomer in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The spectra are typically recorded on a 300 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the dimethylphenol isomer can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a UV-Vis spectrophotometer. A dilute solution of the dimethylphenol isomer is prepared in a suitable solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). A cuvette containing the pure solvent is used as a reference. The spectrum is typically scanned over a wavelength range of 200-400 nm.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of dimethylphenol isomers.

G Comparative Spectroscopic Analysis of Dimethylphenol Isomers cluster_isomers Dimethylphenol Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis isomer1 2,3-Dimethylphenol NMR NMR Spectroscopy (¹H and ¹³C) isomer1->NMR IR Infrared (IR) Spectroscopy isomer1->IR UVVis UV-Vis Spectroscopy isomer1->UVVis MS Mass Spectrometry (EI-MS) isomer1->MS isomer2 2,4-Dimethylphenol isomer2->NMR isomer2->IR isomer2->UVVis isomer2->MS isomer3 This compound isomer3->NMR isomer3->IR isomer3->UVVis isomer3->MS isomer4 2,6-Dimethylphenol isomer4->NMR isomer4->IR isomer4->UVVis isomer4->MS isomer5 3,4-Dimethylphenol isomer5->NMR isomer5->IR isomer5->UVVis isomer5->MS isomer6 3,5-Dimethylphenol isomer6->NMR isomer6->IR isomer6->UVVis isomer6->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Absorption Bands (cm⁻¹) Functional Groups IR->IR_data UVVis_data Absorption Maxima (λmax) UVVis->UVVis_data MS_data Molecular Ion (M⁺•) Fragmentation Patterns MS->MS_data Comparison Comparison of Spectroscopic Data NMR_data->Comparison IR_data->Comparison UVVis_data->Comparison MS_data->Comparison Identification Isomer Identification and Structural Elucidation Comparison->Identification

Workflow for Spectroscopic Comparison

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2,5-Dimethylphenol are critical for ensuring laboratory safety and environmental protection. This substance is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of responsible scientific practice.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. If there is a risk of incidental contact with dilute solutions, double gloving is recommended.[5][7]

  • Body Protection: A lab coat or a chemical-resistant apron must be worn to protect against skin contact.[1][7]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dusts are generated, respiratory protection is required.[5][8]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Immediately evacuate personnel from the affected area and restrict access.[8][9] For solids, isolate the spill area for at least 25 meters (75 feet).[9]

  • Remove Ignition Sources: Eliminate all sources of ignition from the vicinity.[9][10]

  • Containment and Cleanup:

    • For solid spills, dampen the material with 60-70% ethanol (B145695) to minimize dust formation.[9]

    • Carefully sweep up the dampened material or absorb liquid spills with an inert material like vermiculite, dry sand, or earth.[1][11]

    • Collect the waste in a suitable, sealed, and properly labeled container for disposal.[1][11][12]

  • Decontamination: Wash the spill area with a soap and water solution.[9] Contaminated clothing should be removed immediately and placed in a sealed bag for disposal.[9]

Step-by-Step Disposal Procedure

This compound is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[3][6][7] The following steps outline the proper procedure for its disposal:

  • Waste Segregation and Collection:

    • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and paper towels, in a designated, leak-proof, and sealable container.[6][8][11]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[8]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[5][12]

    • The storage area should be secure and accessible only to authorized personnel.[3][8]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed disposal company.[1][7][11] Contact your institution's EHS department to coordinate a pickup.

    • It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number 95-87-4[1]
Molecular Formula C₈H₁₀O[13]
Molecular Weight 122.16 g/mol [13]
Appearance Solid
Flash Point 75 °C[3]
Water Solubility 3.54 x 10³ mg/L at 25 °C[13]
Hazard Class 6.1 (Poison)[12]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B Work in a well-ventilated area (e.g., Chemical Fume Hood) A->B C Collect this compound waste in a designated, sealed container B->C Generate Waste D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store waste container in a cool, dry, well-ventilated area D->E Spill Spill Occurs Spill_Evac Evacuate and Isolate Area Spill->Spill_Evac Spill_Clean Dampen solid with ethanol, absorb liquid with inert material Spill_Evac->Spill_Clean Spill_Collect Collect in a sealed container for disposal Spill_Clean->Spill_Collect F Contact Environmental Health & Safety (EHS) for professional disposal E->F G Arrange for pickup by a licensed hazardous waste company F->G H Incineration by a licensed facility G->H

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,5-Dimethylphenol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical Safety and Hazard Information

This compound is a hazardous substance that is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3]

Property Value
CAS Number 95-87-4
Molecular Formula C₈H₁₀O
Molecular Weight 122.17 g/mol
Appearance Colorless to off-white crystalline solid
Melting Point 75-77 °C[4]
Boiling Point 212 °C[4]
Flash Point 80 - 95 °C[5]
Vapor Pressure 0.208 hPa (at 25 °C)[4][5]
Solubility 3.54 g/L in water (slightly soluble)[4][5]
Acute Toxicity (Oral) LD50 Rat: 444 mg/kg
Acute Toxicity (Dermal) LD50: 300 mg/kg

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.[6][7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety glasses and a face shield.[1]

  • Skin Protection:

    • Gloves: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.[1]

    • Clothing: Wear a complete chemical-protective suit and disposable Tyvek-type sleeves taped to your gloves.[8][9]

  • Respiratory Protection: If dust formation is likely, wear a NIOSH-approved N95 dust mask or a half-face respirator with an organic vapor/acid gas cartridge.[8]

3. Handling Procedure:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[6]

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling the product.[1]

4. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and flood the affected skin with water. Wash the affected area thoroughly with soap and water and seek immediate medical attention.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[1]

  • Spills: Dampen the solid spill material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal.[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, labeled, and closed container.[1]

2. Disposal Method:

  • Dispose of the waste through a licensed disposal company.[1]

  • Do not allow the product to enter drains or the sewage system.[2]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

3. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[1]

  • Do not reuse empty containers.

Diagram: Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_1 Verify Fume Hood Operation prep_2 Check Eyewash & Safety Shower prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh/Transfer in Fume Hood prep_3->handle_1 handle_2 Keep Container Closed handle_1->handle_2 handle_3 Avoid Dust Formation handle_2->handle_3 post_1 Segregate Waste handle_3->post_1 post_2 Decontaminate Work Area post_1->post_2 disp_1 Label Waste Container post_1->disp_1 post_3 Remove PPE & Wash Hands post_2->post_3 disp_2 Arrange for Licensed Disposal disp_1->disp_2

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylphenol
Reactant of Route 2
2,5-Dimethylphenol

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